Product packaging for 1-(2-Propynyl)-1H-indole-2,3-dione(Cat. No.:CAS No. 4290-87-3)

1-(2-Propynyl)-1H-indole-2,3-dione

Cat. No.: B1271570
CAS No.: 4290-87-3
M. Wt: 185.18 g/mol
InChI Key: MGVPLJCIKWDYKQ-UHFFFAOYSA-N
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Description

1-(2-Propynyl)-1H-indole-2,3-dione (CAS 4290-87-3) is a small molecule with a molecular formula of C11H7NO2 and a molecular weight of 185.18 g/mol. This compound is structurally characterized as an N-alkylated derivative of isatin (indole-2,3-dione), where a 2-propynyl (propargyl) group is attached to the nitrogen atom of the heterocyclic core. As a functionalized isatin, this compound serves as a versatile building block in medicinal chemistry and drug discovery research. The isatin scaffold is a privileged structure in medicinal chemistry, known to be incorporated into compounds exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antidiabetic, and antimicrobial properties. The presence of the propynyl group provides a reactive handle for further chemical modification via metal-catalyzed coupling reactions, such as the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling researchers to efficiently create diverse chemical libraries for biological screening. The compound has a listed melting point of 158-161°C. This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use, or for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7NO2 B1271570 1-(2-Propynyl)-1H-indole-2,3-dione CAS No. 4290-87-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-prop-2-ynylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO2/c1-2-7-12-9-6-4-3-5-8(9)10(13)11(12)14/h1,3-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVPLJCIKWDYKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365569
Record name 1-(Prop-2-yn-1-yl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4290-87-3
Record name 1-(Prop-2-yn-1-yl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 1-(2-Propynyl)-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Propynyl)-1H-indole-2,3-dione, also known as N-propargyl isatin, is a synthetic organic compound derived from the versatile isatin scaffold. The introduction of the propargyl group at the N-1 position of the indole-2,3-dione core imparts unique chemical properties and significant biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential therapeutic applications of this compound, with a focus on its anticancer effects.

Chemical Properties

This compound is a solid at room temperature with the following key chemical properties:

PropertyValueReference
Molecular Formula C₁₁H₇NO₂[1]
Molecular Weight 185.18 g/mol [1]
Melting Point 158-161 °C
Boiling Point Not available
Solubility Not available
Appearance Solid

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the N-alkylation of isatin with a propargyl halide. Several methods have been reported for the N-propargylation of isatins, which can be adapted for the synthesis of the title compound.[2]

General Experimental Protocol for N-Propargylation of Isatin

A common synthetic route involves the reaction of isatin with propargyl bromide in the presence of a base in a suitable solvent.

Materials:

  • Isatin

  • Propargyl bromide

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of a base (e.g., Sodium Hydride, 1.5 mmol) in anhydrous DMF (10 mL), isatin (1 mmol) is added, leading to the formation of a colored solution.

  • The mixture is stirred at room temperature until the evolution of hydrogen gas ceases.

  • A solution of propargyl bromide (1.1 mmol) in anhydrous DMF is then added dropwise to the reaction mixture.

  • The reaction mixture is heated to 60 °C and stirred for approximately 6 hours, with the reaction progress monitored by thin-layer chromatography (TLC).[3]

  • Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

  • The product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Visualization of the Synthetic Workflow:

SynthesisWorkflow Synthesis of this compound Isatin Isatin Reaction N-Alkylation Reaction (60 °C, 6h) Isatin->Reaction Base Base (e.g., NaH) Base->Reaction Solvent1 Anhydrous DMF Solvent1->Reaction PropargylBromide Propargyl Bromide PropargylBromide->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 1-(2-Propynyl)-1H- indole-2,3-dione Purification->Product ApoptosisPathway Proposed Apoptotic Pathway of this compound Compound 1-(2-Propynyl)-1H- indole-2,3-dione Mitochondria Mitochondria Compound->Mitochondria Interaction CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome CaspaseCascade Caspase Activation (e.g., Caspase-9, Caspase-3) Apoptosome->CaspaseCascade Apoptosis Apoptosis CaspaseCascade->Apoptosis

References

An In-depth Technical Guide to the Synthesis and Characterization of N-propargyl Isatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-propargyl isatin, a valuable building block in medicinal chemistry and drug development.[1][2][3] Isatin and its derivatives exhibit a wide range of biological activities, and the introduction of a propargyl group at the N-1 position offers a versatile handle for further chemical modifications, such as click chemistry, to generate novel bioactive molecules.[4]

Synthesis of N-propargyl Isatin

The N-propargylation of isatin is typically achieved through a nucleophilic substitution reaction where the isatin anion reacts with a propargyl halide.[4][5] Common bases used to deprotonate the isatin nitrogen include sodium hydride (NaH) and potassium carbonate (K2CO3), with dimethylformamide (DMF) or acetonitrile being common solvents.[5][6] The reaction can be performed under conventional heating, as well as with microwave or ultrasound assistance to potentially improve reaction times and yields.[5]

A general synthetic scheme is presented below:

Scheme 1: Synthesis of N-propargyl isatin

Experimental Protocols

A detailed experimental protocol for the synthesis of N-propargyl isatin is provided below, based on established literature procedures.[6]

Materials:

  • Isatin

  • Sodium Hydride (NaH) 60% dispersion in mineral oil

  • Propargyl bromide (80% solution in toluene)

  • Dry Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.5 mmol) in dry DMF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), isatin (1 mmol) is added portion-wise. The formation of a purple-colored solution indicates the generation of the isatin anion.

  • The reaction mixture is stirred at room temperature until the evolution of hydrogen gas ceases.

  • A solution of propargyl bromide (1.1 mmol) in dry DMF is then added dropwise to the reaction mixture.

  • The reaction is heated to 60°C and stirred for approximately 6 hours.

  • After completion, the reaction is monitored by thin-layer chromatography (TLC). The mixture is cooled to room temperature and quenched by the slow addition of ice-cold water.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford pure N-propargyl isatin.

Characterization Data

The synthesized N-propargyl isatin is characterized by its physical and spectral data. The following tables summarize the key characterization parameters.

Table 1: Physicochemical Properties of N-propargyl Isatin

PropertyValueReference
Molecular FormulaC11H7NO2
Molecular Weight185.18 g/mol
AppearanceOrange solid[6]
Melting Point158 °C[6]

Table 2: Spectroscopic Data for N-propargyl Isatin

TechniqueDataReference
¹H NMR (300 MHz, CDCl₃)δ 7.65-7.60 (m, 2H, Ar-H), 7.18-7.07 (m, 2H, Ar-H), 4.55 (s, 2H, -CH₂), 2.49 (t, J = 4.4 Hz, 1H, ≡CH)[6]
¹³C NMR (75 MHz, CDCl₃)δ 182.5, 157.0, 149.6, 138.1, 125.2, 124.0, 117.4, 110.9, 79.7, 29.4[6]
IR (KBr, cm⁻¹) ~3250 (≡C-H), ~2120 (C≡C), ~1740 (C=O, ketone), ~1720 (C=O, amide)
Mass Spectrometry (HRMS) Calculated for C₁₁H₇NO₂ [M+H]⁺: 186.0555, Found: 186.0563

Experimental and Logical Workflows

The following diagrams illustrate the key workflows in the synthesis and characterization of N-propargyl isatin.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_characterization Characterization Isatin Isatin Anion Isatin Anion Formation Isatin->Anion NaH_DMF NaH in DMF NaH_DMF->Anion Propargyl_Bromide Propargyl Bromide Addition Anion->Propargyl_Bromide Reaction Reaction at 60°C Propargyl_Bromide->Reaction Quenching Quenching with Water Reaction->Quenching Extraction Ethyl Acetate Extraction Quenching->Extraction Drying Drying (Na2SO4) Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Product N-propargyl isatin Chromatography->Product NMR NMR (1H, 13C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS MP Melting Point Product->MP

Caption: Workflow for the synthesis and characterization of N-propargyl isatin.

Characterization_Logic cluster_structure Structural Elucidation cluster_spectroscopic Spectroscopic Evidence cluster_physical Physical Confirmation Proposed_Structure Proposed Structure: N-propargyl isatin H_NMR 1H NMR: - Aromatic protons - Methylene protons - Acetylenic proton Proposed_Structure->H_NMR correlates with C_NMR 13C NMR: - Carbonyl carbons - Aromatic carbons - Methylene carbon - Acetylenic carbons Proposed_Structure->C_NMR correlates with IR IR: - C=O stretches - C≡C stretch - ≡C-H stretch Proposed_Structure->IR correlates with MS Mass Spec: - Correct molecular ion peak Proposed_Structure->MS correlates with Melting_Point Melting Point: - Sharp, consistent MP Proposed_Structure->Melting_Point confirms purity

Caption: Logical relationship for the structural confirmation of N-propargyl isatin.

References

An In-depth Technical Guide on 1-(2-Propynyl)-1H-indole-2,3-dione (CAS Number: 4290-87-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Propynyl)-1H-indole-2,3-dione, also known as 1-propargylisatin, is a derivative of isatin (1H-indole-2,3-dione), a versatile heterocyclic scaffold renowned in medicinal chemistry for its broad spectrum of biological activities.[1] Isatin and its derivatives are found in various natural sources and have been extensively studied for their therapeutic potential, including anticancer, antiviral, and anti-inflammatory properties.[2][3] The propargyl group at the N1 position of the isatin core in this compound offers a unique chemical handle for further modifications and may contribute to its biological activity. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, synthesis, and potential biological activities, with a focus on its anticancer properties based on the known activities of the isatin scaffold.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 4290-87-3[4]
IUPAC Name 1-(prop-2-yn-1-yl)indoline-2,3-dione[4]
Synonyms This compound, 1-propargylisatin[5]
Molecular Formula C₁₁H₇NO₂[4]
Molecular Weight 185.18 g/mol [4]
Appearance Red crystals[4]
Melting Point 423 K (150 °C)[6]
SMILES C#CCN1C2=CC=CC=C2C(=O)C1=O[4]

Synthesis

The synthesis of this compound is typically achieved through the N-alkylation of isatin with a propargyl halide. A detailed experimental protocol is provided below, based on published literature.[4]

Experimental Protocol: Synthesis of this compound

Materials:

  • Isatin (1H-indole-2,3-dione)

  • 3-Bromopropyne (propargyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Tetra-n-butylammonium bromide (TBAB) - as a phase transfer catalyst

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Dissolve isatin (1 equivalent) in anhydrous DMF in a round-bottom flask.

  • Add potassium carbonate (1.3 equivalents) and a catalytic amount of tetra-n-butylammonium bromide to the solution.

  • To this stirred suspension, add 3-bromopropyne (1.1 equivalents) dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is filtered to remove inorganic salts.

  • The solvent (DMF) is removed from the filtrate under reduced pressure.

  • The resulting solid residue is recrystallized from ethanol to yield this compound as red crystals.

Yield: 88%[4]

Synthesis Isatin Isatin Base K₂CO₃, TBAB (cat.) DMF, rt, 48h Isatin->Base PropargylBromide 3-Bromopropyne PropargylBromide->Base Product This compound Base->Product N-Alkylation

Synthesis of this compound.

Biological Activity and Potential Mechanism of Action

While specific biological data for this compound is limited in publicly available literature, the isatin scaffold is well-documented to possess significant anticancer properties.[7][8] The biological activities described below are based on the known effects of isatin and its derivatives and represent the expected, yet unconfirmed, activities of the title compound.

Anticancer Activity and Cytotoxicity

Isatin derivatives have demonstrated cytotoxicity against a wide range of human cancer cell lines, including leukemia, breast, colon, and lung cancer.[9] The primary mechanism of this cytotoxicity is often attributed to the induction of apoptosis.[9]

Induction of Apoptosis via the Mitochondrial Pathway

The prevailing evidence suggests that isatin derivatives induce apoptosis primarily through the intrinsic or mitochondrial pathway.[10] This pathway is initiated by various intracellular stresses and converges on the mitochondria.

Key Steps in the Mitochondrial Apoptosis Pathway:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The compound likely interacts with the mitochondria, leading to an increase in the permeability of the outer mitochondrial membrane.[2] This is a critical regulatory step in apoptosis.

  • Regulation by Bcl-2 Family Proteins: The process of MOMP is tightly regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[11] Isatin derivatives may modulate the expression or function of these proteins to favor apoptosis, for instance, by increasing the Bax/Bcl-2 ratio.

  • Cytochrome c Release: Following MOMP, pro-apoptotic factors, most notably cytochrome c, are released from the mitochondrial intermembrane space into the cytosol.

  • Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, an initiator caspase.

  • Executioner Caspase Activation: Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.[12]

  • Cellular Dismantling: The executioner caspases are responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[13]

Mitochondrial_Apoptosis cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mito Mitochondrial Outer Membrane CytC_out Cytochrome c Mito->CytC_out Release Bcl2 Bcl-2 (Anti-apoptotic) Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Bax->Mito Permeabilizes CytC_in Cytochrome c Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome Casp9 Caspase-9 ProCasp3 Pro-caspase-3 Casp9->ProCasp3 Cleavage Apoptosome->Casp9 Activation Casp3 Caspase-3 ProCasp3->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution Compound 1-(2-Propynyl)-1H- indole-2,3-dione Compound->Bcl2 Inhibits Compound->Bax Activates CytC_out->Apaf1

Proposed mitochondrial pathway of apoptosis.

Potential for DNA Damage and PARP Inhibition

Some isatin derivatives have been implicated in causing DNA damage.[7] The mechanism could involve direct interaction with DNA or the generation of reactive oxygen species (ROS) that subsequently damage DNA. Furthermore, Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response.[14] Inhibition of PARP-1 can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with deficient DNA repair pathways. Given the structural similarities to other PARP inhibitors, it is plausible that this compound could also exhibit PARP inhibitory activity.

DNADamage Compound 1-(2-Propynyl)-1H- indole-2,3-dione DNA_damage DNA Damage Compound->DNA_damage Induces PARP1 PARP-1 Compound->PARP1 Inhibits? DNA_damage->PARP1 Activates DNA_repair DNA Repair PARP1->DNA_repair Mediates Cell_death Cell Death PARP1->Cell_death Leads to (if inhibited) DNA_repair->Cell_death Prevents

Potential role in DNA damage and PARP inhibition.

Interaction with Serum Albumin

Indole derivatives are known to interact with serum albumin, the most abundant protein in blood plasma.[15] This interaction can significantly affect the pharmacokinetic properties of a drug, including its distribution, metabolism, and excretion. The binding of this compound to serum albumin could influence its bioavailability and half-life in vivo.

Suggested Experimental Protocols for Biological Evaluation

The following are detailed, representative protocols for assessing the potential anticancer activities of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Caspase-3/7 Activity Assay

Objective: To measure the activation of executioner caspases, a hallmark of apoptosis.

Materials:

  • Cancer cells treated with the test compound

  • Lysis buffer

  • Caspase-3/7 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)

  • 96-well plate (black for fluorescence, clear for colorimetric)

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Treat cells with the test compound at its IC₅₀ concentration for various time points (e.g., 6, 12, 24 hours).

  • Harvest the cells and prepare cell lysates using the lysis buffer.

  • Determine the protein concentration of the lysates.

  • Add an equal amount of protein from each sample to the wells of a 96-well plate.

  • Add the caspase-3/7 substrate to each well.

  • Incubate at 37°C and measure the absorbance or fluorescence at regular intervals.

  • Calculate the caspase activity relative to the untreated control.

PARP Activity Assay

Objective: To assess the inhibitory effect of the compound on PARP-1 activity.

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (nicked DNA)

  • NAD⁺ (substrate for PARP-1)

  • Histones (substrate for PARylation)

  • PARP assay buffer

  • Test compound

  • Detection reagents (e.g., anti-PAR antibody and a secondary antibody-HRP conjugate for ELISA, or a fluorescent NAD⁺ analog)

  • 96-well plate

Procedure (ELISA-based):

  • Coat a 96-well plate with histones.

  • In a separate tube, incubate PARP-1 enzyme, activated DNA, and the test compound at various concentrations.

  • Add NAD⁺ to initiate the PARylation reaction and incubate.

  • Transfer the reaction mixture to the histone-coated plate and incubate to allow the PARylated histones to bind.

  • Wash the plate and add a primary antibody that recognizes PAR.

  • Wash and add a secondary antibody conjugated to HRP.

  • Add a chromogenic substrate (e.g., TMB) and measure the absorbance.

  • Calculate the percentage of PARP inhibition and determine the IC₅₀ value.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation Synthesis Synthesis of This compound MTT MTT Assay (Cytotoxicity, IC₅₀) Synthesis->MTT Caspase Caspase-3/7 Assay (Apoptosis Induction) MTT->Caspase If cytotoxic PARP PARP Assay (DNA Repair Inhibition) MTT->PARP If cytotoxic

References

Spectral Data of 1-(2-Propynyl)-1H-indole-2,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 1-(2-Propynyl)-1H-indole-2,3-dione, also known as N-propargyl isatin. The information is compiled from various scientific sources and is intended to assist in the characterization and utilization of this molecule in research and drug development.

Chemical Structure

Systematic Name: this compound Common Name: N-propargyl isatin Molecular Formula: C₁₁H₇NO₂ Molecular Weight: 185.18 g/mol

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables provide predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of N-substituted isatin derivatives and the known effects of the propargyl group.[1]

Table 1: Predicted ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.7 - 7.8d1HAr-H
~7.6 - 7.7t1HAr-H
~7.2 - 7.3t1HAr-H
~7.1 - 7.2d1HAr-H
~4.6s2H-CH₂-
~2.3t1H≡C-H

Table 2: Predicted ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
~183C=O (ketone)
~157C=O (amide)
~150Quaternary Ar-C
~138Ar-CH
~125Ar-CH
~124Ar-CH
~117Quaternary Ar-C
~111Ar-CH
~79-C≡
~73≡C-H
~30-CH₂-
Infrared (IR) Spectroscopy

The IR spectrum of N-substituted isatins is characterized by the strong absorptions of the two carbonyl groups. The propargyl group introduces characteristic C≡C and ≡C-H stretching vibrations. The data below for the parent 1H-indole-2,3-dione provides a reference for the indole-2,3-dione core vibrations.[2]

Table 3: Reference IR Spectral Data of 1H-indole-2,3-dione (Isatin)

Wavenumber (cm⁻¹)IntensityAssignment
~3200BroadN-H Stretch
~1740StrongC=O Stretch (ketone)
~1620StrongC=O Stretch (amide)
~1460MediumC=C Aromatic Stretch

For this compound, one would expect to see additional characteristic peaks:

  • ~3300 cm⁻¹ (sharp, medium): ≡C-H stretch

  • ~2120 cm⁻¹ (weak to medium): C≡C stretch

Mass Spectrometry (MS)

The mass spectrum of N-propargyl isatin is expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the propargyl group and cleavage of the isatin ring.[3]

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
185[M]⁺ (Molecular Ion)
146[M - C₃H₃]⁺
118[M - C₃H₃ - CO]⁺
90[M - C₃H₃ - 2CO]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum, typically with proton decoupling to simplify the spectrum. A larger number of scans is usually required to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid, a direct insertion probe can be used. Alternatively, the sample can be dissolved in a suitable solvent and introduced via liquid chromatography (LC-MS) or gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Electron Ionization (EI) is a common technique for small organic molecules, which causes fragmentation and provides structural information. Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to primarily observe the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_spectroscopy Spectroscopic Analysis synthesis Compound Synthesis (this compound) purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Analysis and Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

References

An In-depth Technical Guide to N-propargyl isatin: Synthesis, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available data, a definitive single-crystal X-ray diffraction study for N-propargyl isatin has not been published in publicly accessible literature. Therefore, this guide cannot provide a detailed analysis of its crystal structure, such as unit cell parameters, bond lengths, and angles. This document will instead focus on the synthesis, characterization, and the significant biological activities of N-propargyl isatin and its derivatives, compiled from peer-reviewed research.

Introduction

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[1][2] These activities include anticancer, antiviral, antibacterial, anti-inflammatory, and anticonvulsant properties.[3][4] The isatin core can be readily modified at the N-1, C-3, and C-5 positions, allowing for the generation of a vast library of bioactive compounds.[1] The introduction of a propargyl group at the N-1 position to form N-propargyl isatin provides a valuable intermediate for further chemical modifications, particularly through "click chemistry" reactions to create triazole conjugates.[5] This guide provides a comprehensive overview of the synthesis, characterization, and biological context of N-propargyl isatin, aimed at researchers and professionals in the field of drug discovery and development.

Data Presentation

While crystallographic data for N-propargyl isatin is unavailable, other quantitative and qualitative data from its synthesis and characterization have been reported.

Table 1: Physicochemical and Spectroscopic Data for N-propargyl isatin Derivatives

CompoundMolecular FormulaMelting Point (°C)Spectroscopic Data HighlightsReference
1-(4-Morpholin-4-yl-but-2-ynyl)-1H-indole-2,3-dioneC₁₆H₁₆N₂O₃158¹H NMR (300 MHz, CDCl₃): δ 2.49 (t, J = 4.4 Hz, 4H), 3.25 (s, 2H), 3.69 (t, J = 4.4 Hz, 4H), 4.55 (s, 2H), 7.07–7.18 (m, 2H), 7.60–7.65 (m, 2H). ¹³C NMR (75 MHz, CDCl₃): δ 29.4, 47.4, 52.6, 66.5, 79.7, 110.9, 117.4, 124.0, 125.2, 138.1, 149.6, 157.0, 182.5. HRMS: m/z 284.1169 [M⁺], calculated 284.1161.[6]
1-(4-Diethylamino-but-2-ynyl)-5-methyl-1H-indole-2,3-dioneC₁₇H₂₀N₂O₂Viscous liquid¹H NMR (300 MHz, CDCl₃): δ 1.07 (t, J = 7.1 Hz, 6H), 2.27 (s, 3H), 2.52–2.60 (m, 4H), 3.62 (s, 2H), 4.55 (s, 2H), 7.06–7.10 (m, 1H), 7.56–7.65 (m, 2H). ¹³C NMR (75 MHz, CDCl₃): δ 14.8, 20.9, 29.4, 46.7, 47.3, 80.3, 112.5, 118.7, 125.3, 130.3, 138.2, 148.2, 157.1, 181.7. HRMS: m/z 288.3159 [M⁺], calculated 288.3168.[6]

Experimental Protocols

Synthesis of N-propargyl isatin

The synthesis of N-propargyl isatin is typically achieved through the N-alkylation of isatin with propargyl bromide.[5] A general procedure is outlined below:

Materials:

  • Isatin

  • Propargyl bromide

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Dry N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred suspension of a base, such as sodium hydride (1.5 mmol), in dry DMF (10 mL), isatin (1 mmol) is added. The formation of a purple-colored anion indicates the deprotonation of the isatin nitrogen.

  • The solution is stirred at room temperature until the evolution of hydrogen gas ceases.

  • A solution of propargyl bromide (1.1 mmol) in dry DMF is then added dropwise to the reaction mixture.

  • The reaction mixture is heated to 60 °C and stirred for approximately 6 hours.

  • After completion of the reaction (monitored by TLC), the mixture is worked up, typically by pouring it into water and extracting the product with an organic solvent.

  • The organic layer is then dried and concentrated under reduced pressure to yield the crude N-propargyl isatin, which can be further purified by recrystallization or column chromatography.

Mandatory Visualization

Synthesis_Workflow Isatin Isatin Reaction N-Propargylation Reaction Isatin->Reaction PropargylBromide Propargyl Bromide PropargylBromide->Reaction Base Base (e.g., NaH) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction NPropargylIsatin N-propargyl isatin Reaction->NPropargylIsatin ClickReaction Click Reaction (CuAAC) NPropargylIsatin->ClickReaction TriazoleConjugate Isatin-Triazole Conjugate ClickReaction->TriazoleConjugate AromaticAzide Aromatic Azide AromaticAzide->ClickReaction

Caption: Synthetic workflow for N-propargyl isatin and its derivatization.

Biological_Activity_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Monocytic Cell (e.g., THP-1) LPS LPS NFkB NF-κB Pathway LPS->NFkB activates MAPK MAPK Pathway LPS->MAPK activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, MCP-1) NFkB->Proinflammatory_Cytokines induces MAPK->Proinflammatory_Cytokines induces Isatin_Derivative Isatin-Triazole Conjugate Isatin_Derivative->NFkB inhibits Isatin_Derivative->MAPK inhibits

Caption: Postulated anti-inflammatory mechanism of isatin derivatives.

Biological Activities and Significance

Isatin and its derivatives are recognized for their wide spectrum of biological activities.[7][8] The structural versatility of the isatin scaffold allows for the development of compounds with targeted therapeutic effects.[9]

Anti-inflammatory Activity

Recent studies have demonstrated that isatin-1,2,3-triazole conjugates, synthesized from N-propargyl isatin, exhibit potent anti-inflammatory properties.[5] These compounds have been shown to attenuate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1) in lipopolysaccharide (LPS)-induced human leukemia monocytic THP-1 cells.[5] The underlying mechanism is believed to involve the suppression of key inflammatory signaling pathways like NF-κB and MAPK.[3]

Anticancer Activity

Numerous isatin derivatives have been investigated for their anticancer potential.[9][10] They have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, anti-angiogenic effects, and induction of apoptosis.[6] The modification of the isatin core, for instance by introducing substituents at the C-5 position, can significantly influence the cytotoxic activity against different cancer cell lines.[6]

Antimicrobial and Antiviral Activities

The isatin scaffold is a common feature in compounds with antimicrobial and antiviral properties.[7][11] Isatin derivatives, including Schiff bases and Mannich bases, have shown efficacy against a range of bacteria and fungi.[2] Furthermore, certain isatin derivatives have been identified as inhibitors of viral proteases, highlighting their potential in the development of antiviral therapeutics.[6]

References

An In-depth Technical Guide to the Biological Activity of 1-(2-Propynyl)-1H-indole-2,3-dione and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Propynyl)-1H-indole-2,3-dione, also known as N-propargyl isatin, is a heterocyclic compound belonging to the isatin family. Isatin and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. This technical guide provides a comprehensive overview of the known biological activities of this compound and its closely related derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. While specific quantitative data for the parent compound is limited in publicly available literature, this guide summarizes the existing data for its derivatives to provide a basis for further research and drug development. The guide includes detailed experimental protocols for key biological assays and visual representations of relevant signaling pathways and experimental workflows.

Introduction

Isatin (1H-indole-2,3-dione) is an endogenous indole derivative found in mammalian tissues and has been identified as a privileged scaffold in drug discovery. The isatin core can be readily functionalized at various positions, particularly at the N1 position of the indole ring, to generate a diverse library of compounds with a broad range of pharmacological activities. The introduction of a propargyl group at the N1 position, yielding this compound, offers a reactive handle for further chemical modifications, such as click chemistry, and can also contribute to the compound's biological profile.

Derivatives of N-propargyl isatin have been investigated for several therapeutic applications, demonstrating the potential of this chemical scaffold. This guide will delve into the specifics of these biological activities, presenting quantitative data where available and outlining the methodologies used for their evaluation.

Anticancer Activity

This compound has been reported to exhibit anticancer activity in vitro by inducing programmed cell death, or apoptosis, through interaction with cellular mitochondria[1]. While specific IC50 values for the parent compound are not widely reported, various N-propargyl isatin derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.

Quantitative Cytotoxicity Data

The cytotoxic potential of N-propargyl isatin derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the available data for some of these derivatives.

Compound/DerivativeCell LineIC50 (µM)Reference
N-propargylated isatin-7-chloroquinoline conjugate (7a)PC-3 (Prostate Cancer)Minimal Toxicity[2]
N-propargylated isatin-7-chloroquinoline conjugate (7c)PC-3 (Prostate Cancer)Minimal Toxicity[2]
N-propargylated isatin-7-chloroquinoline conjugate (7d)PC-3 (Prostate Cancer)Minimal Toxicity[2]

Note: While direct IC50 values against cancer cell lines for these specific N-propargyl isatin derivatives were not provided in the search results, their cytotoxicity was evaluated and deemed minimal in the context of their anti-protozoal activity.

Mechanism of Action: Apoptosis Induction

The primary mechanism of anticancer activity for this compound and its derivatives appears to be the induction of apoptosis. Apoptosis is a regulated process of cell death that is crucial for normal tissue development and homeostasis. Its dysregulation is a hallmark of cancer. The intrinsic, or mitochondrial, pathway of apoptosis is a key target for many anticancer agents.

The intrinsic apoptosis pathway is initiated by various intracellular stresses, leading to changes in the mitochondrial outer membrane permeability. This results in the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3 and -7, which cleave a multitude of cellular substrates, ultimately leading to the dismantling of the cell. This process is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.

cluster_0 Mitochondrion cluster_1 Cytoplasm Bax/Bak Bax/Bak Cytochrome_c_mito Cytochrome c Bax/Bak->Cytochrome_c_mito Release Bcl-2/Bcl-xL Bcl-2/Bcl-xL Bcl-2/Bcl-xL->Bax/Bak Cytochrome_c_cyto Cytochrome c Cytochrome_c_mito->Cytochrome_c_cyto Apaf-1 Apaf-1 Apoptosome Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Caspase-9 Caspase-3/7 Caspase-3/7 Caspase-9->Caspase-3/7 activates Pro-caspase-3/7 Pro-caspase-3/7 Pro-caspase-3/7->Caspase-3/7 Apoptosis Apoptosis Caspase-3/7->Apoptosis executes N-propargyl_isatin This compound Apoptotic_Stimuli Cellular Stress N-propargyl_isatin->Apoptotic_Stimuli Apoptotic_Stimuli->Bax/Bak Cytochrome_c_cytoApaf-1 Cytochrome_c_cytoApaf-1 Cytochrome_c_cytoApaf-1->Apoptosome

Caption: Intrinsic apoptosis pathway induced by this compound.

Antimicrobial and Antiprotozoal Activity

Derivatives of N-propargyl isatin have also been evaluated for their activity against various pathogens, including protozoa.

Quantitative Antiprotozoal Data

A study on N-propargylated isatin-Mannich mono- and bis-adducts and their 7-chloroquinoline conjugates revealed significant activity against the protozoal pathogen Tritrichomonas foetus.

Compound/DerivativeOrganismIC50 (µM)Reference
N-propargylated isatin-7-chloroquinoline conjugate (7a)Tritrichomonas foetus22.2[2]
N-propargylated isatin-7-chloroquinoline conjugate (7c)Tritrichomonas foetus11.3[2]
N-propargylated isatin-7-chloroquinoline conjugate (7d)Tritrichomonas foetus24.5[2]

Enzyme Inhibition

Carboxylesterase Inhibition

Isatins have been identified as potent and specific inhibitors of carboxylesterases (CEs), enzymes involved in the metabolism of numerous drugs. The inhibitory potency of isatin derivatives against CEs has been shown to be related to their hydrophobicity.

Caspase Inhibition

Given that isatin derivatives can induce apoptosis, it is plausible that they may also directly interact with and modulate the activity of caspases. Some isatin derivatives have been specifically designed and evaluated as caspase inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activity of isatin derivatives.

Cytotoxicity and Cell Viability Assays

A general workflow for assessing the cytotoxicity of a compound is outlined below.

Cell_Culture 1. Cell Seeding (e.g., 96-well plate) Compound_Treatment 2. Treatment with This compound (various concentrations) Cell_Culture->Compound_Treatment Incubation 3. Incubation (e.g., 24, 48, 72 hours) Compound_Treatment->Incubation Viability_Assay 4. Cell Viability/Cytotoxicity Assay (e.g., MTT, SRB) Incubation->Viability_Assay Data_Analysis 5. Data Analysis (Calculation of IC50) Viability_Assay->Data_Analysis

Caption: General experimental workflow for in vitro cytotoxicity assessment.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

    • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that inhibits growth is the MIC.

  • Protocol:

    • Compound Preparation: Prepare serial twofold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to CLSI guidelines.

    • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

    • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

This compound and its derivatives represent a promising class of compounds with a diverse range of biological activities. The available data, primarily from studies on its derivatives, highlight their potential as anticancer and antiprotozoal agents. The induction of apoptosis via the intrinsic mitochondrial pathway appears to be a key mechanism for their cytotoxic effects. Further investigation into the specific molecular targets and a more detailed elucidation of the signaling pathways involved are warranted. The experimental protocols provided in this guide offer a framework for the continued exploration and evaluation of this versatile chemical scaffold in the pursuit of novel therapeutic agents. More comprehensive studies are needed to determine the specific quantitative biological activity of the parent compound, this compound, to fully understand its therapeutic potential.

References

N-Propargyl Isatin Derivatives: A Technical Guide to Their Anticancer Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isatin, an endogenous indole alkaloid, has emerged as a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, N-propargyl isatin derivatives have garnered significant attention for their potent anticancer properties. The introduction of the propargyl group at the N1 position of the isatin core has proven to be a successful strategy in enhancing cytotoxic activity against a range of human cancer cell lines. These compounds exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key protein kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2). This technical guide provides a comprehensive overview of the anticancer properties of N-propargyl isatin derivatives, summarizing key quantitative data, detailing essential experimental protocols for their evaluation, and visualizing the intricate signaling pathways they modulate.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and effective therapeutic agents. Isatin (1H-indole-2,3-dione) and its derivatives have been a focal point of extensive research in oncology due to their synthetic accessibility and diverse pharmacological profiles. The N-propargyl moiety, a small, reactive functional group, has been strategically incorporated into the isatin scaffold to enhance biological activity. This modification has led to the discovery of potent anticancer agents with promising preclinical data. This guide will delve into the specifics of these derivatives, offering a technical resource for professionals in the field of cancer drug discovery and development.

Quantitative Data on Anticancer Activity

The anticancer efficacy of N-propargyl isatin derivatives has been quantified against various human cancer cell lines and key molecular targets. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values, providing a comparative overview of their potency.

Table 1: In Vitro Cytotoxicity of N-Propargyl Isatin Derivatives against Human Cancer Cell Lines

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference CompoundIC50 (µM)
N-propargyl isatin-thiosemicarbazone conjugate (74) Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
N-propargyl isatin sulfonamide (20d) Not SpecifiedNot SpecifiedSee Table 2Ac-DEVD-CHO0.016 ± 0.002
5c MCF-7Breast Cancer50--
4d MCF-7Breast Cancer50--

Note: Specific IC50 values for compound 74 against cancer cell lines were not explicitly detailed in the provided search results, though its synthesis from N-propargyl isatin is mentioned.

Table 2: In Vitro Inhibitory Activity of N-Propargyl Isatin Derivatives against Molecular Targets

Compound IDTargetAssay TypeIC50Reference CompoundIC50
N-propargyl isatin sulfonamide (20d) Caspase-3Fluorogenic Substrate Assay2.33 µMAc-DEVD-CHO0.016 ± 0.002 µM
N-propargyl isatin sulfonamide (20d) Caspase-7Fluorogenic Substrate AssayModerate InhibitionAc-DEVD-CHO0.016 ± 0.002 µM

Key Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anticancer properties of N-propargyl isatin derivatives.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cells by measuring metabolic activity.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • N-propargyl isatin derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the N-propargyl isatin derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Annexin V-FITC/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines treated with N-propargyl isatin derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the desired concentrations of the compounds for a specified time. Harvest both adherent and floating cells.

  • Cell Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide Staining

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines treated with N-propargyl isatin derivatives

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compounds for the desired time and harvest the cells.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

Western Blot Analysis

This technique is used to detect and quantify specific proteins to elucidate the mechanism of action of the compounds.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Caspase-3, Bcl-2, Bax, Cyclin E, CDK2, p-Rb, etc.)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins based on molecular weight by running the lysates on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Add the ECL substrate and visualize the protein bands using an imaging system.

Signaling Pathways and Mechanisms of Action

N-propargyl isatin derivatives exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer. The primary mechanisms identified are the inhibition of VEGFR-2 and CDK2, leading to the induction of apoptosis and cell cycle arrest.

Inhibition of VEGFR-2 Signaling Pathway

VEGFR-2 is a crucial receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 by N-propargyl isatin derivatives can block the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.

VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates ERK ERK/MAPK PLCg->ERK Akt Akt PI3K->Akt Activates Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Akt->Angiogenesis ERK->Angiogenesis NPropargylIsatin N-Propargyl Isatin Derivatives NPropargylIsatin->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by N-propargyl isatin derivatives.

Inhibition of CDK2 and Cell Cycle Progression

CDK2, in complex with Cyclin E, is a key regulator of the G1/S phase transition of the cell cycle.[1] Overexpression of Cyclin E and subsequent activation of CDK2 are common in many cancers, leading to uncontrolled cell proliferation. N-propargyl isatin derivatives can inhibit CDK2 activity, leading to cell cycle arrest at the G1/S checkpoint.

CDK2_Inhibition cluster_G1_Phase G1 Phase cluster_S_Phase_Transition G1/S Transition CyclinE Cyclin E CyclinE_CDK2 Cyclin E/CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 Rb Rb CyclinE_CDK2->Rb Phosphorylates CellCycleArrest G1/S Arrest E2F E2F Rb->E2F Binds & Inhibits pRb p-Rb S_Phase_Genes S-Phase Genes (DNA Replication) E2F->S_Phase_Genes Activates Transcription pRb->E2F Releases NPropargylIsatin N-Propargyl Isatin Derivatives NPropargylIsatin->CyclinE_CDK2 Inhibits NPropargylIsatin->CellCycleArrest

Caption: Inhibition of CDK2-mediated G1/S transition by N-propargyl isatin derivatives.

Induction of Apoptosis

The inhibition of critical survival pathways by N-propargyl isatin derivatives ultimately leads to the induction of apoptosis, or programmed cell death. This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program.

Apoptosis_Induction cluster_stimulus Anticancer Stimulus cluster_pathways Apoptotic Pathways NPropargylIsatin N-Propargyl Isatin Derivatives Pathway_Inhibition Inhibition of Survival Pathways (e.g., VEGFR-2, CDK2) NPropargylIsatin->Pathway_Inhibition Caspase_Activation Caspase Cascade Activation (e.g., Caspase-3, -7) Pathway_Inhibition->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: General workflow for apoptosis induction by N-propargyl isatin derivatives.

Conclusion

N-propargyl isatin derivatives represent a promising class of anticancer agents with multifaceted mechanisms of action. Their ability to induce apoptosis and cell cycle arrest through the inhibition of key kinases like VEGFR-2 and CDK2 highlights their therapeutic potential. The quantitative data and experimental protocols presented in this guide offer a valuable resource for the continued research and development of these compounds as effective cancer therapeutics. Further investigations into their structure-activity relationships, pharmacokinetic properties, and in vivo efficacy are warranted to advance these promising molecules towards clinical applications.

References

The Versatile Building Block: A Technical Guide to 1-(2-Propynyl)-1H-indole-2,3-dione in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(2-propynyl)-1H-indole-2,3-dione, also known as N-propargyl isatin, a highly versatile building block in modern organic synthesis. Its unique combination of a reactive isatin core and a terminal alkyne functionality makes it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds with significant potential in medicinal chemistry and materials science. This document details its synthesis, key reactions, and the biological activities of its derivatives, presenting quantitative data in structured tables, providing detailed experimental protocols, and illustrating key processes with diagrams.

Introduction

Isatin (1H-indole-2,3-dione) is a privileged scaffold in drug discovery, forming the structural basis of numerous biologically active molecules. The introduction of a propargyl group at the N1-position of the isatin ring system endows the molecule with a reactive handle for a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," Mannich reactions, and Sonogashira coupling. This versatility allows for the facile introduction of diverse functionalities, leading to the generation of large and structurally complex molecular libraries for biological screening.

Synthesis of this compound

The N-propargylation of isatin is a straightforward and efficient process, typically achieved through an SN2 reaction with propargyl bromide. Several methods have been reported, varying in the choice of base and reaction conditions, including conventional heating and microwave irradiation.

Table 1: Synthesis of this compound

EntryBaseSolventReaction ConditionsYield (%)Reference
1Sodium Hydride (NaH)DMF60 °C, 6 hGood
2Potassium Carbonate (K2CO3)DMFRoom Temperature, 4 h>60
3Potassium Carbonate (K2CO3)DMFMicrowave, 100 WGood to Excellent
4Potassium Carbonate (K2CO3)Acetonitrile50 °C (water bath)-
5Potassium Carbonate (K2CO3)DMF50 °C (water bath)-
Experimental Protocol: Synthesis using Sodium Hydride

Materials:

  • Isatin (1 mmol)

  • Sodium hydride (1.5 mmol)

  • Dry Dimethylformamide (DMF, 10 mL)

  • Propargyl bromide (1.1 mmol)

Procedure:

  • To a stirred suspension of sodium hydride in dry DMF, add isatin. The formation of a purple-colored anion will be observed.

  • Stir the solution at room temperature until the evolution of hydrogen gas ceases.

  • To this reaction mixture, add a solution of propargyl bromide in dry DMF dropwise.

  • Heat the reaction mixture to 60 °C with constant stirring for approximately 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and extract the product.

  • Purify the crude product by column chromatography using a hexane:ethyl acetate (4:1) mixture to furnish the desired N-propargylated isatin.

Characterization Data: The structure of the synthesized this compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Applications in Organic Synthesis

The terminal alkyne of N-propargyl isatin serves as a versatile handle for the construction of more complex molecular architectures. Key applications include its use in Mannich reactions and click chemistry to synthesize novel heterocyclic compounds.

Mannich Reactions

N-propargyl isatin can undergo copper-catalyzed Mannich reactions with formaldehyde and various secondary amines to yield N-propargylated-isatin Mannich adducts. This methodology has been extended to the synthesis of bis-Mannich adducts and hybrid molecules incorporating other biologically active moieties, such as the 7-chloroquinoline nucleus.

Table 2: Synthesis of N-Propargylated Isatin-Mannich Adducts

Product TypeReagentsCatalystSolventReaction ConditionsYield
Mono-Mannich AdductN-propargyl isatin, paraformaldehyde, secondary amineCu(I)ClDioxaneReflux, 110-120 °C, 8 hGood
Bis-Mannich AdductN-propargyl isatin, paraformaldehyde, piperazineCu(I)ClDioxaneReflux, 120 °C, 8 hGood
Isatin-7-chloroquinoline hybridN-propargyl isatin, 7-chloro-4-piperazin-1-yl-quinolineCu(I)Cl---
Experimental Protocol: Synthesis of a Mono-Mannich Adduct

Materials:

  • This compound (1 mmol)

  • Paraformaldehyde

  • Secondary amine (2 mmol)

  • Copper(I) chloride (catalytic amount)

  • Dry dioxane

Procedure:

  • To a well-stirred solution of N-propargylated isatin in dry dioxane, add a catalytic amount of copper(I) chloride and paraformaldehyde in succession.

  • Stir the reaction mixture for 10 minutes.

  • Add the secondary amine and reflux the mixture at 120 °C for 8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the desired Mannich adduct.

Diagram of Experimental Workflow: Synthesis and Application of N-propargyl isatin

G cluster_synthesis Synthesis of N-Propargyl Isatin cluster_application Synthetic Applications cluster_mannich Mannich Reaction cluster_click Click Chemistry (CuAAC) Isatin Isatin Reaction1 N-Propargylation Isatin->Reaction1 PropargylBromide Propargyl Bromide PropargylBromide->Reaction1 Base Base (e.g., NaH, K2CO3) Base->Reaction1 Solvent Solvent (e.g., DMF) Solvent->Reaction1 NPI This compound (N-Propargyl Isatin) Reaction1->NPI NPI_app N-Propargyl Isatin MannichReaction Cu-catalyzed Mannich Reaction NPI_app->MannichReaction ClickReaction CuAAC Reaction NPI_app->ClickReaction Formaldehyde Formaldehyde Formaldehyde->MannichReaction SecondaryAmine Secondary Amine SecondaryAmine->MannichReaction CuCl Cu(I)Cl CuCl->MannichReaction MannichAdduct Mannich Adduct MannichReaction->MannichAdduct Azide Organic Azide Azide->ClickReaction CuCatalyst Cu(I) Catalyst CuCatalyst->ClickReaction Triazole 1,2,3-Triazole Derivative ClickReaction->Triazole

Caption: Synthetic route to N-propargyl isatin and its subsequent application in Mannich and click reactions.

Click Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of N-propargyl isatin is ideal for participating in CuAAC reactions with various organic azides. This "click" reaction is highly efficient and regioselective, yielding 1,4-disubstituted 1,2,3-triazole-tethered isatin conjugates. This strategy has been widely employed to synthesize libraries of hybrid molecules for drug discovery, including potential agents for Alzheimer's disease and anticancer therapies.

Table 3: Synthesis of 1,2,3-Triazole-Tethered Isatin Conjugates

Isatin DerivativeAzide PartnerCatalyst SystemSolventReaction ConditionsYield (%)Reference
N-propargyl isatinSubstituted aryl azidesCuSO4·5H2O, Sodium Ascorbatet-BuOH/H2O--
C-5 substituted N-propargyl isatinsCoumarin-derived azides--->60
Experimental Protocol: General Procedure for CuAAC Reaction

Materials:

  • This compound (1 mmol)

  • Organic azide (1 mmol)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 mmol)

  • Sodium ascorbate (0.2 mmol)

  • tert-Butanol and Water (1:1 mixture)

Procedure:

  • Dissolve N-propargyl isatin and the organic azide in a 1:1 mixture of tert-butanol and water.

  • To this solution, add copper(II) sulfate pentahydrate followed by sodium ascorbate.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 1,2,3-triazole derivative.

Biological Activities of N-Propargyl Isatin Derivatives

Derivatives of this compound have demonstrated a wide range of biological activities, highlighting the potential of this scaffold in drug development.

Anticancer and Cytotoxic Activities

Isatin and its derivatives are well-known for their anticancer properties. N-alkylation of the isatin core can significantly enhance cytotoxicity against various cancer cell lines. While specific data for N-propargyl isatin is emerging, the isatin scaffold is known to induce apoptosis in tumor cells. Some derivatives have shown potent activity against cell lines such as the human prostate cancer cell line (PC-3) and human monocyte-like histiocytic lymphoma cells (U937).

Anti-protozoal Activity

N-propargylated isatin-7-chloroquinoline conjugates have been synthesized and evaluated for their in vitro activity against the veterinary protozoal pathogen Tritrichomonas foetus. The introduction of the 7-chloroquinoline moiety markedly enhanced the anti-protozoal activity.

Table 4: Anti-protozoal Activity of N-Propargylated Isatin-7-chloroquinoline Hybrids against T. foetus

CompoundIC50 (µM)
7a22.2
7c11.3
7d24.5
Metronidazole (control)0.72

Diagram of a Potential Signaling Pathway Modulated by Isatin Derivatives

G cluster_pathway Potential Signaling Pathway IsatinDerivative Isatin Derivative PI3K PI3K IsatinDerivative->PI3K Inhibition Apoptosis Apoptosis IsatinDerivative->Apoptosis Induction Akt Akt PI3K->Akt Activation GSK3b GSK-3β Akt->GSK3b Inhibition NFkB NF-κB Akt->NFkB Activation GSK3b->Apoptosis Inhibition NFkB->Apoptosis Inhibition

Caption: A simplified diagram illustrating a potential mechanism of action for isatin derivatives, involving the modulation of the PI3K/Akt signaling pathway, which can lead to the induction of apoptosis in cancer cells.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of its terminal alkyne group enable the efficient synthesis of a wide range of novel heterocyclic compounds through reactions such as the Mannich reaction and copper-catalyzed azide-alkyne cycloaddition. The resulting derivatives have shown promising biological activities, particularly in the areas of anticancer and anti-protozoal drug discovery. This technical guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this remarkable scaffold in their synthetic and medicinal chemistry endeavors.

The Dawn of a Privileged Scaffold: A Technical Guide to the Discovery and History of N-Substituted Isatins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione), a bicyclic heterocyclic compound, has captivated chemists and pharmacologists for over a century and a half. Its unique structural features, including a fused aromatic ring, an amide, and a ketone, render it a versatile scaffold for the synthesis of a diverse array of biologically active molecules. The strategic modification of the isatin core, particularly at the N-1 position, has proven to be a highly effective strategy in the development of potent therapeutic agents. This in-depth technical guide delves into the discovery and rich history of N-substituted isatins, providing a comprehensive overview of their synthesis, key derivatives, and the evolution of their therapeutic applications.

The Genesis of Isatin: From Indigo to a Versatile Precursor

The story of isatin begins in 1841 when it was first obtained by Erdmann and Laurent as a product of the oxidation of indigo dye using nitric and chromic acids.[1][2] Initially, its structure was a subject of debate until it was correctly established by Kekulé.[3] Early investigations into its chemistry were pioneered by Sumpter and later expanded upon by Popp and Silva.[1][3] This foundational work laid the groundwork for the exploration of isatin and its derivatives as crucial precursors in organic synthesis.

The Advent of N-Substituted Isatins: Expanding the Chemical Space

The realization that the hydrogen atom at the N-1 position of the isatin ring could be readily substituted opened up a new chapter in isatin chemistry. This modification not only allowed for the fine-tuning of the molecule's physicochemical properties but also provided a handle for introducing a wide variety of functional groups, leading to the generation of extensive compound libraries with diverse biological activities. The N-substitution of the isatin core can be readily achieved through deprotonation to form the corresponding sodium or potassium salt, followed by the addition of an electrophile such as an alkyl or acyl halide.[4] For N-arylation, cross-coupling reactions with aryl halides, often catalyzed by copper or palladium, are commonly employed.[4]

Key Synthetic Methodologies for the Isatin Core

The construction of the isatin scaffold itself has been the subject of extensive research, with several named reactions becoming cornerstone methods in the field.

The Sandmeyer Synthesis

The Sandmeyer synthesis is one of the oldest and most straightforward methods for preparing isatins.[2][4] It involves the condensation of an aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, such as sulfuric acid, to yield the isatin.[2][4]

The Stolle Synthesis

The Stolle synthesis provides an alternative and efficient route to N-substituted isatins.[2][5] In this method, a secondary arylamine is reacted with oxalyl chloride to form an N-aryl-α-chlorooxalanilide, which is then cyclized using a Lewis acid, such as aluminum chloride, to afford the N-substituted isatin.[5]

The Gassman Synthesis

The Gassman synthesis offers a more modern approach, particularly for the preparation of substituted isatins.[3] This method involves the reaction of an N-substituted aniline with an α-keto ester to form an intermediate that is then cyclized and oxidized to the corresponding isatin.

Data Presentation: Biological Activities of N-Substituted Isatins

The derivatization of the N-1 position of isatin has led to the discovery of compounds with a wide spectrum of biological activities. The following tables summarize some of the key quantitative data for various N-substituted isatins.

Compound IDN-SubstituentTarget/ActivityIC50/EC50 (µM)Cell Line/AssayReference
Sunitinib-CH2CH2N(Et)2VEGFR-20.08-[6]
Nintedanib-VEGFR-20.013-[7]
Orantinib-VEGFR-2---
Anticancer Agents
Compound 1N-methylCytotoxic1.83 ± 0.08T47D[6]
Compound 2N-benzylCytotoxic3.59 ± 0.16T47D[6]
Compound 3N-(4-chlorophenyl)Cytotoxic5.45 ± 0.24T47D[6]
Antiviral Agents
Compound 4N-Mannich baseAnti-HIV-111.3-[8]
Compound 5N-Mannich baseAnti-HIV-113.9-[8]
Compound 6N-thiosemicarbazoneAnti-HIV0.34-[8]
Compound 7N-thiosemicarbazoneAnti-HIV2.9-[8]

Experimental Protocols

General Procedure for N-Alkylation of Isatin

To a solution of isatin (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), a base (e.g., potassium carbonate, 1.2 eq) is added, and the mixture is stirred at room temperature for 30 minutes. The desired alkyl halide (1.1 eq) is then added, and the reaction mixture is stirred at room temperature or heated until the reaction is complete (monitored by TLC). Upon completion, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the desired N-alkylated isatin.

Sandmeyer Isatin Synthesis: A Step-by-Step Protocol
  • Formation of Isonitrosoacetanilide: In a flask, dissolve chloral hydrate and sodium sulfate in water. To this, add a solution of the substituted aniline in dilute hydrochloric acid, followed by a solution of hydroxylamine hydrochloride. Heat the mixture to boiling for a few minutes. Upon cooling, the isonitrosoacetanilide precipitates and is collected by filtration.

  • Cyclization to Isatin: Add the dried isonitrosoacetanilide portion-wise to pre-warmed concentrated sulfuric acid, maintaining the temperature between 60-70 °C. After the addition is complete, heat the mixture to 80 °C for 10 minutes. Cool the reaction mixture and pour it onto crushed ice. The resulting precipitate is the crude isatin, which is then filtered, washed with water, and dried. The crude product can be further purified by recrystallization.

Stolle Synthesis of an N-Aryl Isatin: A Detailed Methodology
  • Formation of the Oxanilyl Chloride: To a solution of a secondary arylamine in an inert solvent (e.g., anhydrous diethyl ether), add oxalyl chloride dropwise at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for several hours. The solvent is then removed under reduced pressure to yield the crude N-aryl-α-chlorooxalanilide.

  • Intramolecular Friedel-Crafts Cyclization: Dissolve the crude oxanilyl chloride in a suitable solvent (e.g., carbon disulfide) and add a Lewis acid (e.g., aluminum chloride) portion-wise at 0 °C. The reaction mixture is then heated to reflux until the reaction is complete. After cooling, the reaction is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude N-aryl isatin is purified by chromatography or recrystallization.

Mandatory Visualizations

Signaling Pathway: Inhibition of VEGFR-2 by N-Substituted Isatins

VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2_inactive VEGFR-2 (Inactive) VEGF->VEGFR2_inactive Binds VEGFR2_active VEGFR-2 (Active) (Dimerized & Phosphorylated) VEGFR2_inactive->VEGFR2_active Dimerization & Autophosphorylation ADP ADP VEGFR2_active->ADP Phosphorylates Downstream Downstream Signaling (PI3K/Akt, MAPK/ERK) VEGFR2_active->Downstream Activates ATP ATP ATP->VEGFR2_active Binds to ATP-binding pocket Isatin N-Substituted Isatin (e.g., Sunitinib) Isatin->VEGFR2_active Competitively Inhibits ATP Binding Angiogenesis Angiogenesis, Cell Proliferation, Survival Downstream->Angiogenesis Promotes Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization Start Starting Materials (Aniline, Isatin, etc.) Synth Synthesis of N-Substituted Isatin Start->Synth Purify Purification (Chromatography, Recrystallization) Synth->Purify Char Characterization (NMR, MS, etc.) Purify->Char Primary Primary Screening (e.g., Cell Viability Assay) Char->Primary Hit Hit Identification Primary->Hit Secondary Secondary Screening (e.g., Enzyme Inhibition Assay) Hit->Secondary Active Compounds SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Inactive Compounds (Feedback for new designs) Lead Lead Compound Secondary->Lead Lead->SAR ADMET ADMET Profiling Lead->ADMET SAR->Synth Design of New Analogs Optimized Optimized Lead ADMET->Optimized

References

N-Propargyl Isatin: A Promising Scaffold for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Potential Therapeutic Targets

N-propargyl isatin, a derivative of the endogenous indole isatin, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features, particularly the presence of the propargyl group at the N-1 position, have endowed it with a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of the potential therapeutic targets of N-propargyl isatin and its analogues, focusing on their applications in neurodegenerative diseases and oncology. This document is intended for researchers, scientists, and drug development professionals.

Monoamine Oxidase Inhibition: A Key to Neuroprotection

N-propargyl isatins have been extensively investigated as inhibitors of monoamine oxidases (MAOs), enzymes responsible for the degradation of key neurotransmitters such as dopamine, serotonin, and norepinephrine. The inhibition of MAO-B is a clinically validated strategy for the treatment of Parkinson's disease, as it increases dopaminergic tone in the brain.

Quantitative Data on MAO Inhibition

The following table summarizes the in vitro inhibitory activities of various N-propargyl isatin derivatives against MAO-A and MAO-B.

CompoundR GroupMAO-A IC50 (µM)MAO-B IC50 (µM)MAO-B Ki (µM)Selectivity Index (MAO-A/MAO-B)Reference
IS7 H-0.0820.044233.85[1]
IS13 5-Cl-0.1040.061212.57[1]
IS6 H-0.1240.068263.80[1]
IS15 5-F1.852---[1]
IS3 H2.385---[1]
ISB1 H-0.1240.055-[2]
ISFB1 5-F0.6780.1350.0695.02[2]
HIB2 -0.037--29 (over MAO-B)[3]
HIB4 -0.039---[3]
HIB10 --0.125--[3]

IC50: The half maximal inhibitory concentration. Ki: Inhibition constant. Selectivity Index: Ratio of IC50 (MAO-A) / IC50 (MAO-B) or as stated.

Signaling Pathway: MAO-B Inhibition

The primary mechanism of neuroprotection by N-propargyl isatin derivatives in the context of Parkinson's disease is the selective inhibition of MAO-B. This leads to a decrease in the degradation of dopamine in the striatum, thereby increasing its availability and alleviating motor symptoms.

MAO_Inhibition cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor DOPAC DOPAC MAOB->DOPAC NPI N-Propargyl Isatin NPI->MAOB Inhibition

MAO-B Inhibition by N-Propargyl Isatin.

Anticancer Activity: Induction of Apoptosis and Kinase Inhibition

A growing body of evidence suggests that N-propargyl isatin and its derivatives possess potent anticancer properties against a variety of cancer cell lines. Their mechanisms of action are often multifactorial, involving the induction of apoptosis (programmed cell death) and the inhibition of key protein kinases involved in cancer cell proliferation and survival.

Quantitative Data on Anticancer Activity

The following table summarizes the cytotoxic activity (IC50 values) of various N-propargyl isatin derivatives against different cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 36 A-549 (Lung)7.3[4]
MDA-MB-231 (Breast)4.7[4]
HCT-116 (Colon)2.6[4]
Compound 17 ZR-75 (Breast)0.74[4]
HT-29 (Colon)2.02[4]
A-549 (Lung)0.76[4]
Compound 133 A549 (Lung)5.32[4]
PC3 (Prostate)35.1[4]
MCF-7 (Breast)4.86[4]
Compound 99 MDA-MB-468 (Breast)10.24[4]
MDA-MB-231 (Breast)8.23[4]
Compound 15 MCF-7 (Breast)1.56[5]
Compound 29 MCF-7 (Breast)0.0028[5]
Complex 36 MCF-7 (Breast)14.83[5]
A549 (Lung)17.88[5]
HeLa (Cervical)6.89[5]
Signaling Pathway: Induction of Apoptosis

N-propargyl isatin derivatives can induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of pro- and anti-apoptotic proteins, leading to the activation of caspases, the executioners of apoptosis.

Apoptosis_Pathway cluster_mito Mitochondrial Pathway NPI N-Propargyl Isatin Bax Bax NPI->Bax Upregulation Bcl2 Bcl-2 NPI->Bcl2 Downregulation Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Bcl2->Cytochrome_c Inhibition Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Apoptosis Induction by N-Propargyl Isatin.

Caspase Inhibition

Interestingly, while some isatin derivatives induce apoptosis through caspase activation, others have been designed as potent caspase inhibitors. This highlights the scaffold's versatility, allowing for the development of compounds with opposing biological activities based on structural modifications. Caspase inhibitors have therapeutic potential in conditions characterized by excessive apoptosis, such as certain inflammatory and neurodegenerative disorders.

Quantitative Data on Caspase Inhibition

The following table presents the inhibitory activity of N-propargyl isatin and related derivatives against various caspases.

CompoundCaspase-3 IC50 (µM)Caspase-7 IC50 (µM)Reference
20d 2.33-[6][7]
11c 71% inhibition at 20 µg/ml-[6]
11f 5% inhibition at 20 µg/ml-[6]
38 0.00560.0061[8]
40 0.00450.0038[8]

Note: Some data is presented as percent inhibition at a given concentration.

Experimental Protocols

This section provides detailed methodologies for the synthesis of N-propargyl isatin and key biological assays cited in this guide.

General Synthesis of N-propargyl isatin

This protocol describes a common method for the N-propargylation of isatin.[9][10]

Materials:

  • Isatin or substituted isatin

  • Propargyl bromide

  • Sodium hydride (NaH) or Potassium carbonate (K2CO3)

  • Dry Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Hexane

  • Water

Procedure:

  • To a stirred suspension of a base (e.g., 1.5 mmol of NaH) in a dry solvent (e.g., 10 mL of DMF), add isatin (1 mmol).

  • Stir the solution at room temperature until the evolution of hydrogen gas ceases (if using NaH).

  • Add a solution of propargyl bromide (1.1 mmol) in the dry solvent dropwise to the reaction mixture.

  • Heat the reaction mixture (e.g., to 60°C) and stir for a specified time (e.g., 6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, add water (20 mL) to the reaction mixture and extract the product with ethyl acetate.

  • Purify the crude product using flash column chromatography (e.g., with a mobile phase of ethyl acetate:hexane 20:80) to yield the pure N-propargyl isatin.

Synthesis_Workflow Start Start Step1 Dissolve Isatin in dry solvent with base Start->Step1 Step2 Add Propargyl Bromide Step1->Step2 Step3 Heat and Stir Step2->Step3 Step4 Reaction Monitoring (TLC) Step3->Step4 Step4->Step3 Incomplete Step5 Work-up (Water & Extraction) Step4->Step5 Reaction Complete Step6 Purification (Column Chromatography) Step5->Step6 End Pure N-Propargyl Isatin Step6->End

General workflow for N-propargyl isatin synthesis.
Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay is used to determine the inhibitory activity of compounds against MAO-A and MAO-B.[1]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • Test compounds (N-propargyl isatin derivatives)

  • Phosphate buffer

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Prepare solutions of the MAO enzymes, substrate, and test compounds in phosphate buffer.

  • In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test compound or vehicle control.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the kynuramine substrate to all wells.

  • Incubate the plate at 37°C for a further period (e.g., 20 minutes).

  • Stop the reaction by adding a stop solution (e.g., NaOH).

  • Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.

  • Calculate the percentage of inhibition and determine the IC50 values.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method to assess the cytotoxic effects of compounds on cancer cells.[11][12][13][14][15]

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compounds (N-propargyl isatin derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 values.

Caspase Activity Assay

This fluorometric assay measures the activity of caspases in cell lysates.[8][16][17][18][19]

Materials:

  • Treated and untreated cells

  • Cell lysis buffer

  • Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7)

  • Reaction buffer

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Lyse the cells to release their contents, including caspases.

  • In a 96-well plate, add the cell lysate to the reaction buffer.

  • Add the fluorogenic caspase substrate to each well.

  • Incubate the plate at 37°C, protected from light.

  • During the incubation, activated caspases in the lysate will cleave the substrate, releasing a fluorescent molecule.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).

  • The fluorescence intensity is proportional to the caspase activity.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21][22][23]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Binding buffer

  • Flow cytometer

Procedure:

  • Harvest the cells after treatment and wash them with cold PBS.

  • Resuspend the cells in the binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for about 15 minutes.

  • Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

N-propargyl isatin represents a highly versatile and promising scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated potent and often selective inhibitory activity against monoamine oxidases, highlighting their potential for the treatment of neurodegenerative disorders like Parkinson's disease. Furthermore, the significant anticancer activity of these compounds, mediated through the induction of apoptosis and inhibition of crucial kinases, opens up avenues for their exploration in oncology. The ability to modulate their biological activity through structural modifications, leading to both apoptosis inducers and caspase inhibitors, underscores the rich chemical space and therapeutic potential of the N-propargyl isatin core. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this remarkable class of compounds.

References

In Vitro Profile of 1-(2-Propynyl)-1H-indole-2,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Propynyl)-1H-indole-2,3-dione, a member of the indole-2,3-dione (isatin) family, has been identified as a hydrophobic molecule with potential anticancer properties.[1] In vitro evidence suggests that its mechanism of action involves the induction of programmed cell death, or apoptosis, through interaction with cellular mitochondria.[1] Furthermore, this compound has been observed to interact with serum albumin and has the capacity to induce DNA damage.[1] This technical guide provides a comprehensive overview of the available in vitro data on this compound and related isatin analogs, details relevant experimental methodologies, and visualizes key cellular pathways and workflows.

Quantitative Data

While specific quantitative cytotoxicity data for this compound is not extensively available in the public domain, the following table summarizes the cytotoxic activities (IC50 values) of structurally related indole derivatives against various cancer cell lines. This data is presented to provide a comparative context for the potential efficacy of isatin compounds.

Compound/DerivativeCell LineIC50 (µM)Reference
Related Indole-Aryl Amide Derivative 2 MCF7 (Breast Cancer)0.81[2]
PC3 (Prostate Cancer)2.13[2]
Related Indole-Aryl Amide Derivative 5 HT29 (Colon Cancer)2.61[2]
PC3 (Prostate Cancer)0.39[2]
Jurkat J6 (Leukemia)0.37[2]
Related Pyrrole-Indole Hybrid 3h T47D (Breast Cancer)2.4[3]
Related Pyrrole-Indole Hybrid 3k T47D (Breast Cancer)10.6[3]
Related 2-Acyl-1H-indole-4,7-diones Mammary Cancer Cell LinesSelective Activity[4]
Renal Cancer Cell LinesSelective Activity[4]

Experimental Protocols

This section details standardized in vitro protocols that can be employed to assess the biological activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration-dependent effect of the compound on the metabolic activity and viability of cancer cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Seed and treat cells with this compound at its predetermined IC50 concentration for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS (phosphate-buffered saline).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Western Blot Analysis for Apoptosis-Related Proteins

Objective: To investigate the effect of the compound on the expression levels of key proteins involved in the apoptotic pathway.

Methodology:

  • Protein Extraction: Treat cells with the compound, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies against target proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax).

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualized Pathways and Workflows

Proposed General Apoptotic Pathway

The following diagram illustrates a generalized intrinsic apoptotic pathway that may be activated by this compound, based on its known interaction with mitochondria.

Apoptotic_Pathway Compound This compound Mitochondria Mitochondria Compound->Mitochondria Stress Signal CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome ActiveCaspase9 Active Caspase-9 Apoptosome->ActiveCaspase9 Activation ActiveCaspase3 Active Caspase-3 ActiveCaspase9->ActiveCaspase3 Cleavage & Activation Caspase3 Pro-Caspase-3 Caspase3->ActiveCaspase3 CleavedPARP Cleaved PARP ActiveCaspase3->CleavedPARP Cleavage PARP PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis

Caption: Intrinsic apoptotic pathway initiated by mitochondrial stress.

Experimental Workflow for In Vitro Cytotoxicity and Apoptosis Assessment

This diagram outlines the logical flow of experiments to characterize the in vitro anticancer effects of the compound.

Experimental_Workflow Start Start: Compound Synthesis and Characterization CellCulture Cancer Cell Line Culture Start->CellCulture MTT MTT Assay for IC50 Determination CellCulture->MTT IC50 IC50 Value MTT->IC50 ApoptosisAssay Apoptosis Assays IC50->ApoptosisAssay AnnexinV Annexin V/PI Staining (Flow Cytometry) ApoptosisAssay->AnnexinV WesternBlot Western Blot for Apoptotic Markers ApoptosisAssay->WesternBlot DataAnalysis Data Analysis and Interpretation AnnexinV->DataAnalysis WesternBlot->DataAnalysis

Caption: Workflow for evaluating in vitro anticancer activity.

Potential Signaling Pathways Modulated by Indole Derivatives

Indole derivatives have been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival. The following diagram depicts the PI3K/Akt/mTOR pathway, a common target of such compounds.

PI3K_Akt_Pathway Indole Indole Derivatives (e.g., this compound) PI3K PI3K Indole->PI3K Inhibition RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by indole compounds.

Conclusion

This compound is a promising scaffold for the development of novel anticancer agents. Its proposed mechanism of inducing apoptosis via mitochondrial pathways warrants further detailed investigation. The experimental protocols and workflows outlined in this guide provide a robust framework for the systematic in vitro evaluation of this and related compounds. Future studies should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to fully characterize its therapeutic potential. The generation of comprehensive quantitative data, including IC50 values across a broad panel of cancer cell lines, is a critical next step in its preclinical development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-propargyl isatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of N-propargyl isatin, a valuable intermediate in the development of novel therapeutic agents. The document outlines various synthetic methodologies, presents key quantitative data in a structured format, and includes a visual representation of the experimental workflow.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The introduction of a propargyl group at the N-1 position of the isatin core yields N-propargyl isatin, a versatile building block for further chemical modifications.[4] The terminal alkyne functionality allows for facile derivatization via "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to generate a diverse library of triazole-containing isatin conjugates.[5][6] These derivatives are of significant interest in drug discovery for the development of novel therapeutic agents.[3][7]

This document provides detailed protocols for the synthesis of N-propargyl isatin from isatin and propargyl bromide, comparing different reaction conditions to assist researchers in selecting the most suitable method for their specific needs.

Synthesis Methodologies

The N-propargylation of isatin is typically achieved through a nucleophilic substitution reaction where the deprotonated isatin anion reacts with propargyl bromide. The choice of base, solvent, and reaction conditions can significantly influence the reaction efficiency, yield, and purity of the final product. Two common methods are detailed below.

Method 1: Sodium Hydride in Dimethylformamide (DMF)

This method employs a strong base, sodium hydride (NaH), in an aprotic polar solvent, DMF. The reaction proceeds via the formation of the isatin anion, followed by its reaction with propargyl bromide.[8][9]

Method 2: Potassium Carbonate in Acetonitrile or DMF

An alternative and often milder approach utilizes potassium carbonate (K2CO3) as the base.[10][11] This method can be performed under conventional heating or microwave irradiation, which can significantly reduce the reaction time.[10][12]

Experimental Protocols

Protocol 1: Synthesis of N-propargyl isatin using Sodium Hydride in DMF

Materials:

  • Isatin

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Propargyl bromide (80% solution in toluene)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous solution of ammonium chloride (NH4Cl)

  • Brine (saturated aqueous solution of NaCl)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred suspension of sodium hydride (1.5 mmol) in dry DMF (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add isatin (1 mmol) portion-wise at room temperature. The formation of a purple-colored anion will be observed.

  • Stir the solution at room temperature until the evolution of hydrogen gas ceases.

  • To this reaction mixture, add a solution of propargyl bromide (1.1 mmol) in dry DMF dropwise.

  • Heat the reaction mixture to 60 °C and maintain constant stirring for approximately 6 hours.[8]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford pure N-propargyl isatin.

Protocol 2: Synthesis of N-propargyl isatin using Potassium Carbonate

Materials:

  • Isatin

  • Anhydrous potassium carbonate (K2CO3)

  • Propargyl bromide

  • Acetonitrile or Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure A: Conventional Heating

  • In a round-bottom flask, dissolve isatin (1 mmol) and anhydrous potassium carbonate (2 mmol) in acetonitrile or DMF (10 mL).

  • Add propargyl bromide (1.2 mmol) to the mixture.

  • Heat the reaction mixture to 50 °C and stir for the required time (monitoring by TLC is recommended).[10]

  • After completion, cool the mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography to obtain pure N-propargyl isatin.

Procedure B: Microwave-Assisted Synthesis

  • In a microwave-safe vial, combine isatin (1 mmol), anhydrous potassium carbonate (2 mmol), and propargyl bromide (1.2 mmol) in DMF.[10]

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a power of 100 W for a short duration (e.g., a few minutes, optimization may be required).[10]

  • After cooling, work up the reaction mixture as described in Procedure A (steps 4-8).

Data Presentation

The following table summarizes the reaction conditions and reported yields for the synthesis of N-propargyl isatin.

MethodBaseSolventTemperature (°C)TimeYield (%)Reference
1NaHDMF606 hNot specified[8][9]
2AK2CO3Acetonitrile50Not specifiedGood[10]
2AK2CO3DMF50Not specifiedGood[10]
2BK2CO3DMFMicrowave (100 W)Not specifiedExcellent[10]

Note: Yields are often dependent on the specific substrate and reaction scale.

Characterization Data for N-propargyl isatin

  • Appearance: Orange solid

  • Melting Point: 157-159 °C[12]

Applications in Drug Development

N-propargyl isatin serves as a crucial intermediate for the synthesis of a wide array of biologically active molecules. The propargyl group is a versatile handle for various chemical transformations, most notably the "click" reaction to form 1,2,3-triazoles.[5][6] This has led to the development of isatin-triazole hybrids with potent anti-inflammatory and anticancer activities.[4][5][6] The isatin scaffold itself is known to interact with multiple biological targets, and its derivatization allows for the fine-tuning of its pharmacological profile.[3][7]

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the synthesis of N-propargyl isatin.

Synthesis_Workflow A Reactants (Isatin, Propargyl Bromide, Base) B Solvent Addition (e.g., DMF, Acetonitrile) A->B C Reaction (Heating or Microwave) B->C D Reaction Monitoring (TLC) C->D D->C Incomplete E Work-up (Quenching, Extraction, Washing) D->E Complete F Purification (Recrystallization or Chromatography) E->F G N-propargyl isatin (Final Product) F->G

Caption: General workflow for the synthesis of N-propargyl isatin.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of 1-(2-Propynyl)-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(2-Propynyl)-1H-indole-2,3-dione, also known as N-propargylisatin, is a valuable building block in medicinal chemistry and drug development. The propargyl group serves as a versatile handle for further chemical modifications, such as click chemistry, to generate a diverse library of therapeutic candidates. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance reaction efficiency compared to conventional heating methods.[1] This document provides detailed application notes and protocols for the efficient synthesis of this compound using microwave irradiation.

Reaction Scheme

The synthesis involves the N-alkylation of isatin with propargyl bromide in the presence of a base under microwave irradiation.

Figure 1: General reaction scheme for the synthesis of this compound.

Data Presentation

The following tables summarize the various reported conditions for the microwave-assisted synthesis of N-alkylated isatins, providing a comparative overview for reaction optimization.

Table 1: Reactants and Stoichiometry

ReactantRoleStoichiometric Ratio (molar equivalent)
IsatinStarting Material1.0
Propargyl BromideAlkylating Agent1.1 - 1.2
BaseCatalyst/Proton ScavengerSee Table 2

Table 2: Bases and Solvents

BaseMolar EquivalentSolventSolvent Volume
Potassium Carbonate (K₂CO₃)1.3 - 3.0Dimethylformamide (DMF)Minimal ("few drops") to 5 mL
Cesium Carbonate (Cs₂CO₃)1.3Dimethylformamide (DMF)Minimal ("few drops")
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)1.1Ethanol (EtOH)3 mL

Table 3: Microwave Reaction Parameters and Yields

BaseSolventPower (W)Temperature (°C)Time (min)Yield (%)
K₂CO₃DMF100 - 300Not specified10 - 15Good to Excellent
DBUEtOH300110 - 14010 - 25High

Note: For the N-propargylation of isatin, a ramp heating technique in the microwave may result in higher yields.

Experimental Protocols

This section provides a detailed methodology for the microwave-assisted synthesis of this compound.

Materials and Equipment:

  • Isatin

  • Propargyl bromide (80% solution in toluene)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF)

  • Microwave reactor (e.g., CEM Discover, Anton Paar Synthos 3000)

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

Protocol 1: Synthesis using Potassium Carbonate in DMF

  • To a 10 mL microwave reaction vessel, add isatin (1.0 mmol, 147.1 mg), anhydrous potassium carbonate (1.3 mmol, 179.7 mg), and a magnetic stir bar.

  • Add a minimal amount of DMF (approximately 0.5 - 1.0 mL) to create a slurry.

  • Add propargyl bromide (1.1 mmol, 0.1 mL of an 80% solution in toluene).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 W for 15 minutes. It is advisable to use a temperature ramp to reach the target temperature.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water (approximately 20 mL).

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Dry the purified product under vacuum.

Characterization:

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

  • Melting Point: To assess the purity of the compound.

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Isatin & K₂CO₃ add_solvent Add DMF reagents->add_solvent add_alkylating Add Propargyl Bromide add_solvent->add_alkylating mw_irradiation Microwave Irradiation (100W, 15 min) add_alkylating->mw_irradiation Seal Vessel quench Pour into Ice Water mw_irradiation->quench Cool to RT filter Vacuum Filtration quench->filter wash Wash with Water & Ethanol filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize characterization Characterization (NMR, MS, IR, MP) recrystallize->characterization Dry Product

References

Application Notes and Protocols for Ultrasound-Assisted N-Propargylation of Isatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of N-propargylated isatin derivatives, with a special focus on the application of ultrasound irradiation as an efficient and green synthetic methodology. N-propargylated isatins are valuable scaffolds in medicinal chemistry, serving as precursors for a variety of heterocyclic compounds with significant therapeutic potential.[1][2] The use of ultrasound in these synthetic procedures offers considerable advantages over conventional heating methods, including reduced reaction times, increased yields, and milder reaction conditions.[3][4]

Introduction to Ultrasound-Assisted Organic Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of chemical reactions.[5] In the context of N-propargylation of isatin, ultrasound can enhance the reaction rate by improving mass transport and facilitating the interaction between the reactants.[6]

Advantages of Ultrasound-Assisted N-Propargylation

The application of ultrasound in the N-propargylation of isatin offers several key benefits for researchers and drug development professionals:

  • Accelerated Reaction Rates: Ultrasound irradiation can dramatically reduce reaction times from hours to minutes.[7]

  • Improved Yields: Sonochemical methods often lead to higher isolated yields of the desired N-propargylated isatin products compared to conventional heating.[3]

  • Energy Efficiency: The shorter reaction times and lower temperatures contribute to a more energy-efficient process.[7]

  • Green Chemistry: By reducing energy consumption and often allowing for the use of less hazardous solvents, ultrasound-assisted synthesis aligns with the principles of green chemistry.[3]

Data Presentation: Comparison of Synthetic Methodologies

The following tables summarize the quantitative data comparing conventional heating and ultrasound-assisted methods for the synthesis of isatin derivatives.

Table 1: Synthesis of 3-hydroxy-3-(2-oxocyclohexyl)indolin-2-one Derivatives [3]

EntryMethodTemperature (°C)Time (min)Yield (%)
1Conventional Heating605068
2Ultrasound Irradiation503080

Table 2: Synthesis of Isatin-Based 1,2,3-Triazoles [4]

EntryMethodTime (h)Yield (%)
1Conventional (without AcOH)4831
2Conventional (with AcOH)2468
3Ultrasound Irradiation0.083 (5 min)83

Experimental Protocols

Protocol 1: Ultrasound-Assisted N-Propargylation of Isatin

This protocol is adapted from established procedures for N-alkylation of isatin and ultrasound-assisted synthesis of related derivatives.[8][9]

Materials:

  • Isatin

  • Propargyl bromide (80% solution in toluene)

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethanol

  • Ultrasonic bath or probe sonicator (e.g., 47 kHz)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, suspend isatin (1.0 mmol) and anhydrous potassium carbonate (1.5 mmol) in N,N-dimethylformamide (5 mL).

  • Place the flask in an ultrasonic bath.

  • Add propargyl bromide (1.2 mmol) dropwise to the suspension while stirring.

  • Irradiate the reaction mixture with ultrasound at a constant temperature (e.g., 40-50 °C) for 15-30 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into ice-cold water (20 mL).

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the solid with deionized water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure N-propargyl isatin.

Protocol 2: Conventional N-Propargylation of Isatin (for comparison)[8]

Materials:

  • Isatin

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Propargyl bromide (80% solution in toluene)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • To a stirred suspension of sodium hydride (1.5 mmol) in dry DMF (10 mL) in a round-bottom flask, add isatin (1.0 mmol) portion-wise at room temperature.

  • Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the isatin anion.

  • Add a solution of propargyl bromide (1.1 mmol) in dry DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and maintain stirring for approximately 6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and quench by the dropwise addition of water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane:ethyl acetate) to yield the pure N-propargyl isatin.

Visualizations

Experimental Workflow

experimental_workflow cluster_ultrasound Ultrasound-Assisted Protocol cluster_conventional Conventional Protocol us_reactants Isatin, K₂CO₃, Propargyl Bromide in DMF us_sonication Ultrasonic Irradiation (40-50 °C, 15-30 min) us_reactants->us_sonication Reaction us_workup Precipitation in Water us_sonication->us_workup Work-up us_purification Filtration & Recrystallization us_workup->us_purification Purification us_product Pure N-Propargyl Isatin us_purification->us_product conv_reactants Isatin, NaH, Propargyl Bromide in DMF conv_heating Conventional Heating (60 °C, 6 h) conv_reactants->conv_heating Reaction conv_workup Quenching & Extraction conv_heating->conv_workup Work-up conv_purification Column Chromatography conv_workup->conv_purification Purification conv_product Pure N-Propargyl Isatin conv_purification->conv_product

Caption: Comparative workflow of ultrasound-assisted versus conventional synthesis of N-propargyl isatin.

Signaling Pathway in Cancer Therapy

N-substituted isatin derivatives have been investigated for their potential as anticancer agents. One of the proposed mechanisms of action involves the induction of apoptosis through the modulation of key signaling proteins.[10][11]

signaling_pathway cluster_cell Cancer Cell isatin N-Propargylated Isatin Derivative bcl2 Bcl-2 isatin->bcl2 Inhibition bax Bax isatin->bax Activation caspase9 Caspase-9 bcl2->caspase9 bax->caspase9 caspase3 Caspase-3 caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis Execution

Caption: Proposed apoptotic pathway induced by N-propargylated isatin derivatives in cancer cells.

References

Application Notes and Protocols for Click Chemistry Reactions with 1-(2-Propynyl)-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Propynyl)-1H-indole-2,3-dione, also known as N-propargyl isatin, is a versatile building block in medicinal chemistry and drug discovery. The presence of a terminal alkyne group allows for its facile conjugation with a wide variety of azide-containing molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is characterized by its high efficiency, regioselectivity, and tolerance of a broad range of functional groups, making it an ideal tool for the synthesis of novel isatin-based derivatives.[1][2][3]

The isatin scaffold itself is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[4][5] By employing click chemistry, researchers can rapidly generate libraries of 1,2,3-triazole-linked isatin conjugates, enabling the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents.[1] This document provides detailed application notes and protocols for performing click chemistry reactions with this compound.

Applications in Drug Discovery and Medicinal Chemistry

The conjugation of the isatin moiety to other pharmacophores via a stable 1,2,3-triazole linker has been a successful strategy in the development of novel bioactive compounds. The triazole ring is not merely a linker but can also participate in hydrogen bonding and dipole interactions, contributing to the overall pharmacological profile of the hybrid molecule.

Key Application Areas:

  • Anticancer Drug Discovery: Isatin-triazole hybrids have been extensively investigated as potential anticancer agents.[6][7][8] These conjugates have been shown to induce apoptosis and inhibit cell migration in various cancer cell lines.[8] The modular nature of the click reaction allows for the systematic modification of the azide partner to optimize anticancer activity.

  • Antimicrobial Agents: The isatin core is known for its antimicrobial properties, and its combination with other antimicrobial fragments through a triazole linkage can lead to synergistic or enhanced activity.

  • Enzyme Inhibition: Isatin derivatives are known to inhibit various enzymes. Click chemistry provides a straightforward method to attach different molecular fragments that can target specific enzyme active sites, leading to the development of potent and selective inhibitors.

Experimental Protocols

The following protocols are generalized for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) of this compound with an organic azide. Optimization of reaction conditions (e.g., solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: Small-Scale Synthesis of Isatin-Triazole Conjugates

This protocol is suitable for the synthesis of small-molecule 1,4-disubstituted 1,2,3-triazoles in a laboratory setting.

Materials:

  • This compound

  • Organic azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent: Ethanol/Water (9:1 v/v) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the organic azide (1.0-1.2 eq) in the chosen solvent (e.g., Ethanol/Water 9:1).

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 100 mM).

  • Catalyst Addition: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution (0.1-0.5 eq) followed by the CuSO₄·5H₂O solution (0.01-0.1 eq). A color change may be observed, indicating the formation of the Cu(I) catalyst.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 4-12 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Work-up and Purification: Once the reaction is complete, the product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

Protocol 2: Bioconjugation of Azide-Modified Molecules

This protocol is a general guideline for the conjugation of this compound to an azide-modified biomolecule, such as a protein or a peptide.

Materials:

  • This compound

  • Azide-modified biomolecule

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS) or other suitable buffer

Procedure:

  • Sample Preparation: In a microcentrifuge tube, dissolve the azide-modified biomolecule in PBS buffer.

  • Reagent Addition: Add a solution of this compound in a biocompatible co-solvent (e.g., DMSO) to the biomolecule solution.

  • Catalyst Premix: In a separate tube, premix the CuSO₄ solution and the THPTA ligand solution.

  • Reaction Initiation: To initiate the click reaction, add the CuSO₄/THPTA premix to the biomolecule/alkyne mixture, followed by the freshly prepared sodium ascorbate solution.

  • Incubation: Gently mix the reaction and incubate at room temperature or 37 °C for 1-4 hours.

  • Purification: Purify the resulting bioconjugate using an appropriate method, such as size exclusion chromatography or dialysis, to remove unreacted small molecules and the copper catalyst.

Quantitative Data

The following table summarizes representative quantitative data for the CuAAC reaction between this compound and various azides, as reported in the literature.

Azide PartnerCatalyst SystemSolventTime (h)Yield (%)Reference
4-Formylphenyl azideCuSO₄·5H₂O, Sodium AscorbateEtOH/H₂O (9:1)4-8Not Specified[6]
Azido-functionalized phenolic acidsCuSO₄·5H₂O, Sodium AscorbateDMFNot SpecifiedHigh[9]
Acyl azidesNot SpecifiedH₂O/n-BuOH/DMFNot SpecifiedHigh[4][8]
Benzyl azideCuICyrene™1289-96[10]

Visualizations

Experimental Workflow for Isatin-Triazole Synthesis

G cluster_0 Reaction Setup cluster_1 Catalyst Addition cluster_2 Reaction and Monitoring cluster_3 Work-up and Purification A Dissolve this compound and Azide in Solvent B Add Sodium Ascorbate Solution A->B C Add CuSO4·5H2O Solution B->C D Stir at Room Temperature C->D E Monitor by TLC D->E F Extraction E->F G Column Chromatography F->G H Pure Isatin-Triazole Conjugate G->H G Isatin-Triazole Isatin-Triazole PI3K PI3K Isatin-Triazole->PI3K Inhibits Apoptosis Apoptosis Isatin-Triazole->Apoptosis Induces Akt Akt PI3K->Akt PI3K->Apoptosis Inhibits Apoptosis mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

References

Application Notes and Protocols: Synthesis of Isatin-Triazole Hybrids using N-Propargyl Isatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of isatin-triazole hybrids, a promising class of compounds with diverse biological activities. The core of this synthetic strategy involves the use of N-propargyl isatin as a key building block, which undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry," to generate the desired hybrid molecules.[1][2][3][4] This approach offers high yields, regioselectivity, and tolerance to a wide range of functional groups, making it a versatile tool in medicinal chemistry and drug discovery.[5][6][7]

Introduction

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold known for its broad spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[8][9][10][11] Similarly, the 1,2,3-triazole moiety is a key pharmacophore that can enhance the biological profile of a molecule by participating in hydrogen bonding and dipole interactions with biological targets.[6][10][12] The hybridization of isatin with a 1,2,3-triazole ring via a flexible linker has emerged as a powerful strategy to develop novel therapeutic agents with potentially enhanced efficacy and selectivity.[9][12][13]

The use of N-propargyl isatin as the alkyne component in the CuAAC reaction provides a straightforward and efficient route to these hybrid molecules.[2][14][15] This document outlines the synthetic workflow, provides detailed experimental protocols, and summarizes the biological activities of representative isatin-triazole hybrids.

Synthetic Workflow

The general synthetic strategy for preparing isatin-triazole hybrids from N-propargyl isatin is a two-step process. The first step involves the N-propargylation of isatin or its substituted derivatives. The resulting N-propargyl isatin is then reacted with a variety of organic azides in the presence of a copper(I) catalyst to yield the final 1,4-disubstituted 1,2,3-triazole hybrids.

Synthetic_Workflow Isatin Isatin / Substituted Isatin N_Propargyl_Isatin N-Propargyl Isatin Isatin->N_Propargyl_Isatin N-Propargylation Propargyl_Bromide Propargyl Bromide Propargyl_Bromide->N_Propargyl_Isatin Base Base (e.g., K2CO3, NaH) Base->N_Propargyl_Isatin Solvent1 Solvent (e.g., DMF, Acetonitrile) Solvent1->N_Propargyl_Isatin Isatin_Triazole_Hybrid Isatin-Triazole Hybrid N_Propargyl_Isatin->Isatin_Triazole_Hybrid CuAAC 'Click' Reaction Organic_Azide Organic Azide (R-N3) Organic_Azide->Isatin_Triazole_Hybrid Catalyst Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate, CuI) Catalyst->Isatin_Triazole_Hybrid Solvent2 Solvent (e.g., THF, EtOH/H2O) Solvent2->Isatin_Triazole_Hybrid Signaling_Pathways cluster_Anticancer Anticancer Mechanisms cluster_Antimicrobial Antimicrobial Mechanisms Hybrid_AC Isatin-Triazole Hybrid Tubulin Tubulin Hybrid_AC->Tubulin Inhibition of Polymerization Kinases Kinases (e.g., CDK2, VEGFR-2, EGFR) Hybrid_AC->Kinases Inhibition Microtubule Microtubule Dynamics Tubulin->Microtubule Cell_Cycle Cell Cycle Arrest Microtubule->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis Proliferation Cell Proliferation Kinases->Proliferation Proliferation->Apoptosis Hybrid_AM Isatin-Triazole Hybrid Bacterial_Enzymes Bacterial Enzymes Hybrid_AM->Bacterial_Enzymes Inhibition Cell_Wall Cell Wall Synthesis Bacterial_Enzymes->Cell_Wall DNA_Gyrase DNA Gyrase Bacterial_Enzymes->DNA_Gyrase Protein_Synthesis Protein Synthesis Bacterial_Enzymes->Protein_Synthesis Bacterial_Growth Bacterial Growth Inhibition Cell_Wall->Bacterial_Growth DNA_Gyrase->Bacterial_Growth Protein_Synthesis->Bacterial_Growth

References

Application Note: A Robust Protocol for the N-alkylation of Isatin using Potassium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the N-alkylation of isatin utilizing potassium carbonate as a base. N-substituted isatins are significant scaffolds in medicinal chemistry, serving as precursors for a wide array of heterocyclic compounds with diverse biological activities.[1] This protocol outlines both conventional heating and microwave-assisted methods, offering flexibility for different laboratory setups. The procedure is broadly applicable for various alkylating agents, including alkyl, benzyl, and functionalized alkyl halides.[1]

Reaction Principle

The N-alkylation of isatin proceeds via the deprotonation of the isatin nitrogen by a base, in this case, potassium carbonate (K₂CO₃), to form a highly conjugated isatin anion.[1] This anion then acts as a nucleophile, attacking the electrophilic alkyl halide in an Sₙ2 reaction to yield the N-alkylated isatin product. The use of polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP) is optimal for this reaction.[1][2]

Experimental Protocols

Two primary methods are presented: a conventional heating protocol and a more rapid microwave-assisted protocol.

Method A: Conventional Heating Protocol

This method is adapted from established literature procedures and is suitable for standard laboratory equipment.[1]

Materials:

  • Isatin

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Alkyl halide (e.g., methyl iodide, ethyl chloroacetate, benzyl chloride)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium Iodide (KI) (optional, as a catalyst)[3]

  • Ice-water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • To a dry round-bottom flask, add isatin (1.0 mmol, 147 mg).

  • Add anhydrous DMF (5 mL).[1]

  • Add anhydrous potassium carbonate (1.3 mmol, 182 mg).[1]

  • Optionally, add potassium iodide (catalytic amount, e.g., 0.1 mmol) to facilitate the reaction, particularly with less reactive alkyl chlorides or bromides.[3]

  • Stir the suspension at room temperature for approximately 30 minutes to promote the formation of the isatin anion.

  • Add the desired alkyl halide (1.1 mmol) to the stirred suspension.[1]

  • Attach a condenser and heat the reaction mixture in an oil bath to the appropriate temperature (typically 70-80 °C).[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 1.5 to over 24 hours, depending on the reactivity of the alkyl halide.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker of ice-water to precipitate the product.[1]

  • Collect the solid product by vacuum filtration, washing thoroughly with cold water.[1]

  • Dry the product. If necessary, further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[1]

Method B: Microwave-Assisted Protocol

This method offers significant advantages, including drastically reduced reaction times and often improved yields.[1][2]

Materials:

  • Same as Method A, but with a microwave-safe reaction vessel.

Procedure:

  • In a microwave-safe vessel, create an intimate mixture of isatin (1.0 mmol, 147 mg), potassium carbonate (1.3 mmol, 182 mg), and the appropriate alkyl halide (1.1 mmol).[1]

  • Add a few drops of DMF or NMP to create a slurry.[1][2]

  • Place the vessel in a household or laboratory microwave oven and irradiate at a low to medium power setting.

  • Irradiation is often performed intermittently (e.g., 1 minute of irradiation followed by 1 minute of cooling) to avoid overheating and decomposition.[1]

  • Monitor the reaction for completion (typically within a few minutes).[1]

  • After cooling, pour the mixture into ice-water.

  • Isolate and purify the product as described in steps 11-12 of Method A.

Data Presentation

The following table summarizes the results for the N-alkylation of isatin with various alkyl halides using potassium carbonate as the base, comparing conventional heating and microwave-assisted methods.

Alkylating AgentMethodSolventTemperature/PowerTimeYield (%)Reference
Methyl IodideConventionalDMF70 °C1 h80[2]
Methyl IodideMicrowaveDMF300 W3 min95[2]
Ethyl IodideConventionalDMF70 °C1.5 h78[2]
Ethyl IodideMicrowaveDMF300 W3 min90[2]
Benzyl ChlorideConventionalDMF120 °C1 h82[2]
Benzyl ChlorideMicrowaveDMF200 W5 min96[2]
Ethyl ChloroacetateConventionalDMF85 °C2 h68[2]
Ethyl ChloroacetateMicrowaveDMF200 W3 min76[2]
2-Chloro-N-phenylacetamideConventionalDMF80 °C24-72 hN/A[3]

Visualizations

Workflow for N-alkylation of Isatin

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Isatin, K₂CO₃, and DMF to flask B 2. Stir at Room Temp (Anion Formation) A->B C 3. Add Alkyl Halide B->C D1 Conventional Heating (e.g., 70-80 °C) C->D1 Method A D2 Microwave Irradiation (e.g., 200-300 W) C->D2 Method B E 4. Cool to Room Temp D1->E D2->E F 5. Quench in Ice-Water (Precipitation) E->F G 6. Vacuum Filtration F->G H 7. Wash with Water G->H I 8. Dry Product H->I J 9. Recrystallization (Optional) I->J K K J->K Pure N-Alkylated Isatin

Caption: Experimental workflow for the N-alkylation of isatin.

Signaling Pathway (Reaction Mechanism)

Reaction_Mechanism isatin Isatin anion Isatin Anion (Nucleophile) isatin->anion + K₂CO₃ - KHCO₃ k2co3 K₂CO₃ (Base) product N-Alkylated Isatin anion->product + R-X - X⁻ alkyl_halide Alkyl Halide (R-X) (Electrophile)

References

Application of N-propargyl Isatin in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-propargyl isatin is a versatile scaffold in medicinal chemistry, serving as a key building block for the synthesis of a diverse range of biologically active compounds. The presence of the propargyl group, a reactive alkyne moiety, allows for further functionalization through various chemical reactions, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and Mannich reactions. This enables the creation of complex molecules, including hybrids with other pharmacophores, to modulate biological activity and target specific pathways.

This document provides a comprehensive overview of the applications of N-propargyl isatin, including quantitative data on its derivatives' biological activities, detailed experimental protocols for their synthesis and evaluation, and diagrams illustrating relevant signaling pathways and experimental workflows.

Biological Activities and Quantitative Data

N-propargyl isatin derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects. The following tables summarize the reported quantitative data for various derivatives.

Table 1: Anticancer Activity of N-propargyl Isatin Derivatives
Derivative TypeCell LineIC50 (µM)Reference CompoundIC50 (µM)
Isatin-indole hybridA-549 (Lung)7.3Doxorubicin3.7
MDA-MB-231 (Breast)4.7
HCT-116 (Colon)2.6
Bis-isatin analogHeLa (Cervical)>2.5-fold more potentEtoposide-
HCT-116 (Colon)>2.5-fold more potent
A549 (Lung)>2.5-fold more potent
Isatin-hydrazone hybridA549 (Lung)5.325-FU12.3
PC3 (Prostate)35.168.4
MCF-7 (Breast)4.8613.15
Isatin-pomalidomide hybridU266B1 (Multiple Myeloma)2.5Pomalidomide-
RPMI8226 (Multiple Myeloma)6.7

IC50: Half-maximal inhibitory concentration. Data compiled from multiple sources.

Table 2: Caspase Inhibitory Activity of N-propargyl Isatin Derivatives
Derivative TypeTargetIC50 (µM)Reference CompoundIC50 (µM)
Isatin-sulphonamideCaspase-32.33Ac-DEVD-CHO0.016
Caspase-7Moderate Inhibition
5-(2-pyridin-3-yl-oxymethylpyrrolidine-1-sulfonyl)isatinCaspase-30.0031--
5-(2-pyridin-3-yl-oxymethylazetidine-1-sulfonyl)isatinCaspase-30.0036--

IC50: Half-maximal inhibitory concentration. Ac-DEVD-CHO is a known caspase-3 inhibitor.[1][2][3]

Table 3: Monoamine Oxidase (MAO) Inhibitory Activity of N-propargyl Isatin Derivatives
Derivative TypeTargetIC50 (µM)Selectivity Index (SI)
Isatin-based benzyloxybenzaldehydeMAO-A0.6785.02 (for MAO-B)
MAO-B0.135
5-bromoisatinMAO-A--
MAO-B0.125-
4-chloroisatinMAO-A0.812-
MAO-B--

IC50: Half-maximal inhibitory concentration. SI indicates the selectivity for one isoform over the other.[4][5]

Table 4: Anti-inflammatory Activity of N-propargyl Isatin Derivatives
Derivative TypeAssayTarget CellIC50 (µM)
Tricyclic Isatin OximeNF-κB/AP-1 ReporterTHP-1Blue< 6.1
IL-6 ProductionMonoMac-6< 6.1

IC50: Half-maximal inhibitory concentration.[6][7]

Table 5: Antimicrobial Activity of N-propargyl Isatin Derivatives
Derivative TypeMicroorganismMIC (µg/mL)
Isatin-thiazole derivativeStaphylococcus aureus3.12
Escherichia coli3.12
Candida tropicalis6.25
IsatinCampylobacter jejuni<1.0 - 16.0
Campylobacter coli<1.0 - 16.0

MIC: Minimum Inhibitory Concentration.[8][9]

Signaling Pathways and Mechanisms of Action

N-propargyl isatin derivatives exert their biological effects through various mechanisms, including the induction of apoptosis and the modulation of inflammatory pathways.

apoptosis_pathway N-propargyl Isatin Derivative N-propargyl Isatin Derivative Pro-caspase-3 Pro-caspase-3 N-propargyl Isatin Derivative->Pro-caspase-3 Inhibits inhibitor of apoptosis proteins (IAPs) or activates initiator caspases Active Caspase-3 Active Caspase-3 Pro-caspase-3->Active Caspase-3 Cleavage Apoptosis Apoptosis Active Caspase-3->Apoptosis Cleavage of cellular substrates

Caption: Caspase-3 mediated apoptosis pathway induced by N-propargyl isatin derivatives.

inflammation_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NF-κB/AP-1 Signaling NF-κB/AP-1 Signaling TLR4->NF-κB/AP-1 Signaling Pro-inflammatory Cytokines (IL-6, TNF-α) Pro-inflammatory Cytokines (IL-6, TNF-α) NF-κB/AP-1 Signaling->Pro-inflammatory Cytokines (IL-6, TNF-α) Inflammation Inflammation Pro-inflammatory Cytokines (IL-6, TNF-α)->Inflammation N-propargyl Isatin Derivative N-propargyl Isatin Derivative N-propargyl Isatin Derivative->NF-κB/AP-1 Signaling Inhibition

Caption: Inhibition of LPS-induced inflammatory pathway by N-propargyl isatin derivatives.

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of N-propargyl isatin derivatives are provided below.

Synthesis Protocols

synthesis_workflow cluster_0 N-propargylation cluster_1 Further Derivatization Isatin Isatin N_propargyl_isatin N_propargyl_isatin Isatin->N_propargyl_isatin Propargyl bromide, Base (NaH or K2CO3), DMF Mannich_reaction Mannich Reaction N_propargyl_isatin->Mannich_reaction Click_chemistry Click Chemistry (CuAAC) N_propargyl_isatin->Click_chemistry N_propargyl_isatin_mannich Mannich Adducts Mannich_reaction->N_propargyl_isatin_mannich Secondary amine, Paraformaldehyde, Cu(I)Cl N_propargyl_isatin_triazole Triazole Hybrids Click_chemistry->N_propargyl_isatin_triazole Aromatic azide, CuSO4·5H2O, Sodium ascorbate

Caption: General synthetic workflow for N-propargyl isatin and its derivatives.

Protocol 1: Synthesis of N-propargyl isatin [10][11]

  • Reagents and Materials:

    • Isatin (or substituted isatin)

    • Propargyl bromide (80% solution in toluene)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) or anhydrous potassium carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Hexane

    • Deionized water

  • Procedure (using NaH): a. To a stirred suspension of sodium hydride (1.5 mmol) in dry DMF (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add isatin (1 mmol) portion-wise at 0 °C. b. Stir the resulting purple-colored solution at room temperature until the evolution of hydrogen gas ceases. c. Cool the reaction mixture back to 0 °C and add a solution of propargyl bromide (1.1 mmol) in dry DMF dropwise. d. Heat the reaction mixture to 60 °C and stir for approximately 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). e. After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. f. Extract the aqueous layer with ethyl acetate (3 x 20 mL). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure N-propargyl isatin.

  • Procedure (using K₂CO₃): [11] a. To a solution of isatin (1 mmol) in DMF (10 mL), add anhydrous potassium carbonate (2 mmol) and propargyl bromide (1.2 mmol). b. Stir the reaction mixture at room temperature for 4 hours, monitoring by TLC. c. Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate. d. Work up the organic layer as described in the NaH procedure (steps 2g-2h).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

  • Reagents and Materials:

    • N-propargyl isatin derivative

    • Aromatic azide

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate

    • DMF and Water (4:1 mixture)

  • Procedure: a. In a reaction vessel, prepare a solution of the aromatic azide (2 mmol) in a mixture of DMF and water (4:1, 5 mL). b. To this solution, add N-propargyl isatin (2 mmol), CuSO₄·5H₂O (1 mmol), and sodium ascorbate (2 mmol). c. Stir the resulting reaction mixture at 60 °C for 7 hours. d. Monitor the reaction by TLC. e. After completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). f. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. g. Purify the crude product by column chromatography or recrystallization to obtain the desired 1,2,3-triazole-tethered isatin hybrid.

Biological Assay Protocols

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay) [12][13]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Procedure: a. Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours at 37 °C in a humidified 5% CO₂ incubator. b. Treat the cells with various concentrations of the N-propargyl isatin derivative and a vehicle control (e.g., DMSO). c. Incubate the plate for 48-72 hours. d. Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. e. Incubate the plate for 2 to 4 hours at 37 °C, or until a purple precipitate is visible. f. Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. g. Shake the plate for 15 minutes to ensure complete solubilization. h. Measure the absorbance at 570 nm using a microplate reader. i. Calculate the percentage of cell viability and determine the IC50 value.

Protocol 4: Caspase-3/7 Activity Assay (Fluorometric) [14][15][16][17][18]

  • Principle: This assay quantifies the activity of caspase-3 and -7, key executioner caspases in apoptosis. The assay utilizes a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD. Cleavage of this substrate by active caspases releases a fluorophore (e.g., AMC - 7-amino-4-methylcoumarin), which can be measured fluorometrically.

  • Procedure: a. Induce apoptosis in cells by treating with the N-propargyl isatin derivative for a specified time. Include an untreated control. b. Lyse the cells using a chilled cell lysis buffer. c. Centrifuge the lysate to pellet cell debris and collect the supernatant. d. Prepare a reaction mixture containing the cell lysate, reaction buffer (containing DTT), and the fluorogenic substrate (e.g., Ac-DEVD-AMC). e. Incubate the mixture at 37 °C for 1-2 hours, protected from light. f. Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm. g. The increase in fluorescence is proportional to the caspase-3/7 activity.

Protocol 5: Cytokine Production Assay (ELISA) [19][20][21][22]

  • Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., IL-6, TNF-α) in cell culture supernatants. This sandwich ELISA involves capturing the cytokine with a specific antibody coated on a microplate, followed by detection with a second, enzyme-conjugated antibody.

  • Procedure: a. Plate immune cells (e.g., PBMCs, THP-1 monocytes) in a 24- or 48-well plate. b. Pre-treat the cells with various concentrations of the N-propargyl isatin derivative for 1-2 hours. c. Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours. d. Centrifuge the plate and collect the cell culture supernatant. e. Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight. f. Wash the plate and block non-specific binding sites. g. Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate. h. Wash the plate and add a biotinylated detection antibody. i. Wash and add a streptavidin-horseradish peroxidase (HRP) conjugate. j. Wash and add a TMB substrate solution. k. Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm. l. Calculate the cytokine concentration in the samples based on the standard curve.

References

Application Notes and Protocols: Synthesis of Caspase Inhibitors Using 1-(2-Propynyl)-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspases, a family of cysteine-aspartic proteases, are central regulators of apoptosis (programmed cell death) and inflammation.[1][2][3] Their dysregulation is implicated in a variety of diseases, including neurodegenerative disorders, ischemic damage, and cancer, making them attractive therapeutic targets for drug discovery.[2] Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a promising class of non-peptidyl caspase inhibitors, with a particular focus on inhibiting the executioner caspases-3 and -7.[2][4] The isatin scaffold's carbonyl group at C3 is thought to interact with the cysteine thiol in the active site of the caspase enzyme.[1][4]

This document provides detailed application notes and protocols for the use of a key intermediate, 1-(2-Propynyl)-1H-indole-2,3-dione (also known as N-propargylisatin), in the synthesis of novel caspase inhibitors. The propargyl group offers a versatile handle for further chemical modifications, such as click chemistry, to generate a diverse library of potential drug candidates.

Signaling Pathway of Apoptosis

The activation of caspases is a critical event in both the intrinsic and extrinsic apoptotic pathways. The following diagram illustrates a simplified overview of the caspase cascade in apoptosis.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3/7 Procaspase-3/7 Caspase-8->Procaspase-3/7 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3/7 Caspase-3/7 Caspase-3/7 Procaspase-3/7->Caspase-3/7 Cellular Substrates Cellular Substrates Caspase-3/7->Cellular Substrates Apoptosis Apoptosis Cellular Substrates->Apoptosis

Caption: Simplified diagram of the main caspase signaling pathways in apoptosis.

Synthesis of Isatin-Based Caspase Inhibitors

The synthesis of caspase inhibitors from this compound involves a multi-step process. The following workflow outlines the general synthetic strategy.

G Isatin Isatin Isatin_sulfonamide Isatin-5-sulfonyl chloride Isatin->Isatin_sulfonamide Sulfonation Chlorosulfonic_acid Chlorosulfonic Acid Chlorosulfonic_acid->Isatin_sulfonamide Sulfonyl_isatin 5-(Pyrrolidinylsulfonyl)isatin Isatin_sulfonamide->Sulfonyl_isatin Amination Pyrrolidine Pyrrolidine or derivative Pyrrolidine->Sulfonyl_isatin Propynyl_indole_dione Target Inhibitor (e.g., 1-(2-Propynyl)-5-(...sulfonyl) -1H-indole-2,3-dione) Sulfonyl_isatin->Propynyl_indole_dione N-Alkylation Propargyl_bromide Propargyl Bromide (in DMF with NaH) Propargyl_bromide->Propynyl_indole_dione

Caption: General synthetic workflow for isatin-based caspase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 1-(prop-2-yn-1-yl)indoline-2,3-dione Derivatives

This protocol is adapted from the synthesis of N-alkylated substituted 5-[1-(pyrrolidinyl)sulphonyl] isatin derivatives.[1]

Materials:

  • Isatin

  • Chlorosulfonic acid

  • Pyrrolidine or 2-phenoxymethyl pyrrolidine

  • Dimethylformamide (DMF)

  • Acetic acid

  • Propargyl bromide

  • Sodium hydride (NaH)

Procedure:

  • Sulfonation: Carefully heat isatin in chlorosulfonic acid at 60°C to produce isatin-5-sulfonyl chloride.

  • Amination: React the isatin-5-sulfonyl chloride with either pyrrolidine or 2-phenoxymethyl pyrrolidine in DMF.

  • Hydrolysis: Perform subsequent hydrolysis in acetic acid to yield the 5-(substituted-sulfonyl)isatin intermediate.

  • N-Alkylation: To a solution of the 5-(substituted-sulfonyl)isatin in DMF at 0°C, add sodium hydride (NaH) followed by propargyl bromide to yield the final N-propargylated isatin sulfonamide derivative.

Protocol 2: Caspase-3 and -7 Inhibition Assay

This protocol describes a fluorogenic substrate assay to determine the inhibitory activity of the synthesized compounds against caspases-3 and -7.[1][4]

Materials:

  • Synthesized isatin-based inhibitors

  • Recombinant human caspase-3 and caspase-7

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, 0.1% CHAPS, pH 7.4)

  • Fluorogenic substrate: Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin (Ac-DEVD-AMC)

  • Positive control: Ac-DEVD-CHO

  • 96-well microplate

  • Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Enzyme Preparation: Dilute recombinant caspase-3 and caspase-7 to the desired concentration in assay buffer.

  • Inhibitor Preparation: Prepare a stock solution of the synthesized compounds in DMSO and make serial dilutions.

  • Assay Reaction:

    • In a 96-well plate, add the assay buffer.

    • Add the test compounds at various concentrations.

    • Add the diluted caspase enzyme to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the fluorogenic substrate Ac-DEVD-AMC to all wells.

  • Data Acquisition: Measure the fluorescence intensity at regular intervals using a fluorometric plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a control (enzyme and substrate without inhibitor).

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Quantitative Data

The inhibitory activities of a series of synthesized isatin-based compounds against caspases-3 and -7 were evaluated. The results, expressed as IC50 values, are summarized below.[1][4]

CompoundR1 SubstituentR2 SubstituentCaspase-3 IC50 (µM)Caspase-7 IC50 (µM)Selectivity Index (Caspase-7/Caspase-3)
11c H4-Cl-phenylacetamide3.55 ± 0.094.89 ± 0.111.38
11f H4-F-phenylacetamide116.91 ± 1.15>100-
20d 5-(pyrrolidinyl)sulfonyl4-Cl-phenylacetamide2.33 ± 0.083.11 ± 0.091.33
Ac-DEVD-CHO (Positive Control)-0.016 ± 0.002--

Note: The table presents a selection of compounds from the cited literature for illustrative purposes. Compound 20d demonstrates the inhibitory activity of an isatin derivative with a sulfonamide group, which is a key structural feature in many potent isatin-based caspase inhibitors.

Structure-Activity Relationship (SAR)

The development of potent isatin-based caspase inhibitors often relies on understanding the relationship between chemical structure and biological activity.

G cluster_core Isatin Core cluster_modifications Key Modifications for Potency cluster_outcome Desired Outcome Isatin Isatin Scaffold (1H-indole-2,3-dione) N1_Sub N1-Substitution (e.g., Propargyl group) Isatin->N1_Sub C5_Sub C5-Substitution (e.g., Sulfonamide) Isatin->C5_Sub Potency Increased Inhibitory Potency (Lower IC50) N1_Sub->Potency Hydrophilic_Group Introduction of Hydrophilic Groups C5_Sub->Hydrophilic_Group C5_Sub->Potency Hydrophilic_Group->Potency Selectivity Enhanced Selectivity (e.g., Caspase-3 vs. -7) Potency->Selectivity

Caption: Logical relationship of structural modifications to inhibitory activity.

Conclusion

This compound serves as a valuable and versatile building block in the synthesis of novel isatin-based caspase inhibitors. The protocols and data presented herein provide a framework for researchers to design, synthesize, and evaluate new compounds with potential therapeutic applications in diseases characterized by aberrant apoptosis. Structure-activity relationship studies have shown that modifications at the C5 position of the isatin core, such as the introduction of a pyrrolidinylsulfonyl group, can significantly enhance inhibitory potency against caspases-3 and -7.[1][4][5] Further derivatization, facilitated by the N-propargyl group, opens avenues for creating next-generation caspase inhibitors with improved efficacy and selectivity.

References

Application Notes and Protocols for the Preparation and Anticancer Screening of N-propargyl Isatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of N-propargyl isatin derivatives and their subsequent evaluation for anticancer activity. Detailed experimental protocols for synthesis and key biological assays are provided to guide researchers in this promising area of medicinal chemistry.

Introduction

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in drug discovery due to the diverse biological activities of its derivatives.[1][2] Among these, N-substituted isatins are of particular interest. The introduction of a propargyl group at the N-1 position of the isatin core provides a reactive handle for further molecular elaboration, such as through "click" chemistry, and can also contribute to the molecule's biological activity.[3][4] N-propargyl isatin derivatives have emerged as a promising class of compounds with potential anticancer properties, exhibiting cytotoxicity against a range of cancer cell lines.[5] Their mechanisms of action are thought to involve the induction of apoptosis and inhibition of key signaling pathways involved in cancer progression.[6][7]

This document outlines the synthetic procedures for preparing N-propargyl isatin and its derivatives, followed by detailed protocols for assessing their anticancer efficacy through cell viability, apoptosis, and cell cycle analysis.

Synthesis of N-propargyl Isatin Derivatives

The synthesis of N-propargyl isatin is typically achieved through an N-alkylation reaction of isatin with propargyl bromide. Two common protocols are provided below, utilizing different bases.

Protocol 1: N-propargylation using Sodium Hydride (NaH) in DMF[9]

This method employs a strong base to deprotonate the isatin nitrogen, facilitating the nucleophilic attack on propargyl bromide.

Materials:

  • Isatin (or C-5 substituted isatin)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Dry Dimethylformamide (DMF)

  • Propargyl bromide (80% solution in toluene)

  • Deionized water

  • Ethanol

Procedure:

  • To a stirred suspension of sodium hydride (1.5 mmol) in dry DMF (10 mL) in a round-bottom flask, add isatin (1 mmol) portion-wise at room temperature. The formation of a purple-colored solution indicates the generation of the isatin anion.

  • Continue stirring at room temperature until the evolution of hydrogen gas ceases.

  • To this reaction mixture, add a solution of propargyl bromide (1.1 mmol) in dry DMF dropwise.

  • Heat the reaction mixture to 60°C and maintain stirring for approximately 6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL) to precipitate the product.

  • Collect the precipitate by vacuum filtration, wash thoroughly with water, and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to afford the pure N-propargyl isatin.

Protocol 2: N-propargylation using Potassium Carbonate (K2CO3) in DMF[10]

This protocol utilizes a milder base and is often preferred for its operational simplicity.

Materials:

  • Isatin (or substituted isatin)

  • Anhydrous Potassium Carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Propargyl bromide (80% solution in toluene)

  • Deionized water

  • Ethanol

Procedure:

  • To a solution of isatin (3.36 mmol) in DMF (3 mL), add anhydrous potassium carbonate (10.08 mmol, 3 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add propargyl bromide (4.04 mmol, 1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 3 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, add water (15 mL) to precipitate the product.

  • Filter the precipitate, wash with water, and recrystallize from ethanol/water to obtain the purified N-propargyl isatin.

Anticancer Screening Protocols

Once synthesized, the N-propargyl isatin derivatives can be screened for their anticancer activity using a variety of in vitro assays.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the N-propargyl isatin derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)[11][12][13]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the N-propargyl isatin derivatives at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the cells in the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)[1][14][15]

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Seed cells and treat with N-propargyl isatin derivatives as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

Data Presentation

The quantitative data obtained from the anticancer screening should be summarized in a clear and structured format.

Table 1: In Vitro Cytotoxicity of N-propargyl Isatin Derivatives against Human Cancer Cell Lines.

CompoundR-group on IsatinCancer Cell LineIC50 (µM) ± SDReference
3b HHeLa2.78 ± 0.04
3h HHepG22.25 ± 0.04
Derivative A 5-BrMCF-7ValueSource
Derivative B 5-ClA549ValueSource
Doxorubicin -HeLa9.03 ± 0.07
Doxorubicin -HepG210.15 ± 0.003

Note: This table is a template. Researchers should populate it with their own experimental data or data from the literature. The provided values for compounds 3b and 3h are from a study on isatin-N-1,2,3-triazole derivatives, where N-propargyl isatin was a key intermediate.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_screening Anticancer Screening cluster_analysis Data Analysis Isatin Isatin Reaction N-propargylation (NaH/DMF or K2CO3/DMF) Isatin->Reaction Propargyl_Bromide Propargyl Bromide Propargyl_Bromide->Reaction N_propargyl_Isatin N-propargyl Isatin Derivatives Reaction->N_propargyl_Isatin MTT Cell Viability (MTT Assay) N_propargyl_Isatin->MTT Apoptosis Apoptosis Assay (Annexin V/PI) N_propargyl_Isatin->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) N_propargyl_Isatin->Cell_Cycle IC50 IC50 Determination MTT->IC50 Apoptosis_Quant Apoptosis Quantification Apoptosis->Apoptosis_Quant Cell_Cycle_Dist Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Dist

Caption: Workflow for the synthesis and anticancer screening of N-propargyl isatin derivatives.

Potential Signaling Pathway

signaling_pathway cluster_cell Cancer Cell NPI N-propargyl Isatin Derivative VEGFR2 VEGFR2 NPI->VEGFR2 Inhibition PI3K PI3K NPI->PI3K Inhibition Caspases Caspases NPI->Caspases Activation VEGFR2->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Inhibition Bcl2->Caspases Inhibition Apoptosis Apoptosis Caspases->Apoptosis

References

Experimental procedure for the synthesis of spirooxindoles from N-propargyl isatin

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed experimental protocol for the synthesis of spirooxindoles, specifically spiro[oxindole-3,2'-oxazoline] derivatives, from N-propargyl isatins. The described method utilizes a titanium(IV) chloride-catalyzed stereoselective cyclization of N-propargylated isatins with 5-methoxyoxazoles. This procedure offers high yields and excellent diastereoselectivity, making it a valuable methodology for the generation of complex heterocyclic scaffolds relevant to drug discovery and development. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Spirooxindoles are a prominent class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules. Their unique three-dimensional architecture makes them attractive scaffolds in medicinal chemistry. The synthesis of spirooxindoles from readily available starting materials is of significant interest. One effective strategy involves the use of N-propargyl isatins as precursors. The propargyl group not only influences the reactivity of the isatin core but also provides a handle for further functionalization, for instance, through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[1][2][3][4] This note details a specific and efficient protocol for the synthesis of spirocyclic oxazolines, a subclass of spirooxindoles, through a regio- and stereoselective cyclization reaction.[5]

Data Presentation

The following table summarizes the results of the titanium-catalyzed spirocyclization of various substituted N-propargyl isatins with 5-methoxy-4-methyloxazole, demonstrating the scope and efficiency of this synthetic protocol.

EntryIsatin Substitution (R)ProductYield (%)Diastereomeric Ratio (d.r.)
1H1a 95>99:1
25-F1b 99>99:1
35-Cl1c 96>99:1
45-Br1d 92>99:1
55-Me1e 94>99:1
65-OMe1f 97>99:1
77-F1g 85>99:1

Experimental Protocols

General Considerations:

All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon). Solvents should be of anhydrous grade. Reagents should be purchased from a commercial supplier and used without further purification unless otherwise noted. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Synthesis of N-Propargyl Isatins:

N-propargylated isatins can be synthesized from the corresponding isatins by reaction with propargyl bromide in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF).

Representative Procedure for the Synthesis of Spiro[4',5'-dihydro-4',4'-dimethyl-1-(prop-2-yn-1-yl)oxazolo[3,4-a]indol]-2(1H)-one (Product 1a):

  • To a solution of N-propargyl isatin (1.0 equiv.) in anhydrous dichloromethane (DCM, 0.1 M) is added 5-methoxy-4,4-dimethyloxazole (1.2 equiv.).

  • The reaction mixture is cooled to 0 °C in an ice bath.

  • Titanium(IV) chloride (TiCl₄, 20 mol%) is added dropwise to the stirred solution.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure spirooxindole product.

Mandatory Visualization

Reaction Workflow:

The following diagram illustrates the experimental workflow for the synthesis of spirooxindoles from N-propargyl isatin.

experimental_workflow Experimental Workflow for Spirooxindole Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification N-propargyl_Isatin N-propargyl Isatin Reaction_Vessel Reaction in Anhydrous DCM Catalyst: TiCl4 Temperature: 0 °C to RT N-propargyl_Isatin->Reaction_Vessel 5-methoxyoxazole 5-methoxyoxazole 5-methoxyoxazole->Reaction_Vessel Quenching Quench with sat. NaHCO3 Reaction_Vessel->Quenching Extraction Extract with DCM Quenching->Extraction Drying Dry with Na2SO4 Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Flash Column Chromatography Concentration->Chromatography Final_Product Pure Spirooxindole Chromatography->Final_Product

Caption: Experimental workflow for the synthesis of spirooxindoles.

Proposed Reaction Mechanism:

The following diagram illustrates the proposed Lewis acid-catalyzed reaction mechanism for the formation of the spirooxindole-oxazoline ring system.

reaction_mechanism Proposed Reaction Mechanism Isatin N-propargyl Isatin Activated_Isatin Activated Isatin-TiCl4 Complex Isatin->Activated_Isatin Coordination TiCl4 TiCl4 (Lewis Acid) TiCl4->Activated_Isatin Nucleophilic_Attack Nucleophilic Attack Activated_Isatin->Nucleophilic_Attack Oxazole 5-methoxyoxazole Oxazole->Nucleophilic_Attack Intermediate Zwitterionic Intermediate Nucleophilic_Attack->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Spirooxindole Spirooxindole Product Cyclization->Spirooxindole

Caption: Proposed mechanism for spirooxindole formation.

References

Application Notes and Protocols: Docking Studies of 1-(2-Propynyl)-1H-indole-2,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on 1-(2-propynyl)-1H-indole-2,3-dione derivatives. This class of compounds has garnered interest for its potential therapeutic applications, including anticancer activities.[1] Molecular docking simulations are a powerful computational tool to predict the binding modes and affinities of these derivatives with their biological targets, thereby guiding lead optimization and drug design efforts.[2]

Introduction to this compound Derivatives and Molecular Docking

This compound and its derivatives are synthetic compounds based on the isatin scaffold. Isatin and its analogues are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[3] The propargyl group at the N1 position of the indole ring offers a unique chemical handle for further modifications and can play a significant role in the molecule's interaction with biological targets. The anticancer properties of the parent molecule have been linked to the induction of apoptosis through interaction with cellular mitochondria.[1]

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. By analyzing the binding poses and scoring functions, researchers can estimate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This information is invaluable for understanding structure-activity relationships (SAR) and for designing more potent and selective inhibitors.[5]

Experimental Protocols

A generalized workflow for the molecular docking of this compound derivatives against a protein target is presented below. This protocol is based on the widely used AutoDock Vina software.

Software and Hardware Requirements
  • Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.

  • AutoDock Vina: For performing the docking calculations.

  • PyMOL or Chimera: For visualization and analysis of docking results.

  • A modern workstation: With a multi-core processor is recommended for efficient computation.

Ligand Preparation
  • 3D Structure Generation:

    • Draw the this compound derivatives using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structures to 3D structures.

    • Perform an initial energy minimization using a suitable force field (e.g., MMFF94).

  • File Format Conversion and PDBQT Preparation:

    • Save the 3D structure in a common format like .mol or .sdf.

    • Use AutoDockTools (part of MGLTools) to convert the ligand file to the PDBQT format. This step involves:

      • Detecting the root of the molecule.

      • Setting the torsional degrees of freedom.

      • Assigning Gasteiger charges.

      • Merging non-polar hydrogens.

Protein Preparation
  • Protein Structure Retrieval:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we will consider a hypothetical protein kinase target.

  • PDB File Cleanup and PDBQT Preparation:

    • Open the PDB file in AutoDockTools.

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the docking study.

    • Add polar hydrogens to the protein structure.

    • Compute and assign Gasteiger charges.

    • Merge non-polar hydrogens.

    • Save the prepared protein structure in the PDBQT format.

Grid Box Generation
  • Defining the Binding Site:

    • Identify the active site or binding pocket of the target protein. This can be determined from the position of a co-crystallized ligand or through literature review.

  • Grid Box Setup:

    • In AutoDockTools, define the center and dimensions of the grid box. The grid box should be large enough to encompass the entire binding site and allow for the ligand to move and rotate freely.

    • A typical grid box size is 60 x 60 x 60 Å with a spacing of 1.0 Å.

    • Save the grid parameter file.

Docking Simulation with AutoDock Vina
  • Configuration File:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, the grid box parameters, and the output file name.

  • Running the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input:

Analysis of Docking Results
  • Visualization:

    • Load the protein PDBQT file and the docking results PDBQT file into a molecular visualization tool like PyMOL or Chimera.

  • Binding Pose Analysis:

    • Examine the predicted binding poses of the ligand within the protein's active site. The output file from Vina will contain multiple binding modes ranked by their binding affinity.

  • Interaction Analysis:

    • Identify and analyze the key molecular interactions (hydrogen bonds, hydrophobic interactions, pi-stacking, etc.) between the ligand and the protein residues.

  • Scoring Function:

    • The binding affinity is reported in kcal/mol. More negative values indicate a stronger predicted binding affinity.

Data Presentation

The results of the docking studies should be summarized in a clear and concise table to facilitate comparison between different derivatives.

Table 1: Docking Results of this compound Derivatives against a Hypothetical Protein Kinase

Compound IDR-Group SubstitutionBinding Affinity (kcal/mol)Key Interacting ResiduesNumber of H-Bonds
Parent H-7.2LEU23, VAL31, ALA54, LYS56, GLU722
DERIV-01 5-Fluoro-7.8LEU23, VAL31, ALA54, LYS56, GLU72, PHE1213
DERIV-02 5-Chloro-8.1LEU23, VAL31, ALA54, LYS56, GLU72, PHE1213
DERIV-03 5-Bromo-8.3LEU23, VAL31, ALA54, LYS56, GLU72, PHE1213
DERIV-04 5-Nitro-6.9VAL31, ALA54, LYS56, ASP1221
DERIV-05 6-Methyl-7.5LEU23, VAL31, ALA54, LYS56, GLU722

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a molecular docking study.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (3D Structure, Energy Minimization, PDBQT) grid_gen Grid Box Generation (Define Binding Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB Cleanup, Add Hydrogens, PDBQT) protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking results_analysis Results Analysis (Binding Poses, Interactions) docking->results_analysis sar Structure-Activity Relationship (SAR) results_analysis->sar

Caption: General workflow for molecular docking studies.
Hypothetical Signaling Pathway

The following diagram depicts a simplified hypothetical signaling pathway that could be inhibited by a this compound derivative targeting a protein kinase.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Indole Derivative Inhibitor->RAF

Caption: Inhibition of the MAPK/ERK signaling pathway.

References

In Vivo Evaluation of N-propargyl Isatin Analogs in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of N-propargyl isatin analogs, a promising class of compounds investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases such as Parkinson's disease. The protocols outlined below are based on established methodologies for assessing neuroprotection in rodent models.

I. Introduction

Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The incorporation of a propargyl group at the N1 position of the isatin scaffold has been a key strategy in the development of potent and selective monoamine oxidase B (MAO-B) inhibitors. MAO-B is a crucial enzyme in the catabolism of dopamine, and its inhibition can increase dopaminergic neurotransmission, which is beneficial in Parkinson's disease. Beyond MAO-B inhibition, N-propargyl isatin analogs are also explored for their potential to mitigate neuroinflammation, oxidative stress, and apoptosis, key pathological features of several neurodegenerative disorders.

This document provides detailed experimental protocols for evaluating the therapeutic potential of these analogs in relevant animal models, focusing on behavioral assessments, neurochemical analysis, and histological endpoints.

II. Quantitative Data Summary

The following tables present hypothetical yet representative quantitative data that could be obtained from in vivo studies of a novel N-propargyl isatin analog (termed "Compound X" for illustrative purposes) in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease.

Table 1: Effect of Compound X on Motor Coordination in the Rotarod Test

Treatment GroupLatency to Fall (seconds) - Day 7 Post-MPTP
Vehicle + Saline185 ± 12
Vehicle + MPTP75 ± 9
Compound X (10 mg/kg) + MPTP125 ± 11
Compound X (20 mg/kg) + MPTP160 ± 14
Rasagiline (1 mg/kg) + MPTP155 ± 13

Table 2: Effect of Compound X on Spontaneous Locomotor Activity in the Open Field Test

Treatment GroupTotal Distance Traveled (meters) - Day 7 Post-MPTP
Vehicle + Saline150 ± 15
Vehicle + MPTP60 ± 8
Compound X (10 mg/kg) + MPTP95 ± 10
Compound X (20 mg/kg) + MPTP120 ± 13
Rasagiline (1 mg/kg) + MPTP115 ± 12

Table 3: Effect of Compound X on Striatal Dopamine Levels

Treatment GroupDopamine (DA) Level (ng/mg tissue)% of Vehicle + Saline
Vehicle + Saline15.2 ± 1.8100%
Vehicle + MPTP4.1 ± 0.727%
Compound X (10 mg/kg) + MPTP8.5 ± 1.156%
Compound X (20 mg/kg) + MPTP11.8 ± 1.578%
Rasagiline (1 mg/kg) + MPTP11.2 ± 1.374%

Table 4: Effect of Compound X on Dopaminergic Neuron Survival in the Substantia Nigra

Treatment GroupTyrosine Hydroxylase (TH)-Positive Cells% of Vehicle + Saline
Vehicle + Saline8500 ± 550100%
Vehicle + MPTP3800 ± 41045%
Compound X (10 mg/kg) + MPTP5900 ± 48069%
Compound X (20 mg/kg) + MPTP7300 ± 62086%
Rasagiline (1 mg/kg) + MPTP7100 ± 59084%

III. Experimental Protocols

Protocol 1: Evaluation of Neuroprotective Effects in the MPTP Mouse Model of Parkinson's Disease

This protocol describes the induction of parkinsonism in mice using MPTP and the subsequent evaluation of the neuroprotective effects of an N-propargyl isatin analog.

1. Animal Model:

  • Species: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Experimental Groups:

  • Group 1: Vehicle + Saline (Control)

  • Group 2: Vehicle + MPTP (Disease Model)

  • Group 3: N-propargyl isatin analog (Dose 1) + MPTP

  • Group 4: N-propargyl isatin analog (Dose 2) + MPTP

  • Group 5: Positive Control (e.g., Rasagiline) + MPTP

3. MPTP Administration:

  • Dissolve MPTP-HCl in sterile saline.

  • Administer four intraperitoneal (i.p.) injections of MPTP (20 mg/kg) at 2-hour intervals on a single day.

4. Test Compound Administration:

  • Dissolve the N-propargyl isatin analog in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).

  • Administer the compound daily via oral gavage or i.p. injection, starting 3 days prior to MPTP administration and continuing for 7 days post-MPTP.

5. Behavioral Testing (Day 7 post-MPTP):

  • Rotarod Test:

    • Acclimatize mice to the rotarod apparatus for 3 consecutive days prior to testing.

    • On the test day, place mice on the rotating rod with an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).

    • Record the latency to fall for each mouse over three trials, with a 15-minute inter-trial interval.

  • Open Field Test:

    • Place each mouse in the center of an open field arena (e.g., 40 cm x 40 cm x 30 cm).

    • Allow the mouse to explore freely for 10 minutes.

    • Use an automated tracking system to record the total distance traveled, time spent in the center versus periphery, and rearing frequency.

6. Neurochemical Analysis (Day 8 post-MPTP):

  • Euthanize mice and rapidly dissect the striata on ice.

  • Homogenize the tissue in a suitable buffer.

  • Analyze dopamine and its metabolites (DOPAC and HVA) levels using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[1]

7. Histological Analysis (Day 8 post-MPTP):

  • Perfuse mice with saline followed by 4% paraformaldehyde.

  • Cryoprotect the brains in sucrose solution.

  • Section the substantia nigra pars compacta (SNc) using a cryostat.

  • Perform immunohistochemistry for tyrosine hydroxylase (TH) to visualize dopaminergic neurons.[2][3]

  • Quantify the number of TH-positive neurons using stereological methods.[2]

experimental_workflow cluster_pre_treatment Pre-treatment Phase cluster_induction Disease Induction cluster_post_treatment Post-treatment & Analysis acclimatization Animal Acclimatization (7 days) compound_admin_pre Compound Administration (Days -3 to -1) acclimatization->compound_admin_pre mptp_injection MPTP Injection (Day 0) compound_admin_pre->mptp_injection compound_admin_post Compound Administration (Days 1 to 7) mptp_injection->compound_admin_post behavioral_tests Behavioral Tests (Day 7) compound_admin_post->behavioral_tests euthanasia Euthanasia & Tissue Collection (Day 8) behavioral_tests->euthanasia analysis Neurochemical & Histological Analysis euthanasia->analysis

Experimental workflow for in vivo neuroprotection studies.
Protocol 2: Evaluation of Neuroprotective Effects in the 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This protocol details the creation of a unilateral lesion in the rat brain using 6-OHDA to model Parkinson's disease and assess the efficacy of N-propargyl isatin analogs.

1. Animal Model:

  • Species: Male Sprague-Dawley or Wistar rats, 250-300g.

  • Housing: As described in Protocol 1.

2. Stereotaxic Surgery and 6-OHDA Lesioning:

  • Anesthetize the rat and place it in a stereotaxic frame.

  • Inject 6-OHDA unilaterally into the medial forebrain bundle (MFB) or the striatum. The coordinates will need to be determined based on a rat brain atlas.

  • To protect noradrenergic neurons, pre-treat the animals with desipramine (25 mg/kg, i.p.) 30 minutes before 6-OHDA injection.

3. Test Compound Administration:

  • Administer the N-propargyl isatin analog as described in Protocol 1, either pre- or post-lesioning, depending on the study design (neuroprotective vs. neurorestorative).

4. Behavioral Testing:

  • Apomorphine- or Amphetamine-Induced Rotational Behavior:

    • Two to three weeks post-lesion, administer apomorphine (a dopamine agonist) or amphetamine (a dopamine-releasing agent).

    • Record the number of full contralateral (away from the lesion) or ipsilateral (towards the lesion) rotations over a set period (e.g., 60-90 minutes). A reduction in rotations in the treated group compared to the vehicle group indicates a therapeutic effect.

  • Cylinder Test:

    • Place the rat in a transparent cylinder and record the use of the forelimbs for wall exploration over a 5-minute period.

    • Count the number of times the rat uses its impaired (contralateral to the lesion) and unimpaired forelimbs to touch the cylinder wall. An increase in the use of the impaired limb in the treated group suggests functional recovery.

5. Neurochemical and Histological Analysis:

  • At the end of the study, perform HPLC analysis of striatal dopamine levels and TH immunohistochemistry of the substantia nigra as described in Protocol 1.

IV. Signaling Pathways

N-propargyl isatin analogs are believed to exert their neuroprotective effects through multiple mechanisms. A primary target is the inhibition of MAO-B, which leads to an increase in synaptic dopamine levels. Additionally, these compounds may modulate signaling pathways involved in apoptosis and cell survival.

signaling_pathway cluster_mao MAO-B Inhibition cluster_apoptosis Anti-Apoptotic Pathway compound N-propargyl Isatin Analog maob MAO-B compound->maob Inhibits bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Upregulates bax Bax (Pro-apoptotic) compound->bax Downregulates dopamine_catabolism Dopamine Catabolism maob->dopamine_catabolism Catalyzes dopamine Dopamine dopamine_catabolism->dopamine Decreases apoptosis Apoptosis dopamine->apoptosis Neuroprotection caspases Caspase Activation bcl2->caspases Inhibits bax->caspases Activates caspases->apoptosis

Proposed neuroprotective signaling pathways of N-propargyl isatin analogs.

V. Conclusion

The in vivo evaluation of N-propargyl isatin analogs in animal models of Parkinson's disease is a critical step in the drug development process. The protocols described here provide a robust framework for assessing the neuroprotective and neurorestorative potential of these compounds. Careful experimental design, including appropriate controls and a combination of behavioral, neurochemical, and histological endpoints, is essential for obtaining reliable and translatable results. The multifaceted mechanism of action of N-propargyl isatin analogs, targeting both symptomatic relief through MAO-B inhibition and disease modification through anti-apoptotic pathways, makes them a compelling class of molecules for further investigation in the treatment of neurodegenerative diseases.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-propargylation of Isatin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-propargylation of isatin. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding this important synthetic transformation.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the N-propargylation of isatin.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete deprotonation of isatin: The N-H bond of isatin must be deprotonated to form the nucleophilic anion for the reaction to proceed.[1]- Use a stronger base: If using a weak base like K₂CO₃, consider switching to a stronger base such as sodium hydride (NaH).[2][3] - Ensure anhydrous conditions: Moisture will quench strong bases like NaH. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] - Increase base stoichiometry: Ensure at least a stoichiometric amount of base is used relative to isatin.
Low reactivity of propargylating agent: Propargyl bromide is generally more reactive than propargyl chloride.- Switch to a more reactive halide: If using propargyl chloride, consider using propargyl bromide. - Add a catalytic amount of an iodide source: Potassium iodide (KI) can be added to in situ generate the more reactive propargyl iodide.
Low reaction temperature: The reaction may be too slow at lower temperatures.- Increase the reaction temperature: Gently heating the reaction mixture can increase the reaction rate. For example, reactions with NaH in DMF can be heated to 60°C.[3]
Poor solubility of reactants: If the isatin or base is not well-dissolved, the reaction will be slow or incomplete.- Choose an appropriate solvent: Dimethylformamide (DMF) is a common and effective solvent for this reaction as it dissolves isatin and facilitates the formation of the isatin anion.[2][3]
Formation of Side Products C3-alkylation: The C3 position of the isatin ring is also nucleophilic and can compete with the N-alkylation.[2]- Ensure complete deprotonation of the nitrogen: Using a strong base like NaH in an aprotic solvent like DMF favors N-alkylation. Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[2]
O-alkylation: The oxygen atoms of the carbonyl groups can also be alkylated, although N-alkylation is generally favored.[1]- Optimize reaction conditions: Using polar aprotic solvents like DMF generally favors N-alkylation over O-alkylation.
Decomposition of isatin: Isatin can be unstable under strongly basic conditions.[1]- Control reaction time and temperature: Avoid prolonged reaction times at high temperatures. Monitor the reaction progress by TLC. - Add the base portionwise at a lower temperature: This can help to control any exothermic reaction and minimize decomposition.
Polymerization of propargyl bromide: Propargyl halides can be unstable and prone to polymerization.- Use fresh or properly stored propargyl bromide. - Add the propargyl bromide slowly to the reaction mixture.
Difficulty in Product Purification Co-elution of product and starting material: Isatin and N-propargyl isatin may have similar polarities, making separation by column chromatography challenging.- Use an optimized solvent system for column chromatography: A common eluent is a mixture of hexanes and ethyl acetate.[1][3] - Utilize acid-base extraction: Dissolve the crude mixture in an organic solvent (e.g., dichloromethane) and wash with a dilute aqueous base (e.g., 1M NaOH). The unreacted isatin will be deprotonated and move to the aqueous layer, leaving the N-propargylated product in the organic layer.[1]
Product is an oil and will not crystallize: Impurities can prevent the product from solidifying.- Triturate the oil: Add a non-polar solvent in which the product is insoluble (e.g., hexanes or diethyl ether) and scratch the side of the flask to induce crystallization.[1] - Purify by column chromatography: If trituration fails, column chromatography is necessary to remove impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common reaction conditions for the N-propargylation of isatin?

A1: Two of the most frequently employed methods are:

  • Sodium hydride (NaH) in dimethylformamide (DMF): This method uses a strong base to ensure complete deprotonation of the isatin nitrogen. The reaction is typically stirred at room temperature until hydrogen evolution ceases, followed by the addition of propargyl bromide and gentle heating (e.g., 60°C).[3]

  • Potassium carbonate (K₂CO₃) in dimethylformamide (DMF): This method uses a milder base and is often performed at room temperature or with gentle heating.[4][5] Microwave-assisted conditions with K₂CO₃ in DMF have also been shown to be highly efficient.[4][6]

Q2: How can I monitor the progress of my reaction?

A2: The reaction progress can be easily monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexanes and ethyl acetate. The N-propargylated product will have a higher Rf value (be less polar) than the starting isatin.

Q3: My isatin is substituted. Will this affect the reaction?

A3: Yes, the nature of the substituent on the isatin ring can influence the reaction. Electron-withdrawing groups (e.g., nitro) can decrease the nucleophilicity of the isatin nitrogen, potentially leading to lower yields or requiring more forcing conditions.[5] Conversely, electron-donating groups may enhance the reaction rate.

Q4: What is the best way to purify the N-propargyl isatin product?

A4: The purification method depends on the purity of the crude product.

  • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent (e.g., ethanol or a mixture of dichloromethane and hexanes) can be an effective purification method.[1]

  • Column Chromatography: For mixtures containing significant amounts of starting material or side products, column chromatography on silica gel is recommended. A common eluent system is a gradient of ethyl acetate in hexanes.[1][3]

  • Acid-Base Extraction: To remove unreacted isatin, an acid-base extraction can be performed prior to other purification steps.[1]

Q5: Are there any safety precautions I should be aware of?

A5: Yes, several safety precautions should be taken:

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere and in an anhydrous solvent.

  • Propargyl bromide is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood.

  • Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Data Presentation

Comparison of Reaction Conditions for N-propargylation of Isatin
Method Base Solvent Temperature Time Yield (%) Reference
Conventional HeatingNaHDMF60°C6 hGood[3]
Conventional HeatingK₂CO₃DMFRoom Temp.3 h>60[4][5]
Microwave IrradiationK₂CO₃DMFNot specified7 min53[4]
Microwave IrradiationCs₂CO₃DMFNot specifiedNot specified93[4]
Ultrasound-assistedK₂CO₃Acetonitrile50°CNot specifiedGood[4]

Experimental Protocols

Protocol 1: N-propargylation of Isatin using Sodium Hydride in DMF[3]
  • To a stirred suspension of sodium hydride (1.5 mmol) in dry DMF (10 mL) under an inert atmosphere, add isatin (1 mmol).

  • Stir the mixture at room temperature until the evolution of hydrogen gas ceases. The solution will typically turn a purple color, indicating the formation of the isatin anion.

  • Add a solution of propargyl bromide (1.1 mmol) in dry DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for approximately 6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and quench by the dropwise addition of water (20 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate (4:1) mixture as the eluent.

Protocol 2: N-propargylation of Isatin using Potassium Carbonate in DMF[4][5]
  • To a solution of isatin (3.36 mmol) in DMF (3 mL), add anhydrous potassium carbonate (10.08 mmol, 3 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add propargyl bromide (4.04 mmol, 1.2 equivalents, typically as an 80% solution in toluene).

  • Stir the reaction mixture at room temperature for 3 hours, monitoring the progress by TLC.

  • Upon completion, add water (15 mL) to the reaction mixture to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from an ethanol/water mixture.

  • Air dry the purified product.

Visualizations

Reaction_Pathway Isatin Isatin Isatin_anion Isatin Anion Isatin->Isatin_anion + Base - H⁺ N_propargyl_isatin N-propargyl Isatin Isatin_anion->N_propargyl_isatin Propargyl_bromide Propargyl Bromide Propargyl_bromide->N_propargyl_isatin SN2 reaction

Caption: General reaction pathway for the N-propargylation of isatin.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 1. Combine Isatin and Base in Solvent B 2. Add Propargyl Bromide A->B C 3. Heat and Stir (monitor by TLC) B->C D 4. Quench Reaction C->D E 5. Extraction D->E F 6. Dry and Concentrate E->F G 7. Column Chromatography or Recrystallization F->G H 8. Characterization G->H

Caption: A typical experimental workflow for N-propargylation of isatin.

Troubleshooting_Tree Start Low Yield? Incomplete_Deprotonation Incomplete Deprotonation? Start->Incomplete_Deprotonation Yes Side_Products Side Products Observed? Start->Side_Products No Stronger_Base Use Stronger Base (e.g., NaH) Incomplete_Deprotonation->Stronger_Base Yes Anhydrous Ensure Anhydrous Conditions Incomplete_Deprotonation->Anhydrous Yes Low_Reactivity Low Reactivity? Incomplete_Deprotonation->Low_Reactivity No Success Problem Solved Stronger_Base->Success Anhydrous->Success More_Reactive_Halide Use Propargyl Bromide/Iodide Low_Reactivity->More_Reactive_Halide Yes Increase_Temp Increase Temperature Low_Reactivity->Increase_Temp Yes More_Reactive_Halide->Success Increase_Temp->Success C3_Alkylation C3-Alkylation? Side_Products->C3_Alkylation Yes Decomposition Decomposition? Side_Products->Decomposition No Complete_Deprotonation Ensure Complete N-Deprotonation C3_Alkylation->Complete_Deprotonation Yes Complete_Deprotonation->Success Control_Conditions Control Time and Temperature Decomposition->Control_Conditions Yes Control_Conditions->Success

Caption: A decision tree for troubleshooting low yield in N-propargylation.

References

Technical Support Center: Synthesis of 1-(2-Propynyl)-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers and drug development professionals working on the synthesis of 1-(2-Propynyl)-1H-indole-2,3-dione (also known as N-propargyl isatin).

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common method is the N-alkylation of isatin via an SN2 reaction with propargyl bromide.[1] This is typically achieved by first deprotonating the nitrogen of the isatin ring with a suitable base, followed by the addition of the alkylating agent. Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF).[1][2]

Q2: What is the function of the base (e.g., NaH, K₂CO₃) in this synthesis?

A2: The base is crucial for deprotonating the N-H group of the isatin ring. The nitrogen in isatin is weakly acidic, and removing the proton creates a nucleophilic isatin anion.[2][3] This anion then attacks the electrophilic carbon of propargyl bromide, forming the desired C-N bond.[3]

Q3: Why is it critical to use anhydrous (dry) solvents and reagents?

A3: Using anhydrous conditions is essential for several reasons. Strong bases like sodium hydride react violently with water, consuming the reagent and generating flammable hydrogen gas. For milder bases like potassium carbonate, the presence of water can hydrolyze the propargyl bromide and decrease the nucleophilicity of the isatin anion, leading to lower yields.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction. A suitable mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 4:1 v/v), can be used.[2] By spotting the starting material (isatin), the co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate, you can observe the consumption of isatin and the formation of the new product spot. The reaction is considered complete when the isatin spot has disappeared.

Troubleshooting Guide

Problem: Low or No Product Yield

Q: My reaction has gone to completion according to TLC, but my isolated yield is very low. What are the potential causes? A:

  • Mechanical Losses: Significant product loss can occur during the work-up and purification steps. Ensure complete extraction from the aqueous phase and minimize transfers.

  • Product Solubility: The product might precipitate out during the reaction or work-up. If adding water to precipitate the product, some may remain in the aqueous layer.[1] Ensure the product is fully precipitated before filtration.

  • Decomposition: Although generally stable, the product or intermediates could decompose if subjected to excessively high temperatures or harsh pH conditions during work-up.[4]

  • Volatility: While the product itself is not highly volatile, ensure that the solvent is removed under reduced pressure at a moderate temperature to avoid any loss of product.

Problem: Reaction Impurities and Side Reactions

Q: My TLC plate shows multiple spots, and the crude product is difficult to purify. What are the likely side reactions? A:

  • Unreacted Starting Material: The most common "impurity" is unreacted isatin. This indicates an incomplete reaction, which could be due to an insufficient amount of base or propargyl bromide, poor quality reagents (e.g., hydrated base), or insufficient reaction time/temperature.

  • O-Alkylation: While N-alkylation is generally favored, there is a possibility of competing O-alkylation at the C2-carbonyl oxygen, leading to an isomeric byproduct. This is less common under standard conditions but can occur.

  • Propargyl Bromide Dimerization/Polymerization: Propargyl bromide can undergo self-reaction, especially in the presence of base or impurities, leading to various oligomeric byproducts.

  • Solvent-Related Byproducts: In some cases, the solvent (e.g., DMF) can participate in side reactions, especially at high temperatures for prolonged periods.

  • "Tar" Formation: The appearance of dark, intractable materials or "tar" can result from the decomposition of starting materials or intermediates, particularly if the reaction is overheated.[4]

Q: My final product is a dark, viscous oil or a discolored solid. How can I prevent this? A:

  • Control Temperature: Avoid excessive heating. The N-propargylation of isatin can often be performed effectively at room temperature or slightly elevated temperatures (e.g., 50-60 °C).[1][2]

  • High-Purity Reagents: Use high-purity isatin and freshly opened or distilled propargyl bromide. Impurities in the starting materials can often catalyze decomposition pathways.

  • Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may cause discoloration.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes different reaction conditions reported for the N-propargylation of isatin.

ParameterProtocol 1Protocol 2Protocol 3
Isatin Substituted IsatinsSubstituted IsatinsSubstituted Isatins
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)Potassium Carbonate (K₂CO₃)
Solvent Dry DMFDMFAcetonitrile
Temperature 60 °CRoom Temperature50 °C (Water Bath)
Method Conventional HeatingConventional StirringConventional Heating
Time ~6 hours3 hoursNot Specified
Reported Yield Good>60%Variable
Reference [2][1][1]

Experimental Protocols

Key Experiment: Synthesis using Potassium Carbonate in DMF

This protocol is adapted from established procedures and uses milder conditions compared to those employing sodium hydride.[1]

Materials:

  • Isatin (1.0 eq)

  • Propargyl bromide (80% wt in toluene, 1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethanol

Procedure:

  • To a solution of isatin (1.0 eq) in DMF (approx. 3 mL per 3.36 mmol of isatin) in a round-bottom flask, add anhydrous potassium carbonate (3.0 eq).

  • Stir the resulting mixture at room temperature for 15 minutes.

  • Add propargyl bromide (1.2 eq) dropwise to the suspension.

  • Continue to stir the reaction mixture at room temperature for approximately 3 hours. Monitor the reaction's progress using TLC (e.g., hexane:ethyl acetate 4:1).

  • Upon completion (disappearance of the isatin spot on TLC), pour the reaction mixture into cold deionized water (approx. 15 mL).

  • The product, this compound, will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash it thoroughly with water.

  • The crude product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate eluent system.[1][2]

Safety Precautions:

  • Propargyl bromide is a lachrymator and is toxic. Handle it in a well-ventilated fume hood.

  • DMF is a skin irritant. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Isatin + K₂CO₃ in DMF B Add Propargyl Bromide A->B Stir 15 min C Stir at RT for 3h B->C D Monitor by TLC C->D E Pour into Water D->E If complete F Filter Precipitate E->F G Wash with Water F->G H Crude Product G->H I Recrystallization or Column Chromatography H->I J Pure 1-(2-Propynyl)-1H- indole-2,3-dione I->J

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Impure Product (Check Crude TLC) sm_present Incomplete Reaction start->sm_present Isatin spot dominant? no_sm Side Reactions Occurred start->no_sm Isatin consumed, multiple spots? low_yield Work-up / Isolation Issue start->low_yield Clean reaction, low isolated mass? cause1 • Inactive Base (Hydrated) • Insufficient Reagents • Low Temperature / Short Time sm_present->cause1 Potential Causes cause2 • Overheating (Decomposition) • Impure Reagents • O-Alkylation / Dimerization no_sm->cause2 Potential Causes cause3 • Incomplete Precipitation • Product loss during extraction • Mechanical losses low_yield->cause3 Potential Causes solution1 Solution: Use anhydrous reagents, increase reaction time, or gently warm. cause1->solution1 solution2 Solution: Lower temperature, use pure reagents, purify by chromatography. cause2->solution2 solution3 Solution: Ensure full precipitation, re-extract aqueous layers, handle carefully. cause3->solution3

Caption: Troubleshooting flowchart for identifying synthesis issues.

References

Technical Support Center: Purification of N-propargyl Isatin by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of N-propargyl isatin using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the typical stationary phase used for the column chromatography of N-propargyl isatin?

A1: The most commonly used stationary phase for the purification of N-propargyl isatin is silica gel (60-120 mesh or 230-400 mesh).

Q2: What mobile phase (eluent) is recommended for the column chromatography of N-propargyl isatin?

A2: A common mobile phase for the purification of N-propargyl isatin and its derivatives is a mixture of hexane and ethyl acetate. A starting ratio of 4:1 (hexane:ethyl acetate) has been shown to be effective.[1] Depending on the polarity of the specific derivative and any impurities, a gradient elution with an increasing proportion of ethyl acetate may be necessary.[2]

Q3: How can I monitor the progress of the column chromatography?

A3: The separation can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC). The TLC plates can be visualized under UV light.

Q4: What is a typical Rf value for N-propargyl isatin?

A4: The Rf value of N-propargyl isatin is dependent on the specific mobile phase composition. For related isatin derivatives, Rf values in a 1:1 ethyl acetate:n-hexane mobile phase have been reported to be in the range of 0.22 to 0.46.[3] It is recommended to determine the optimal solvent system and corresponding Rf value by TLC before performing column chromatography.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Product is an oil or sticky solid after rotary evaporation. - Residual high-boiling solvent (e.g., DMF).- The product may naturally be an oil or a low-melting solid.- Ensure complete removal of the reaction solvent by washing the organic extract thoroughly with water and brine. Dry the product under high vacuum.- Try triturating the oil with a non-polar solvent like hexane to induce solidification.
Poor separation of N-propargyl isatin from starting isatin. - Isatin and N-propargyl isatin can have similar polarities, making separation challenging.- The column may be overloaded.- Optimize the mobile phase composition using TLC to achieve better separation between the spots of the product and starting material.- Use a smaller amount of crude product relative to the amount of silica gel.- Employ a long column to improve separation efficiency.
The compound is not eluting from the column. - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate in the hexane/ethyl acetate mixture.
The compound is eluting too quickly (with the solvent front). - The mobile phase is too polar.- Decrease the polarity of the mobile phase by increasing the proportion of hexane in the hexane/ethyl acetate mixture.
Streaking or tailing of the product band on the column. - The crude product may be poorly soluble in the mobile phase.- The column may be improperly packed.- Adsorb the crude product onto a small amount of silica gel and dry-load it onto the column.- Ensure the column is packed uniformly without any cracks or channels.
Colored impurities are co-eluting with the product. - Impurities may have similar polarity to the desired product.- Try a different solvent system. For example, a chloroform:methanol (95:5) mixture has been used for related compounds.[1]- Recrystallization of the collected fractions may be necessary.
Low yield of the purified product. - Decomposition of the product on the acidic silica gel.[4]- Some product may have been lost during the work-up and extraction steps.- Neutralize the silica gel by washing it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine before packing the column.- Ensure efficient extraction by performing multiple extractions with the organic solvent.

Experimental Protocols

Synthesis of N-propargyl isatin

To a stirred suspension of isatin (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq) in anhydrous dimethylformamide (DMF), propargyl bromide (1.2 eq) is added dropwise at room temperature. The reaction mixture is stirred at room temperature for 4-6 hours and the progress is monitored by TLC. After completion of the reaction, the mixture is poured into ice-cold water and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude N-propargyl isatin.[2]

Purification by Column Chromatography

The crude N-propargyl isatin is purified by column chromatography using silica gel (230-400 mesh). The column is packed using a slurry of silica gel in hexane. The crude product is dissolved in a minimum amount of dichloromethane or the eluent and loaded onto the column. The column is eluted with a hexane:ethyl acetate mixture, starting with a ratio of 4:1.[1] The polarity of the eluent can be gradually increased by adding more ethyl acetate if necessary. Fractions are collected and analyzed by TLC to identify those containing the pure product. The fractions containing the pure N-propargyl isatin are combined and the solvent is removed under reduced pressure to give the purified product.

Quantitative Data

Table 1: Mobile Phase Composition and Corresponding Rf Values for Isatin Derivatives

Compound TypeMobile Phase (Hexane:Ethyl Acetate)Approximate Rf Value
N-propargyl isatin derivative4:1~0.3-0.4 (estimated)
Related Isatin Derivative 11:10.22[3]
Related Isatin Derivative 21:10.28[3]
Related Isatin Derivative 31:10.46[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification s1 Isatin, K2CO3, DMF s2 Add Propargyl Bromide s1->s2 s3 Stir at Room Temperature (4-6h) s2->s3 w1 Quench with Water s3->w1 Reaction Mixture w2 Extract with Ethyl Acetate w1->w2 w3 Wash with Water & Brine w2->w3 w4 Dry over Na2SO4 w3->w4 w5 Concentrate in vacuo w4->w5 p2 Load Crude Product w5->p2 Crude N-propargyl isatin p1 Prepare Silica Gel Column p1->p2 p3 Elute with Hexane:EtOAc p2->p3 p4 Collect & Analyze Fractions (TLC) p3->p4 p5 Combine Pure Fractions p4->p5 p6 Remove Solvent p5->p6 end Pure Product p6->end Pure N-propargyl isatin troubleshooting_logic cluster_separation Separation Problems cluster_elution Elution Problems cluster_product Product Quality start Column Chromatography Issue q1 Poor Separation? start->q1 q2 No Elution? start->q2 q3 Elutes too Fast? start->q3 q4 Low Yield? start->q4 q5 Oily Product? start->q5 s1 Optimize Mobile Phase (TLC) q1->s1 s2 Reduce Column Loading q1->s2 s3 Use a Longer Column q1->s3 s4 Increase Mobile Phase Polarity q2->s4 s5 Decrease Mobile Phase Polarity q3->s5 s6 Consider Product Decomposition q4->s6 s7 Neutralize Silica Gel s6->s7 s8 Remove Residual Solvent q5->s8 s9 Triturate with Non-polar Solvent q5->s9

References

Technical Support Center: Synthesis of 1-(2-Propynyl)-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(2-Propynyl)-1H-indole-2,3-dione, a critical building block in medicinal chemistry.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-propargylation of isatin and offers potential solutions in a question-and-answer format.

Q1: My reaction yield is low. How can I improve it?

A1: Low yields in the N-propargylation of isatin can stem from several factors. Consider the following optimization strategies:

  • Choice of Base and Solvent: The selection of an appropriate base and solvent system is crucial for efficient deprotonation of the isatin nitrogen. Strong bases like sodium hydride (NaH) in polar aprotic solvents such as N,N-dimethylformamide (DMF) are commonly used to form the isatin anion, which enhances its nucleophilicity.[1] Alternatively, milder bases like potassium carbonate (K2CO3) in DMF have also proven effective, particularly under microwave or ultrasound conditions, which can lead to good to excellent yields.[2]

  • Reaction Temperature: The reaction temperature can significantly influence the rate and yield. While some protocols suggest room temperature, others employ elevated temperatures (e.g., 60 °C) to drive the reaction to completion.[1] It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time for your specific setup.

  • Purity of Reagents: Ensure that the isatin, propargyl bromide, and solvent are of high purity and dry. Moisture can quench the base and hinder the reaction.

Q2: I am observing a significant amount of a side product. What could it be and how can I minimize it?

A2: A common side reaction in the alkylation of indole derivatives is C3-alkylation. While the N-H of isatin is more acidic and generally favored for deprotonation, competitive alkylation at the C3 position can occur.

  • Incomplete Deprotonation: Incomplete deprotonation of the indole nitrogen can lead to a higher proportion of C3-alkylation.[3] Using a sufficient excess of a strong base like NaH can help ensure complete formation of the N-anion.[3]

  • Reaction Conditions: Carefully controlling the reaction conditions can help favor N-alkylation. For instance, adding the propargyl bromide dropwise to the solution of the isatin anion can help maintain a low concentration of the alkylating agent and reduce the likelihood of side reactions.[3]

Q3: The purification of the final product is challenging. What is the best method?

A3: The purification of this compound is typically achieved through column chromatography.

  • Column Chromatography: A common and effective method is flash column chromatography on silica gel. A solvent system of hexane and ethyl acetate (e.g., a 4:1 mixture) is often used to elute the desired product.[1]

  • Recrystallization: For bulk purification, recrystallization can be an effective technique to obtain high-purity product. The choice of solvent will depend on the solubility of the product and impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis proceeds via a nucleophilic substitution (SN2) reaction. First, a base is used to deprotonate the nitrogen atom of the isatin ring, forming a nucleophilic isatin anion. This anion then attacks the electrophilic carbon of propargyl bromide, displacing the bromide ion and forming the N-C bond.

Q2: Can I use other propargyl halides, such as propargyl chloride or iodide?

A2: While propargyl bromide is commonly used, other propargyl halides can also be employed. The reactivity of the halide will influence the reaction conditions required. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.[3] If using a less reactive halide, you may need to use higher temperatures or longer reaction times.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. By spotting the reaction mixture on a TLC plate alongside the starting isatin, you can observe the disappearance of the starting material and the appearance of the product spot. A suitable solvent system for TLC would be a mixture of hexane and ethyl acetate.

Q4: What are the safety precautions I should take when performing this synthesis?

A4:

  • Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle NaH in an inert atmosphere (e.g., under nitrogen or argon) and in a dry solvent.

  • Propargyl Bromide: Propargyl bromide is a lachrymator and is toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • DMF: DMF is a skin irritant and can be absorbed through the skin. Use it in a fume hood and wear gloves.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

BaseSolventTemperatureTimeYieldReference
Sodium Hydride (NaH)DMF60 °C6 hGood[1]
Potassium Carbonate (K2CO3)DMFRoom Temp.4 h>60%[2]
Potassium Carbonate (K2CO3)DMFMicrowave-Good to Excellent[2]

Experimental Protocols

Protocol 1: Synthesis using Sodium Hydride in DMF [1]

  • To a stirred suspension of sodium hydride (1.5 mmol) in dry DMF (10 mL) in a round-bottom flask under an inert atmosphere, add isatin (1 mmol).

  • Stir the solution at room temperature until the evolution of hydrogen gas ceases. The formation of a purple-colored anion should be observed.

  • To this reaction mixture, add a solution of propargyl bromide (1.1 mmol) in dry DMF dropwise.

  • Heat the reaction mixture to 60 °C and maintain constant stirring for approximately 6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate (4:1) mixture as the eluent to obtain this compound.

Protocol 2: Synthesis using Potassium Carbonate in DMF [2]

  • To a solution of isatin (1 equivalent) in DMF in a round-bottom flask, add anhydrous potassium carbonate (K2CO3).

  • To this mixture, add propargyl bromide.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • If necessary, purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Isatin, Base (NaH or K2CO3), Propargyl Bromide, Dry Solvent (DMF) start->reagents 1. Assemble Reagents deprotonation Deprotonation of Isatin reagents->deprotonation 2. Add Base alkylation N-Alkylation with Propargyl Bromide deprotonation->alkylation 3. Add Propargyl Bromide monitoring Monitor with TLC alkylation->monitoring 4. Stir at specified temp/time quench Quench Reaction monitoring->quench 5. Reaction Complete extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_problem Problem cluster_cause Potential Causes cluster_solution Solutions low_yield Low Yield suboptimal_conditions Suboptimal Reaction Conditions (Base, Solvent, Temp) low_yield->suboptimal_conditions impure_reagents Impure/Wet Reagents low_yield->impure_reagents side_product Side Product Formation incomplete_deprotonation Incomplete Deprotonation side_product->incomplete_deprotonation c3_alkylation Competitive C3-Alkylation side_product->c3_alkylation optimize_conditions Optimize Base, Solvent, Temperature suboptimal_conditions->optimize_conditions use_pure_reagents Use High Purity, Dry Reagents impure_reagents->use_pure_reagents strong_base Use Sufficient Strong Base (e.g., NaH) incomplete_deprotonation->strong_base controlled_addition Dropwise Addition of Alkylating Agent c3_alkylation->controlled_addition

Caption: Troubleshooting guide for common issues in the synthesis.

References

Troubleshooting low yield in isatin N-alkylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning low yield in isatin N-alkylation reactions. It is designed for researchers, scientists, and drug development professionals encountering challenges in their synthetic work.

Troubleshooting Guides

This guide addresses specific issues that may arise during your isatin N-alkylation experiments in a question-and-answer format.

Issue 1: My N-alkylation reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I improve it?

Low yields in isatin N-alkylation can stem from several factors, primarily incomplete deprotonation of the isatin nitrogen, suboptimal reaction conditions, or decomposition of reactants.

Potential Causes and Troubleshooting Steps:

  • Incomplete Deprotonation: The N-H of isatin must be deprotonated to form the nucleophilic isatin anion for the reaction to proceed.[1]

    • Base Strength: The base you are using may not be strong enough. While weaker bases like Na₂CO₃ can be used, stronger bases such as K₂CO₃, Cs₂CO₃, or NaH are often more effective.[2] The use of hazardous reagents like metal hydrides (e.g., NaH, CaH₂) requires anhydrous solvents.[2][3]

    • Base Quantity: Ensure you are using a sufficient amount of base. A slight excess (e.g., 1.3 equivalents) is often recommended.[2]

  • Suboptimal Reaction Conditions:

    • Solvent Choice: The solvent plays a crucial role. Polar aprotic solvents like DMF, NMP, DMSO, and acetonitrile are generally effective for this Sɴ2 reaction.[2][4] The best results are often obtained using K₂CO₃ or Cs₂CO₃ in DMF or NMP.[2][3]

    • Temperature: Many N-alkylation reactions require heating.[4] If the reaction is not proceeding at room temperature, gradually increasing the temperature (e.g., to 70-80 °C in an oil bath) can improve the rate.[1] However, be cautious as prolonged heating at high temperatures can lead to decomposition.[1]

    • Reaction Time: Insufficient reaction time can lead to incomplete conversion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

    • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[2][3] Full conversions can be achieved in a few minutes with moderate to high yields.[2]

  • Reagent Quality:

    • Alkylating Agent Reactivity: The reactivity of the alkylating agent can affect the reaction outcome. For less reactive alkyl halides, using NMP as a solvent can be beneficial.[2]

    • Purity of Reagents: Ensure that your isatin, alkylating agent, base, and solvent are pure and dry, especially when using moisture-sensitive reagents like NaH.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield in Isatin N-Alkylation check_deprotonation 1. Check Deprotonation start->check_deprotonation check_conditions 2. Evaluate Reaction Conditions check_deprotonation->check_conditions solution_base Increase base strength (e.g., K₂CO₃, Cs₂CO₃) or quantity (1.3 eq) check_deprotonation->solution_base check_reagents 3. Assess Reagent Quality check_conditions->check_reagents solution_solvent Use polar aprotic solvent (DMF, NMP, DMSO) check_conditions->solution_solvent solution_temp Increase temperature (e.g., 70-80°C) or use microwave irradiation check_conditions->solution_temp solution_reagents Ensure purity and dryness of all reagents check_reagents->solution_reagents end Improved Yield solution_base->end solution_solvent->end solution_temp->end solution_reagents->end

Caption: A logical workflow for troubleshooting low yields in isatin N-alkylation reactions.

Issue 2: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?

The isatin nucleus is susceptible to side reactions, particularly under basic conditions.[1]

Common Side Reactions and Mitigation Strategies:

  • O-Alkylation: The isatin anion is an ambident nucleophile, meaning it can react at the nitrogen or the oxygen atom. While N-alkylation is generally favored, O-alkylation can occur.[1] The choice of base and solvent can influence the N/O selectivity. The use of silver salts as bases can lead to O-alkylated regioisomers.

  • Aldol-type Reactions: The keto-carbonyl groups of isatin can participate in aldol-type condensation reactions, especially when using bases like K₂CO₃ in acetone.[2][5] Using a non-ketonic solvent like DMF or NMP can prevent this side reaction.

  • Epoxide Formation: When using alkylating agents with an acidic methylene group (e.g., phenacyl halides), competitive formation of an epoxide can occur. This is favored by low-polarity solvents, low temperatures, and strong bases. Using milder bases like K₂CO₃ in a polar aprotic solvent like DMF can favor the desired N-alkylation.

  • Ring Opening: The isatin nucleus is labile to bases, and strong basic conditions can lead to the opening of the lactam ring.[2] Using milder bases and carefully controlling the reaction temperature can minimize this.

Reaction_Pathways isatin Isatin isatin_anion Isatin Anion isatin->isatin_anion + Base aldol Aldol-type Products (Side Product) isatin->aldol + Base (e.g., K₂CO₃ in Acetone) n_alkylation N-Alkylated Isatin (Desired Product) isatin_anion->n_alkylation + R-X (N-attack) o_alkylation O-Alkylated Isatin (Side Product) isatin_anion->o_alkylation + R-X (O-attack) alkyl_halide Alkyl Halide (R-X)

References

Preventing decomposition during the synthesis of N-propargyl isatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing decomposition during the synthesis of N-propargyl isatin.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of N-propargyl isatin?

A1: The most prevalent method is the N-alkylation of isatin with propargyl bromide. This reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, using a base to deprotonate the nitrogen atom of the isatin ring. Common bases for this transformation include sodium hydride (NaH) and potassium carbonate (K₂CO₃).[1][2]

Q2: What are the primary signs of decomposition during the synthesis?

A2: Decomposition during the synthesis of N-propargyl isatin can manifest in several ways:

  • Color Change: A significant darkening of the reaction mixture beyond the expected orange or reddish color of the isatin anion may indicate the formation of tar or other degradation products.

  • Complex TLC Profile: Thin-layer chromatography (TLC) of the crude reaction mixture showing multiple spots, streaks, or baseline material suggests the presence of impurities and decomposition products.

  • Low Yield: A lower than expected yield of the desired N-propargyl isatin is a strong indicator that side reactions or decomposition have occurred.[3]

  • Oily or Gummy Product: Difficulty in obtaining a crystalline product after workup can be due to the presence of impurities from decomposition.

Q3: What are the potential side reactions and decomposition pathways?

A3: Several side reactions and decomposition pathways can occur during the N-propargylation of isatin:

  • O-Alkylation: The isatin anion is an ambident nucleophile, meaning that alkylation can occur at the oxygen atom as well as the nitrogen atom, leading to the formation of the O-propargyl isatin isomer. However, N-alkylation is generally the major pathway.[4]

  • Aldol-type Reactions: Under strongly basic conditions, isatin can undergo self-condensation or reactions with the solvent, leading to complex byproducts.[5]

  • Ring Opening: The isatin ring is susceptible to cleavage under harsh basic conditions, which can lead to the formation of various degradation products.[6]

  • Reactions at the Keto-Carbonyl Groups: The carbonyl groups of isatin can also react under certain conditions, leading to undesired products.[5]

  • Decomposition of Propargyl Bromide: Propargyl bromide can be unstable, especially at elevated temperatures, and can decompose or polymerize.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of N-propargyl isatin in a question-and-answer format.

Issue 1: Low or No Yield of N-propargyl isatin

Potential Cause Troubleshooting Step
Incomplete Deprotonation of Isatin Ensure the base is of good quality and used in a slight excess (1.1-1.5 equivalents). For NaH, ensure it is fresh and handled under anhydrous conditions. For K₂CO₃, ensure it is finely powdered and anhydrous.[1][2]
Inactive Propargyl Bromide Use a fresh bottle of propargyl bromide. It is often supplied as a solution in toluene to improve stability.
Suboptimal Reaction Temperature If the reaction is sluggish at room temperature, gentle heating (e.g., 50-60 °C) can increase the rate. However, avoid excessive heat, which can promote decomposition. Monitor the reaction by TLC to find the optimal temperature.[1]
Insufficient Reaction Time Monitor the reaction progress by TLC. If the starting material is still present after the initial reaction time, extend the stirring period.
Moisture in the Reaction Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon), especially when using a strong base like NaH.

Issue 2: Presence of Multiple Products in the Crude Mixture

Potential Cause Troubleshooting Step
O-Alkylation Side Product N-alkylation is generally favored over O-alkylation. However, to minimize the O-alkylated product, ensure slow, dropwise addition of propargyl bromide to the isatin anion solution.
Aldol Condensation or Other Base-Mediated Side Reactions Avoid using an excessive amount of base. Use the minimum amount required for complete deprotonation of isatin. Consider using a milder base like K₂CO₃ instead of NaH if side reactions are significant.[2][5]
Decomposition of the Product Avoid prolonged reaction times at elevated temperatures. Once the reaction is complete as indicated by TLC, proceed with the workup promptly.

Issue 3: Formation of a Dark, Tarry Substance

Potential Cause Troubleshooting Step
High Reaction Temperature Maintain a controlled temperature throughout the reaction. If heating is necessary, use a water or oil bath for even heat distribution and avoid localized overheating.
Concentrated Reaction Mixture Ensure adequate solvent is used to keep all components in solution and to help dissipate heat.
Decomposition of Starting Materials or Product This can be caused by overly harsh conditions. Consider lowering the temperature, using a milder base, or reducing the reaction time.

Experimental Protocols

Protocol 1: N-propargylation of Isatin using Sodium Hydride (NaH) in DMF

This protocol is adapted from a literature procedure.[1]

  • Preparation: To a stirred suspension of sodium hydride (1.5 mmol) in anhydrous DMF (10 mL) under an inert atmosphere, add isatin (1 mmol).

  • Deprotonation: Stir the mixture at room temperature until the evolution of hydrogen gas ceases and a purple-colored solution of the isatin anion is formed.

  • Alkylation: Add a solution of propargyl bromide (1.1 mmol) in dry DMF dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60 °C and stir for approximately 6 hours, monitoring the progress by TLC.

  • Workup: After completion, cool the reaction to room temperature and quench by the dropwise addition of water (20 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate (4:1) eluent.

Protocol 2: N-propargylation of Isatin using Potassium Carbonate (K₂CO₃) in DMF

This protocol is based on a general method for N-alkylation of isatins.[2]

  • Preparation: To a solution of isatin (1 mmol) in DMF (5 mL), add anhydrous potassium carbonate (3 mmol).

  • Stirring: Stir the mixture at room temperature for 30 minutes.

  • Alkylation: Add propargyl bromide (1.2 mmol) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 3 hours, monitoring the progress by TLC.

  • Workup: Upon completion, add water (15 mL) to the reaction mixture to precipitate the product.

  • Isolation: Filter the precipitate, wash with water, and recrystallize from ethanol/water to obtain the pure N-propargyl isatin.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-propargylation of Isatin

Parameter Method 1 (NaH/DMF) [1]Method 2 (K₂CO₃/DMF) [2]
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)
Solvent N,N-Dimethylformamide (DMF)N,N-Dimethylformamide (DMF)
Temperature 60 °CRoom Temperature
Reaction Time ~6 hours~3 hours
Yield GoodGood to Excellent

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Isatin Isatin Deprotonation Deprotonation (Formation of Isatin Anion) Isatin->Deprotonation Base Base (NaH or K₂CO₃) Base->Deprotonation Solvent Anhydrous DMF Solvent->Deprotonation Alkylation N-Alkylation Deprotonation->Alkylation PropargylBromide Propargyl Bromide PropargylBromide->Alkylation Quenching Quenching (Water) Alkylation->Quenching Extraction Extraction (Ethyl Acetate) Quenching->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification N_Propargyl_Isatin N-propargyl isatin Purification->N_Propargyl_Isatin

Caption: Experimental workflow for the synthesis of N-propargyl isatin.

Troubleshooting_Decomposition Start Decomposition Observed (Low Yield, Tar, Multiple Spots) Cause1 Harsh Reaction Conditions? Start->Cause1 Action1 Reduce Temperature Use Milder Base (K₂CO₃) Shorten Reaction Time Cause1->Action1 Yes Cause2 Presence of Water? Cause1->Cause2 No Outcome Improved Yield and Purity Action1->Outcome Action2 Use Anhydrous Solvents/Reagents Inert Atmosphere Cause2->Action2 Yes Cause3 Reagent Quality? Cause2->Cause3 No Action2->Outcome Action3 Use Fresh Propargyl Bromide and Base Cause3->Action3 Yes Action3->Outcome

Caption: Troubleshooting logic for decomposition in N-propargyl isatin synthesis.

Signaling_Pathway Isatin Isatin Isatin_Anion Isatin Anion (Ambident Nucleophile) Isatin->Isatin_Anion Deprotonation Base Base (e.g., NaH, K₂CO₃) Base->Isatin_Anion N_Alkylation N-Alkylation (Major Pathway) Isatin_Anion->N_Alkylation Attack from N O_Alkylation O-Alkylation (Minor Pathway) Isatin_Anion->O_Alkylation Attack from O Propargyl_Bromide Propargyl Bromide (Electrophile) Propargyl_Bromide->N_Alkylation Propargyl_Bromide->O_Alkylation N_Propargyl_Isatin N-propargyl isatin (Desired Product) N_Alkylation->N_Propargyl_Isatin O_Propargyl_Isatin O-propargyl isatin (Side Product) O_Alkylation->O_Propargyl_Isatin

Caption: Reaction pathways in the N-propargylation of isatin.

References

Regioselectivity issues in the synthesis of substituted isatins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address regioselectivity and other common issues encountered during the synthesis of substituted isatins.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of substituted isatins.

Problem 1: Poor or No Yield of the Desired Isatin Product

Probable CauseRecommended Solution
Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). Optimize the reaction time and temperature based on the specific substrate and synthetic method. For the Sandmeyer synthesis, ensure the cyclization in strong acid is heated appropriately (e.g., 80-90°C).[1][2]
Poor solubility of starting materials or intermediates: This is common with highly substituted or lipophilic anilines.In the Sandmeyer synthesis, consider using co-solvents like ethanol or employing microwave heating to improve solubility and reaction rates.[2] For the cyclization step, methanesulfonic acid or polyphosphoric acid (PPA) can be used as alternatives to sulfuric acid to improve the solubility of oximinoacetanilide intermediates.[2]
Decomposition of starting materials or intermediates: Harsh acidic and high-temperature conditions can lead to the formation of "tar" and other decomposition byproducts.Ensure the aniline starting material is fully dissolved before proceeding with the reaction to minimize tar formation.[1] During the cyclization step of the Sandmeyer synthesis, add the isonitrosoacetanilide intermediate to the acid in portions with efficient stirring and cooling to control the exothermic reaction.[1] For the Stolle synthesis, maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.[1]
Side reactions: Competing reactions can consume starting materials and reduce the yield of the desired product.In the Sandmeyer synthesis, sulfonation of the aromatic ring can occur. Use the minimum effective concentration and temperature of sulfuric acid for the cyclization step.[1] Over-oxidation of sensitive substituents (e.g., methyl groups) can be an issue. Consider using milder cyclization conditions or alternative synthetic routes.

Problem 2: Formation of a Mixture of Regioisomers (e.g., 4- and 6-substituted isatins)

Probable CauseRecommended Solution
Lack of regiocontrol in the cyclization of meta-substituted anilines: In both Sandmeyer and Stolle syntheses, the electrophilic cyclization onto the benzene ring of a meta-substituted aniline derivative can occur at two different positions, leading to a mixture of 4- and 6-substituted isatins.[3]Method Selection: For predictable regiochemical control in the synthesis of 4-substituted isatins from meta-substituted anilines, a directed ortho-metalation (DoM) approach is highly effective.[4] The Sandmeyer synthesis often gives mixtures, with the ratio depending on the substituent.
Electronic and steric effects of the substituent: The electronic nature (electron-donating or electron-withdrawing) and size of the substituent at the meta position of the aniline precursor influence the position of cyclization.The cyclization of 3-fluoro-isonitrosoacetanilide is regioselective for the formation of 6-fluoroisatin.[5] For other substituents, a mixture is often unavoidable with classical methods.
Inadequate separation of the resulting isomers: 4- and 6-substituted isatin isomers often have very similar physical properties, making their separation by standard column chromatography challenging.Chromatography: High-Speed Counter-Current Chromatography (HSCCC) has been shown to be an efficient method for the separation of isomeric isatin derivatives.[5] Preparative TLC or flash chromatography with optimized solvent systems can also be employed.
Crystallization: Fractional crystallization can sometimes be used to separate isomers. Experiment with different solvents to find conditions where one isomer crystallizes preferentially.
Chemical Derivatization: In some cases, protecting the isatin NH (e.g., as a BOC derivative) can alter the physical properties of the isomers, facilitating their separation, followed by deprotection.

Frequently Asked Questions (FAQs)

Q1: Which synthetic method offers the best regioselectivity for substituted isatins?

A1: The regioselectivity of isatin synthesis is highly dependent on the substitution pattern of the starting aniline.

  • For ortho-substituted anilines , the Sandmeyer synthesis generally provides good regioselectivity for the corresponding 7-substituted isatins.

  • For para-substituted anilines , both Sandmeyer and Stolle syntheses typically yield the expected 5-substituted isatins without major regioselectivity issues.

  • For meta-substituted anilines , achieving high regioselectivity with classical methods like Sandmeyer and Stolle is challenging, often resulting in a mixture of 4- and 6-substituted isatins.[3] In these cases, modern methods like directed ortho-metalation (DoM) offer superior control for the synthesis of 4-substituted isatins.[4]

Q2: How do electron-donating and electron-withdrawing groups on the aniline ring affect the regioselectivity of the Sandmeyer synthesis?

A2: The electronic nature of the substituent on a meta-substituted aniline influences the electron density at the ortho and para positions relative to the amino group, which in turn directs the cyclization.

  • Electron-donating groups (EDGs) like methyl (-CH₃) and methoxy (-OCH₃) activate the ring towards electrophilic substitution. In the case of a meta-EDG, both the C2 and C6 positions (leading to 6- and 4-substituted isatins, respectively) are activated, often resulting in a mixture of isomers.

  • Electron-withdrawing groups (EWGs) like nitro (-NO₂) and halogens (-F, -Cl, -Br) deactivate the ring. For a meta-EWG, the position of cyclization is influenced by a combination of inductive and resonance effects, which can sometimes lead to a higher preference for one isomer over the other. For instance, the cyclization of 3-fluoro-isonitrosoacetanilide is reported to be regioselective for the formation of 6-fluoroisatin.[5]

Q3: I have obtained a mixture of 4- and 6-substituted isatins. How can I determine the ratio of the two isomers?

A3: The ratio of the regioisomers can be determined using several analytical techniques:

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The aromatic protons of the 4- and 6-substituted isomers will have distinct chemical shifts and coupling patterns. By integrating the signals corresponding to unique protons of each isomer, their relative ratio can be calculated.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the isomers are separable by GC, the peak areas in the chromatogram can be used to determine their ratio.[5]

  • High-Performance Liquid Chromatography (HPLC): Similar to GC, HPLC can be used to separate the isomers, and the peak areas in the chromatogram will correspond to their relative amounts.

Q4: What are some common impurities in the Sandmeyer isatin synthesis, and how can they be removed?

A4: A common impurity is the corresponding isatin oxime, which can form during the acid-catalyzed cyclization.[1] Unreacted starting materials and sulfonation byproducts can also be present. Purification can often be achieved by recrystallization from a suitable solvent, such as glacial acetic acid.[1] Another purification method involves dissolving the crude isatin in an aqueous base (like NaOH), filtering to remove insoluble impurities, and then re-precipitating the isatin by adding acid.

Q5: Can the Stolle synthesis be used for anilines with electron-withdrawing groups?

A5: The Stolle synthesis involves a Friedel-Crafts type cyclization, which is generally less efficient with electron-deficient aromatic rings. Therefore, the Stolle synthesis is typically more successful with anilines bearing electron-donating or neutral substituents. For anilines with strong electron-withdrawing groups, the Sandmeyer synthesis is often the preferred classical method.

Data Presentation

Table 1: Regioisomeric Ratios in the Sandmeyer Synthesis of Substituted Isatins from meta-Substituted Anilines

3-Substituent on Aniline4-Substituted Isatin (%)6-Substituted Isatin (%)
Fluoro0100
Chloro5248
Bromo5149
Iodo5446
Methyl4060

Data sourced from GC-MS analysis of the crude reaction mixture.

Experimental Protocols

1. Sandmeyer Synthesis of 4- and 6-Bromo-isatin Mixture

This two-step procedure involves the formation of an isonitrosoacetanilide intermediate, followed by acid-catalyzed cyclization.

  • Part A: Synthesis of 3-Bromoisonitrosoacetanilide

    • In a 5-liter flask, dissolve chloral hydrate (45 g, 0.27 mol) and sodium sulfate decahydrate (320 g) in 600 cm³ of water, warming to 30°C to dissolve the solids.

    • In a separate beaker, dissolve 3-bromoaniline (43 g, 0.25 mol) with warming in a mixture of 150 cm³ of water and 25 cm³ of concentrated hydrochloric acid.

    • Prepare a solution of hydroxylamine hydrochloride (55 g, 0.79 mol) in 250 cm³ of water.

    • Add the 3-bromoaniline solution and the hydroxylamine hydrochloride solution to the flask containing the chloral hydrate solution. A thick white suspension will form.

    • Heat the mixture. A thick paste will form between 60-70°C. Continue heating at 80-100°C for 2 hours.

    • Cool the mixture to 80°C and filter the solid product.

    • Wash the pale brown product (3-bromoisonitrosoacetanilide) by stirring with 400 cm³ of water, followed by filtration.

  • Part B: Cyclization to 4- and 6-Bromo-isatin

    • With mechanical stirring, heat 200 cm³ of concentrated sulfuric acid to 60°C in a flask.

    • Remove the flask from the heating mantle and add the 3-bromoisonitrosoacetanilide (15 g) in portions over 20 minutes, maintaining the temperature between 60 and 65°C.

    • After the addition is complete, heat the mixture to 80°C, then cool to 70°C.

    • Pour the reaction mixture onto 2.5 liters of crushed ice.

    • After standing for 1 hour, filter the orange precipitate, wash with water (2 x 60 cm³), and dry at 40°C to obtain the mixture of 4-bromo- and 6-bromo-isatin.

2. Stolle Synthesis of a Substituted Isatin (General Protocol)

This protocol describes a general method for the Stolle synthesis. The specific Lewis acid, solvent, and temperature will need to be optimized for the particular substrate.

  • Acylation of the Aniline:

    • In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, dissolve the substituted aniline (1 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether, THF, or dichloromethane).

    • Cool the solution in an ice bath.

    • Add oxalyl chloride (1.1 equivalents) dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure to obtain the crude chlorooxalylanilide intermediate. Ensure the intermediate is thoroughly dried.

  • Cyclization:

    • In a separate flame-dried flask under a nitrogen atmosphere, suspend the Lewis acid (e.g., AlCl₃, TiCl₄, BF₃·Et₂O; 2-3 equivalents) in an anhydrous solvent (e.g., carbon disulfide or dichloromethane).

    • Add the dry chlorooxalylanilide intermediate in portions to the stirred suspension of the Lewis acid.

    • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

    • After the reaction is complete, cool the mixture in an ice bath and carefully quench by the slow addition of crushed ice and water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude substituted isatin.

    • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

troubleshooting_workflow start Isatin Synthesis: Low Yield or Mixture of Isomers check_reaction Reaction Monitoring (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting material remains side_reactions Side Reactions/Decomposition check_reaction->side_reactions Multiple spots/tar check_isomers Isomer Mixture Observed? check_reaction->check_isomers Reaction complete optimize Optimize Time/Temp incomplete->optimize optimize->check_reaction modify_conditions Modify Conditions (e.g., milder acid, lower temp) side_reactions->modify_conditions modify_conditions->check_reaction no_isomers Single Isomer or Expected Product check_isomers->no_isomers No isomers_present Mixture of 4- and 6-Isomers check_isomers->isomers_present Yes purify Purification (Recrystallization/Chromatography) no_isomers->purify end Pure Substituted Isatin purify->end separation Isomer Separation (e.g., HSCCC, Prep-TLC) isomers_present->separation characterize Characterize Isomers (NMR, MS) separation->characterize characterize->end

Caption: Troubleshooting workflow for substituted isatin synthesis.

regioselectivity_factors aniline meta-Substituted Aniline intermediate Isonitrosoacetanilide (Sandmeyer) or Chlorooxalylanilide (Stolle) aniline->intermediate cyclization Electrophilic Cyclization intermediate->cyclization isomer4 4-Substituted Isatin cyclization->isomer4 Attack at C6 isomer6 6-Substituted Isatin cyclization->isomer6 Attack at C2 substituent Substituent Effects substituent->cyclization edg EDG: Mixture ewg EWG: Can be selective

Caption: Factors influencing regioselectivity in isatin synthesis.

References

Challenges in the scale-up of 1-(2-Propynyl)-1H-indole-2,3-dione synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis and scale-up of 1-(2-Propynyl)-1H-indole-2,3-dione.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis in a question-and-answer format.

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete deprotonation of isatin.- Ensure the base is of good quality and used in sufficient molar excess (typically 1.1-1.5 equivalents for strong bases like NaH, and 2-3 equivalents for weaker bases like K₂CO₃). - For reactions with NaH, ensure anhydrous conditions as NaH reacts violently with water. - Allow sufficient time for the deprotonation to complete before adding propargyl bromide; this can be visually monitored by the formation of the colored isatin anion.[1]
Low reactivity of propargyl bromide.- Use a fresh bottle of propargyl bromide, as it can degrade over time. Commercial solutions are often stabilized. - Consider adding a catalytic amount of sodium or potassium iodide to promote the reaction through the in-situ formation of the more reactive propargyl iodide.
Suboptimal reaction temperature.- While many protocols are performed at room temperature, gentle heating (e.g., 40-60 °C) can increase the reaction rate.[1] However, excessive heat can lead to side reactions. Monitor the reaction progress by TLC to find the optimal temperature.
Formation of Side Products (e.g., O-alkylation) Reaction conditions favoring O-alkylation.- N-alkylation is generally favored over O-alkylation for isatin.[2] However, the choice of solvent and counter-ion can influence the selectivity. Polar aprotic solvents like DMF or acetonitrile generally favor N-alkylation. - Using "harder" alkylating agents can sometimes favor O-alkylation. Propargyl bromide is considered a "soft" alkylating agent, making N-alkylation more likely.[2]
Over-alkylation (dialkylation).- While less common for the N-H of isatin, ensure the stoichiometry of propargyl bromide is not excessively high (typically 1.1-1.2 equivalents).
Reaction Stalls or is Sluggish Inefficient mixing.- On a larger scale, ensure vigorous and efficient stirring to maintain a homogeneous suspension of the base and ensure good contact between the reactants. Poor mixing can lead to localized "hot spots" or areas of low reactivity.
Poor solubility of reactants.- Ensure the isatin is adequately dissolved or suspended in the chosen solvent before adding the base. DMF is a common solvent due to its good solvating properties for isatin and its salts.[1][3]
Product is an Oil or Sticky Solid and Difficult to Isolate Residual solvent.- High-boiling point solvents like DMF can be difficult to remove completely. Dry the crude product under high vacuum, possibly with gentle heating, for an extended period.
Impurities hindering crystallization.- Purify the crude product using column chromatography (a common eluent system is a gradient of hexane and ethyl acetate) to remove unreacted starting materials and byproducts.[1] - Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is insoluble (e.g., diethyl ether or hexanes).
Difficulty in Removing Unreacted Isatin Similar polarity of product and starting material.- Optimize the reaction conditions to drive the reaction to completion (see "Low or No Product Yield"). - For purification, careful column chromatography with a shallow solvent gradient may be necessary. - An alternative purification method involves the formation of a sodium bisulfite adduct with the crude isatin, which can facilitate its removal.[4]
Thermal Runaway or Exotherm on Scale-up The N-alkylation reaction is exothermic.- For larger-scale reactions, add the propargyl bromide dropwise to control the rate of heat generation.[5] - Ensure the reaction vessel is equipped with adequate cooling. - For industrial-scale synthesis, consider using a continuous flow reactor to improve heat and mass transfer, leading to a safer process.[6][7][8]

Frequently Asked Questions (FAQs)

Q1: What are the recommended bases and solvents for the N-propargylation of isatin?

A1: The most commonly used bases are potassium carbonate (K₂CO₃) and sodium hydride (NaH).[1][3] K₂CO₃ is a milder and safer base, often used in solvents like DMF or acetonitrile.[3][9] NaH is a stronger base that requires anhydrous conditions and is typically used in dry DMF.[1] The choice of base and solvent can affect reaction time and yield, as summarized in the table below.

Base Solvent Typical Temperature Key Considerations
K₂CO₃DMF or AcetonitrileRoom Temperature to 50°CSafer to handle; may require longer reaction times or gentle heating.[3]
NaHAnhydrous DMF0°C to Room TemperatureHighly effective and often gives good yields; requires strict anhydrous conditions and careful handling due to its reactivity with water.[1]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase is typically a mixture of hexanes and ethyl acetate (e.g., 7:3 or 8:2 v/v). The disappearance of the isatin spot and the appearance of a new, less polar product spot will indicate the progression of the reaction.

Q3: What are the major safety concerns when working with propargyl bromide, especially on a larger scale?

A3: Propargyl bromide is a highly toxic, flammable, and lachrymatory substance that should be handled with extreme caution in a well-ventilated fume hood.[10][11][12][13] Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. For larger quantities, consider a face shield and additional protective clothing.[12][14]

  • Handling: Use spark-proof tools and equipment. Ground and bond containers when transferring the liquid to prevent static discharge.[10][11] Avoid all personal contact, including inhalation.[12][14]

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. It should be kept separate from oxidizing agents and bases.[10][13]

  • Spills: Have an appropriate spill kit ready. For small spills, absorb with an inert material like vermiculite or sand. For larger spills, evacuate the area and follow emergency procedures.[10]

Q4: My purified product is still a different color than expected. What could be the cause?

A4: Isatin and its derivatives can sometimes retain colored impurities. If the product is pure by NMR and other analytical techniques, the color may be inherent to the compound or due to trace, highly colored impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) may help to improve the color. Treatment with activated carbon during recrystallization can also be effective in removing colored impurities, but a small amount of product may be lost due to adsorption.

Experimental Protocols

General Protocol for N-propargylation of Isatin using Potassium Carbonate
  • To a round-bottom flask, add isatin (1.0 eq.) and anhydrous potassium carbonate (2.0-3.0 eq.).

  • Add N,N-dimethylformamide (DMF) to create a suspension (approximately 5-10 mL per gram of isatin).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Slowly add propargyl bromide (1.1-1.2 eq., typically an 80% solution in toluene) dropwise to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C) and monitor the progress by TLC.[3]

  • Once the reaction is complete, pour the mixture into ice water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • If necessary, purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system or by recrystallization.[3]

General Protocol for N-propargylation of Isatin using Sodium Hydride
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add isatin (1.0 eq.).

  • Add anhydrous DMF via syringe to dissolve or suspend the isatin.

  • Cool the mixture to 0°C using an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.5 eq.) portion-wise. Caution: NaH reacts violently with water and is flammable. Hydrogen gas is evolved.

  • Allow the mixture to stir at 0°C to room temperature until the evolution of hydrogen ceases and the color of the solution changes, indicating the formation of the isatin anion.[1]

  • Cool the mixture back to 0°C and add propargyl bromide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Isatin + Base (K₂CO₃ or NaH) reagent_add Add Propargyl Bromide start->reagent_add Deprotonation reaction Reaction (RT or Heat) reagent_add->reaction monitoring TLC Monitoring reaction->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Extraction / Filtration quench->extraction purification Column Chromatography or Recrystallization extraction->purification product 1-(2-Propynyl)-1H- indole-2,3-dione purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield? check_base Check Base Quality & Stoichiometry start->check_base Yes side_products Side Products? start->side_products No check_reagent Check Propargyl Bromide Quality check_base->check_reagent check_conditions Optimize Temperature & Reaction Time check_reagent->check_conditions success Problem Solved check_conditions->success o_alkylation Review Solvent Choice (Use Polar Aprotic) side_products->o_alkylation Yes purification_issue Purification Difficulty? side_products->purification_issue No o_alkylation->success remove_solvent High Vacuum Drying purification_issue->remove_solvent Yes (Oily Product) chromatography Column Chromatography remove_solvent->chromatography trituration Trituration chromatography->trituration trituration->success

Caption: Troubleshooting logic for common issues in the synthesis.

References

Technical Support Center: Synthesis of N-Propargyl Isatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-propargyl isatin.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of N-propargyl isatin.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield or no N-propargyl isatin product. What are the possible causes and how can I improve the yield?

Answer: Low yields in the N-propargylation of isatin can stem from several factors. A systematic approach to troubleshooting can help identify and resolve the issue.

  • Incomplete Deprotonation of Isatin: The reaction requires the formation of the isatin anion. If the base is not strong enough or is of poor quality, deprotonation will be incomplete.

    • Solution: Ensure the use of a strong base like sodium hydride (NaH) or anhydrous potassium carbonate (K2CO3). If using NaH, ensure it is fresh and handled under anhydrous conditions. For K2CO3, ensure it is finely powdered and dried before use.

  • Inactive Propargyl Bromide: Propargyl bromide can degrade over time.

    • Solution: Use freshly opened or distilled propargyl bromide. It is often supplied as a solution in toluene, which should be considered when calculating molar equivalents.

  • Suboptimal Reaction Conditions: Reaction time and temperature play a crucial role.

    • Solution: The reaction using NaH in DMF is typically stirred at room temperature until hydrogen evolution ceases, followed by heating at around 60 °C for several hours.[1] When using K2CO3 in DMF, the reaction may require heating to 60-80 °C for an extended period.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Moisture in the Reaction: The isatin anion is sensitive to moisture, which can quench the reaction.

    • Solution: Use anhydrous solvents (e.g., dry DMF) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: The Product is an Oil or Sticky Solid and Fails to Crystallize

Question: After the workup, my N-propargyl isatin product is a persistent oil or a sticky solid. How can I induce crystallization?

Answer: This is a common issue, often caused by residual solvent or the presence of impurities.

  • Residual DMF: N,N-Dimethylformamide (DMF) is a high-boiling point solvent and can be difficult to remove completely, leading to an oily product.

    • Solution: After the reaction, quench with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer thoroughly with brine to remove DMF. Dry the product under high vacuum for an extended period to remove trace amounts of solvent.

  • Presence of Impurities: Unreacted starting materials or byproducts can inhibit crystallization.

    • Solution:

      • Trituration: Try to solidify the oil by adding a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexanes or diethyl ether) and scratching the inside of the flask with a glass rod.

      • Column Chromatography: If trituration fails, purify the product using column chromatography on silica gel with a hexane:ethyl acetate eluent system.[1] This will effectively remove most impurities.

Issue 3: Presence of Unreacted Isatin in the Final Product

Question: My purified N-propargyl isatin is still contaminated with unreacted isatin. How can I remove it?

Answer: The presence of starting material indicates an incomplete reaction or inefficient purification.

  • Incomplete Reaction:

    • Solution: Ensure sufficient equivalents of propargyl bromide and base are used. Monitor the reaction by TLC until the isatin spot disappears.

  • Inefficient Purification:

    • Solution:

      • Column Chromatography: Optimize the solvent system for column chromatography. A gradient elution, starting with a higher ratio of hexane and gradually increasing the proportion of ethyl acetate, can improve separation.

      • Recrystallization: If the product is a solid, recrystallization can be effective. Ethanol or a mixture of ethyl acetate and hexanes are often suitable solvents. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in N-propargyl isatin synthesis?

A1: The most common impurities include:

  • Unreacted Isatin: Due to incomplete reaction.

  • Residual DMF: A high-boiling point solvent that is difficult to remove.

  • O-propargyl isatin: A constitutional isomer formed by alkylation on the oxygen atom of the isatin enolate. This is generally a minor product under standard conditions.

  • Aldol condensation products: Isatin can undergo self-condensation or react with other carbonyl compounds under basic conditions.[3][4]

Q2: What is the typical yield for the synthesis of N-propargyl isatin?

A2: Yields can vary depending on the specific conditions used. With sodium hydride in DMF, yields are generally good.[1] Using potassium carbonate in DMF can also provide good to excellent yields.[5] Please refer to the data table below for more specific examples.

Q3: Which purification method is most effective?

A3: Column chromatography using a hexane:ethyl acetate solvent system is a very effective method for obtaining high-purity N-propargyl isatin.[1] Recrystallization from a suitable solvent like ethanol or ethyl acetate/hexanes is also a good option if the crude product is relatively clean.

Data Presentation

Table 1: Comparison of Synthetic Conditions for N-propargyl isatin

BaseSolventTemperature (°C)Reaction TimeTypical Yield (%)Reference
Sodium Hydride (NaH)DMFRT, then 60~6 hoursGood[1]
Potassium Carbonate (K2CO3)DMF8024-72 hours46-80[2]
Potassium Carbonate (K2CO3)DMFRoom Temperature48 hours50-80[5]

Table 2: Purification Parameters for N-propargyl isatin

Purification MethodStationary PhaseMobile Phase / Solvent SystemExpected PurityReference
Column ChromatographySilica Gel (60-120 mesh)Hexane:Ethyl Acetate (e.g., 4:1)>95%[1]
Recrystallization-EthanolHigh[6]
Recrystallization-Ethyl Acetate/HexanesHigh[6]

Experimental Protocols

Protocol 1: Synthesis of N-propargyl isatin using Sodium Hydride

  • To a stirred suspension of sodium hydride (1.5 mmol, 60% dispersion in mineral oil) in anhydrous DMF (10 mL) under a nitrogen atmosphere, add isatin (1.0 mmol) in portions at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (approximately 30-60 minutes). The solution will turn deep purple.

  • Cool the mixture back to 0 °C and add a solution of propargyl bromide (1.1 mmol, 80% in toluene) in anhydrous DMF (2 mL) dropwise.

  • After the addition is complete, heat the reaction mixture to 60 °C and stir for 6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of ice-cold water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate eluent.

Protocol 2: Purification by Column Chromatography

  • Prepare a slurry of silica gel (60-120 mesh) in hexane and pack it into a glass column.

  • Dissolve the crude N-propargyl isatin in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a hexane:ethyl acetate mixture (e.g., starting with 9:1 and gradually increasing the polarity to 4:1).

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield pure N-propargyl isatin.

Visualizations

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Isatin Isatin ReactionVessel N-propargylation (Stirring, Heating) Isatin->ReactionVessel PropargylBromide Propargyl Bromide PropargylBromide->ReactionVessel Base Base (NaH or K2CO3) Base->ReactionVessel Solvent Solvent (DMF) Solvent->ReactionVessel Quenching Quenching (Water) ReactionVessel->Quenching Extraction Extraction (Ethyl Acetate) Quenching->Extraction Washing Washing (Brine) Extraction->Washing Drying Drying & Concentration Washing->Drying Purification Purification (Column Chromatography or Recrystallization) Drying->Purification FinalProduct Pure N-propargyl isatin Purification->FinalProduct

Caption: Experimental workflow for the synthesis of N-propargyl isatin.

Troubleshooting Start Low Yield or Product Impurity Q1 Check Reaction Completion by TLC Start->Q1 A1_Yes Reaction Incomplete Q1->A1_Yes No A1_No Reaction Complete Q1->A1_No Yes Sol1 Increase reaction time/temp. Check reagent quality. A1_Yes->Sol1 Q2 Purification Issue? A1_No->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Sol2 Optimize column chromatography (gradient elution). Try recrystallization. A2_Yes->Sol2 Q3 Product is an oil? A2_No->Q3 A3_Yes Yes Q3->A3_Yes Yes Sol3 Remove residual solvent (high vacuum). Triturate with non-polar solvent. A3_Yes->Sol3

Caption: Troubleshooting decision tree for N-propargyl isatin synthesis.

SideReaction IsatinAnion Isatin Anion N_Alkylation N-propargyl isatin (Major Product) IsatinAnion->N_Alkylation N-attack O_Alkylation O-propargyl isatin (Minor Impurity) IsatinAnion->O_Alkylation O-attack PropargylBromide Propargyl Bromide PropargylBromide->N_Alkylation PropargylBromide->O_Alkylation

Caption: Potential side reaction pathway: N- vs. O-alkylation of the isatin anion.

References

Navigating N-Propargylation of Isatin: A Technical Guide to Alternative Bases and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the N-propargylation of isatin is a critical reaction in the synthesis of a wide array of biologically active compounds. While potassium carbonate (K₂CO₃) is a commonly employed base, exploring alternatives can offer advantages in terms of reaction efficiency, yield, and substrate scope. This technical support center provides a comprehensive guide to alternative bases, detailed experimental protocols, and robust troubleshooting strategies to ensure successful N-propargylation.

Frequently Asked Questions (FAQs)

Q1: Why consider an alternative base to potassium carbonate for N-propargylation of isatin?

A1: While potassium carbonate is effective, alternative bases may offer improved yields, shorter reaction times, and better solubility in certain solvent systems. For instance, stronger bases like sodium hydride can lead to faster deprotonation of isatin, while cesium carbonate can be more effective due to its higher solubility and the "cesium effect," which enhances the nucleophilicity of the isatin anion.[1]

Q2: What are some common alternative bases for this reaction?

A2: Several bases have been successfully used for the N-propargylation of isatin, including sodium hydride (NaH), cesium carbonate (Cs₂CO₃), sodium hydroxide (NaOH), calcium hydride (CaH₂), and organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[2][3]

Q3: How does the choice of solvent affect the reaction?

A3: The solvent plays a crucial role in dissolving the reactants and influencing the reactivity of the base. Common solvents include dimethylformamide (DMF), N-methyl-2-pyrrolidinone (NMP), acetonitrile, and dioxane.[3][4][5] The choice of solvent should be compatible with the selected base and reaction temperature.

Q4: Can microwave irradiation be used to accelerate the reaction?

A4: Yes, microwave-assisted synthesis has been shown to significantly reduce reaction times for the N-propargylation of isatin, often leading to good to excellent yields in just a few minutes.[3][5]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Ineffective Deprotonation: The base may not be strong enough to deprotonate the isatin. 2. Poor Solubility: The base or isatin may not be sufficiently soluble in the chosen solvent. 3. Decomposition: The starting material or product may be degrading under the reaction conditions. 4. Inactive Propargyl Bromide: The propargyl bromide may have degraded.1. Switch to a stronger base such as sodium hydride (NaH). 2. Try a different solvent like DMF or NMP, or consider using a phase-transfer catalyst. For Cs₂CO₃, its higher solubility can be advantageous.[1] 3. Lower the reaction temperature and monitor the reaction progress closely by TLC. 4. Use freshly opened or purified propargyl bromide.
Formation of Side Products 1. O-Alkylation: The propargyl group may react at the oxygen of the C2-carbonyl group of isatin. 2. Dialkylation: In some cases, further reaction on the propargyl group might occur.1. The choice of base and solvent can influence the N/O selectivity. Generally, polar aprotic solvents favor N-alkylation. 2. Use a stoichiometric amount of propargyl bromide and monitor the reaction carefully.
Reaction Stalls 1. Insufficient Base: The amount of base may be inadequate to drive the reaction to completion. 2. Water Contamination: The presence of water can quench the base and the isatin anion.1. Use a slight excess of the base (e.g., 1.1-1.5 equivalents). 2. Ensure all reagents and solvents are anhydrous. Dry the glassware thoroughly before use.
Difficult Product Isolation 1. Emulsion during Workup: Formation of a stable emulsion can complicate extraction. 2. Co-elution during Chromatography: Impurities may have similar polarity to the desired product.1. Add brine (saturated NaCl solution) to break the emulsion. 2. Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary.

Alternative Bases: A Comparative Overview

The following table summarizes various bases used for the N-propargylation of isatin, along with typical reaction conditions and reported yields.

Base Solvent Temperature (°C) Time Yield (%) Reference
Potassium Carbonate (K₂CO₃) DMFRoom Temp.4 h>60[5]
Sodium Hydride (NaH) DMF606 hGood[4]
Cesium Carbonate (Cs₂CO₃) DMF / NMPMicrowaveFew minModerate to High[3]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) THF / DMSORoom Temp.10 minup to 98[2][6]

Note: Yields can vary depending on the specific isatin substrate and reaction scale.

Experimental Protocols

General Procedure using Sodium Hydride (NaH)
  • To a stirred suspension of sodium hydride (1.5 mmol) in dry DMF (10 mL), add isatin (1 mmol).

  • Stir the solution at room temperature until the evolution of hydrogen gas ceases, at which point the solution will have a purple color.

  • Add a solution of propargyl bromide (1.1 mmol) in dry DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for approximately 6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and quench with cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[4]

General Procedure using Microwave-Assisted Cesium Carbonate (Cs₂CO₃)
  • In a microwave-safe vessel, combine isatin (1 mmol), cesium carbonate (1.2 mmol), and a few drops of NMP.

  • Irradiate the mixture in a microwave reactor at a low to medium power setting for a few minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Add water to the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography.[3]

Visualizing the Process

To better understand the experimental workflow and troubleshooting logic, the following diagrams are provided.

G cluster_workflow Experimental Workflow for N-Propargylation of Isatin start Start reactants Combine Isatin, Base, and Solvent start->reactants deprotonation Stir for Deprotonation reactants->deprotonation add_propargyl Add Propargyl Bromide deprotonation->add_propargyl reaction Heat/Irradiate and Monitor by TLC add_propargyl->reaction workup Quench Reaction and Perform Aqueous Workup reaction->workup extraction Extract with Organic Solvent workup->extraction purification Dry, Concentrate, and Purify extraction->purification product Obtain N-Propargylated Isatin purification->product

Caption: A generalized workflow for the N-propargylation of isatin.

G cluster_troubleshooting Troubleshooting Logic for N-Propargylation start Low or No Yield? check_base Is the base strong enough? start->check_base Yes check_conditions Are the reaction conditions optimal? check_base->check_conditions Yes solution_base Switch to a stronger base (e.g., NaH) check_base->solution_base No check_reagents Are the reagents pure and anhydrous? check_conditions->check_reagents Yes solution_conditions Optimize temperature, time, or solvent check_conditions->solution_conditions No solution_reagents Use fresh/purified reagents and dry solvents check_reagents->solution_reagents No success Successful Reaction solution_base->success solution_conditions->success solution_reagents->success

Caption: A decision tree for troubleshooting common issues in N-propargylation.

References

Managing exothermic reactions in isatin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for managing exothermic reactions during isatin synthesis, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is the cyclization step in the Sandmeyer isatin synthesis highly exothermic?

A1: The Sandmeyer synthesis involves the acid-catalyzed cyclization of an isonitrosoacetanilide intermediate.[1][2] This ring-closure reaction, typically performed in concentrated sulfuric acid, is highly exothermic. The reaction does not initiate below 45–50°C but can become dangerously violent above 75–80°C.[3] Strong acids like sulfuric acid or methanesulfonic acid are used to protonate the intermediate, facilitating the intramolecular electrophilic attack that forms the isatin ring.[4] This process releases a significant amount of energy as heat.

Q2: What are the primary risks associated with uncontrolled exothermic reactions in isatin synthesis?

A2: The primary risk is a "runaway reaction," where the rate of heat generation exceeds the rate of heat removal. This leads to a rapid increase in temperature and pressure, potentially causing the reaction mixture to boil and forcefully eject from the vessel.[5] High temperatures can also lead to the decomposition of starting materials and intermediates, resulting in the formation of dark, viscous "tar," which significantly complicates product purification and reduces yield.[6] In severe cases, excessive heat can cause the entire reaction batch to be lost through charring.[3]

Q3: Which isatin synthesis methods are known for strong exothermic behavior?

A3: The Sandmeyer synthesis is the most well-documented method with a significant exotherm during the final cyclization step in strong acid.[7][8] The Stolle synthesis , which uses a Lewis acid (e.g., aluminum chloride) to cyclize a chlorooxalylanilide intermediate, can also be highly exothermic, requiring careful temperature control.[2][6][9]

Q4: Can solvent choice help in managing the exotherm?

A4: Yes, solvent selection is crucial. In the Stolle synthesis, the choice of an inert solvent like dichloromethane or nitrobenzene helps to moderate the reaction.[6] For the Sandmeyer synthesis, while sulfuric acid is the reactant, for poorly soluble intermediates, methanesulfonic acid has been used to improve solubility and potentially offer better control.[4] In general process chemistry, the use of inert diluents can help absorb excess heat and moderate reaction rates.[10]

Troubleshooting Guide: Exothermic Events

This guide addresses specific issues you may encounter during isatin synthesis.

Issue IDProblemPotential Cause(s)Recommended Solution(s)
EXO-01 Rapid, uncontrolled temperature spike during cyclization (Runaway Reaction) 1. Addition rate of the intermediate (e.g., isonitrosoacetanilide) is too fast. 2. Inadequate cooling capacity of the setup. 3. Initial acid temperature is too high, causing immediate, rapid reaction.[3] 4. Poor stirring leading to localized hot spots.[3]1. Immediately stop the addition of the intermediate.[5] 2. Increase external cooling (e.g., add more ice/dry ice to the bath). 3. Ensure vigorous and efficient mechanical stirring to dissipate heat.[3] 4. For future runs, reduce the initial temperature of the acid and add the intermediate in smaller portions over a longer period.[1]
EXO-02 No initial temperature increase, followed by a sudden, sharp exotherm Accumulation of unreacted intermediate due to an induction period, followed by a sudden, rapid, and delayed reaction. This can happen if the initial temperature is too low for the reaction to start (below 45-50°C for Sandmeyer).[3]1. Stop the addition immediately. 2. Be prepared for a delayed exotherm and have enhanced cooling ready. 3. For future runs, ensure the acid is pre-heated to the minimum initiation temperature (e.g., 50-60°C) before starting the addition.[1][3] This ensures the intermediate reacts as it is added, preventing accumulation.
EXO-03 Formation of excessive dark tar or charring The reaction temperature exceeded the optimal range (e.g., >80°C), causing decomposition of materials.[3][6]1. Improve temperature monitoring and control. 2. Add the intermediate in small portions to maintain the temperature within the recommended range (e.g., 60-70°C).[3] 3. Ensure the aniline starting material was fully dissolved in the initial steps to minimize impurities that can promote tar formation.[6]

Experimental Protocols & Data

Protocol 1: Temperature-Controlled Sandmeyer Isatin Synthesis

This protocol is adapted from established procedures and emphasizes thermal management.[1][3]

Part A: Synthesis of Isonitrosoacetanilide

  • In a suitable flask, dissolve chloral hydrate (0.54 mole) and crystallized sodium sulfate (1300 g) in 1200 mL of water.

  • Prepare a separate solution of aniline (0.5 mole) in 300 mL of water containing concentrated hydrochloric acid (0.52 mole). Ensure the aniline is fully dissolved to prevent tar formation later.[3]

  • Prepare a third solution of hydroxylamine hydrochloride (1.58 moles) in 500 mL of water.

  • Add the aniline solution and then the hydroxylamine solution to the chloral hydrate flask.

  • Heat the mixture. A thick paste may form around 60–70°C.[1] Continue heating for a short period (e.g., 10-15 minutes) until the reaction is complete, but avoid prolonged heating which can lower yields.[3]

  • Cool the mixture and filter the precipitated isonitrosoacetanilide. Wash with water and dry thoroughly. Note: The intermediate must be dry, as excess moisture makes the subsequent exothermic reaction difficult to control.[3]

Part B: Exothermic Cyclization to Isatin

  • Pre-heat concentrated sulfuric acid (e.g., 600 g) in a flask equipped with an efficient mechanical stirrer and an external cooling bath (ice-water).[3] Warm the acid to 50°C to ensure the reaction will start upon addition.[3]

  • Begin adding the dry isonitrosoacetanilide (0.46 mole) in small portions .

  • Monitor the internal temperature closely. The addition rate should be controlled to maintain the temperature between 60°C and 70°C . The reaction can become too violent above 75-80°C.[3] Use the external cooling bath to manage the exotherm.

  • After the addition is complete, continue stirring and heat the mixture to 80°C for approximately 10 minutes to ensure the reaction goes to completion.[3][11]

  • Carefully cool the reaction mixture and pour it onto 10-12 volumes of crushed ice.

  • Allow the precipitate to stand for 30 minutes, then filter the crude isatin, wash thoroughly with cold water, and dry.

Quantitative Data Summary

The following table summarizes key quantitative parameters for managing the exothermic cyclization step in the Sandmeyer synthesis.

ParameterRecommended ValueRationale & NotesSource(s)
Initial H₂SO₄ Temperature 50 - 60°CReaction does not start below 45-50°C. Starting in this range prevents reactant accumulation.[1][3]
Reaction Temperature Range 60 - 70°C (Control)Optimal range for controlled reaction. Temperatures >75-80°C can lead to a violent, runaway reaction and charring.[3]
Max Temperature < 80°CExceeding this temperature significantly increases the risk of decomposition and loss of product.[1][3]
Post-Addition Heating 80°C for ~10 minA brief heating period after addition ensures the reaction is complete.[3][11]
Reagent State Dry IsonitrosoacetanilideMoisture makes the exotherm difficult to control.[3]

Visualized Workflows and Logic

A structured approach is critical for safety and success. The following diagrams illustrate key processes.

Exotherm_Management_Workflow cluster_prep Preparation Phase cluster_reaction Controlled Addition Phase cluster_completion Completion & Quench Phase prep_reagents Prepare & Dry Intermediate setup_reactor Assemble Reactor: - Mechanical Stirrer - Thermometer - Cooling Bath prep_reagents->setup_reactor charge_acid Charge & Preheat Acid (50-60°C) setup_reactor->charge_acid add_intermediate Add Intermediate in Small Portions charge_acid->add_intermediate monitor_temp Monitor Temperature (Maintain 60-70°C) add_intermediate->monitor_temp control_cooling Adjust Cooling Rate monitor_temp->control_cooling Temp Rising? post_heat Post-Addition Heating (80°C, 10 min) monitor_temp->post_heat Addition Complete control_cooling->add_intermediate Temp Stable quench Cool and Pour onto Crushed Ice post_heat->quench isolate Isolate Crude Product quench->isolate

Caption: Workflow for managing exotherms in Sandmeyer synthesis.

Troubleshooting_Logic start Temperature Spiking Uncontrollably? stop_addition Stop Reagent Addition Immediately start->stop_addition Yes continue_monitor Continue Monitoring, Maintain Control start->continue_monitor No increase_cooling Increase Cooling & Stirring Rate stop_addition->increase_cooling assess Is Temperature Stabilizing? increase_cooling->assess resume_slowly Resume Addition at a Slower Rate assess->resume_slowly Yes abort Abort Run if Unstable assess->abort No

Caption: Decision tree for troubleshooting a thermal runaway event.

References

Enhancing the stability of 1-(2-Propynyl)-1H-indole-2,3-dione for storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on enhancing the stability of 1-(2-Propynyl)-1H-indole-2,3-dione for storage and experimental use. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a cool, dark, and dry environment. The recommended conditions are at -20°C in a tightly sealed container to minimize exposure to moisture and air. Storing the compound under an inert atmosphere, such as argon or nitrogen, is also advisable to prevent oxidative degradation.

Q2: My this compound powder has changed color from orange/red to a darker shade. What could be the cause?

A2: A color change in the solid compound often suggests degradation. This can be due to prolonged exposure to light, heat, or atmospheric oxygen. The indole-2,3-dione core is susceptible to oxidation and photodegradation, which can lead to the formation of colored impurities. It is crucial to store the compound protected from light in a tightly sealed container at the recommended temperature.

Q3: I am observing the appearance of new, unidentified peaks in the HPLC analysis of my stored this compound. What are the likely degradation products?

A3: The appearance of new peaks in an HPLC chromatogram indicates the formation of degradation products. For this compound, potential degradation pathways include oxidation of the indole ring, hydration of the propargyl group's triple bond, or polymerization. A forced degradation study can help to identify the nature of these impurities.

Q4: How should I prepare stock solutions of this compound for optimal stability?

A4: Stock solutions should be prepared fresh whenever possible. If storage is necessary, dissolve the compound in a dry, aprotic solvent such as DMSO or DMF. Store the solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light by using amber vials or by wrapping the container with aluminum foil.

Q5: Can I add any stabilizers to my solutions of this compound?

A5: While the addition of stabilizers is not a routine practice, for applications where oxidative stress is a concern, the inclusion of a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) at a very low concentration (e.g., 0.01%) could potentially mitigate degradation. However, the compatibility of any additive with your specific experimental system must be verified.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Compound appears clumpy or sticky Moisture absorptionDry the compound under vacuum. Ensure the storage container is tightly sealed and consider storing it in a desiccator.
Inconsistent results in biological assays Compound degradationUse a freshly opened vial of the compound or re-purify the existing stock. Confirm the purity of the compound by HPLC or LC-MS before use.
Solution changes color (e.g., yellowing) Oxidation or photodegradationPrepare fresh solutions for each experiment. Protect solutions from light and air. Consider purging the solvent with an inert gas before dissolving the compound.
Precipitation of compound in aqueous buffer Poor aqueous solubilityPrepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer to the final desired concentration. Ensure the final organic solvent concentration is compatible with your assay.

Potential Degradation Pathways

The stability of this compound can be compromised by several factors. The following diagram illustrates potential degradation pathways.

Potential Degradation Pathways A This compound B Oxidized Products A->B Oxygen, Light, Heat C Hydrated Alkyne Products A->C Moisture, Acid/Base D Polymerized Products A->D Heat, Light

Caption: Potential degradation routes for this compound.

Experimental Protocol: Forced Degradation Study

A forced degradation study can help identify the degradation products and the stability-indicating nature of your analytical method.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a sample of the solid compound in an oven at 60°C for 48 hours.

    • Photolytic Degradation: Expose a thin layer of the solid compound to direct sunlight for 48 hours.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Dissolve the solid samples that underwent thermal and photolytic degradation in acetonitrile.

    • Dilute all samples to an appropriate concentration and analyze by HPLC.

    • Use an unstressed sample as a control.

  • Data Analysis: Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products.

Recommended Storage Conditions Summary

Condition Solid Form Solution Form
Temperature -20°C (long-term) or 2-8°C (short-term)-20°C or -80°C
Atmosphere Inert gas (e.g., Argon, Nitrogen) recommendedStore under inert gas if possible
Light Protect from light (store in an amber vial)Protect from light (use amber vials)
Moisture Store in a tightly sealed container, in a dry placeUse anhydrous solvents

Experimental Workflow for Stability Testing

The following diagram outlines the general workflow for assessing the stability of this compound.

Stability Testing Workflow A Prepare Stock Solution B Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Analyze by HPLC B->C D Compare with Control C->D E Identify Degradation Products and Assess Purity D->E

Caption: A streamlined workflow for conducting stability tests.

Validation & Comparative

Comparing biological activity of N-propargyl isatin with other isatin derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, isatin (1H-indole-2,3-dione) stands out as a privileged scaffold, giving rise to a multitude of derivatives with a broad spectrum of biological activities. Among these, N-propargyl isatin, characterized by the presence of a propargyl group at the N-1 position of the isatin core, has garnered significant attention. This guide provides a comparative analysis of the biological activity of N-propargyl isatin against other isatin derivatives, supported by experimental data and detailed methodologies, to offer researchers and drug development professionals a clear perspective on its potential.

Anticancer Activity: A Tale of Cytotoxicity

Isatin derivatives have been extensively investigated for their anticancer properties, and the introduction of a propargyl group at the N-1 position has been shown to modulate this activity.[1][2] The cytotoxicity of N-propargyl isatin and its derivatives is often evaluated against a panel of cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key quantitative measure of potency.

Numerous synthesized isatin-based compounds have demonstrated superior cytotoxicity compared to established chemotherapeutics, with favorable IC50 values and minimal toxicity toward normal cells.[1][2] Their mechanisms of action are diverse and include the induction of mitochondrial-mediated apoptosis, activation of caspases, inhibition of tubulin polymerization, and modulation of various kinases such as VEGFR-2, EGFR, CDK2, and STAT-3.[1][2]

For instance, a study by Eldehna et al. synthesized a novel isatin-indole conjugate that exhibited potent anticancer activity against human breast (ZR-75), colon (HT-29), and lung (A-549) carcinoma cells, with IC50 values of 0.74, 2.02, and 0.76 μM, respectively. This was significantly more potent than the standard drug sunitinib, which had IC50 values of 8.31, 10.14, and 5.87 μM against the same cell lines.[1] Another study highlighted an isatin-indole hybrid that showed more potent cytotoxic activity against the MCF-7 breast cancer cell line (IC50 = 0.39 μM) compared to the reference drug staurosporine (IC50 = 6.81 μM).[1]

While specific comparative data for N-propargyl isatin against a wide array of other N-substituted isatins in a single study is limited, the existing literature suggests that the nature of the substituent at the N-1 position plays a crucial role in determining the anticancer efficacy.[3][4]

Antimicrobial Activity: Combating Microbial Threats

The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. Isatin and its derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[5][6] The antimicrobial potential is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Isatin itself has demonstrated antibacterial activity against Campylobacter jejuni and Campylobacter coli strains with MIC values ranging from <1.0 to 16.0 µg/mL.[7] The MBC values were found to be between 1.0 and 16.0 µg/mL.[7]

The introduction of a propargyl group and further modifications can enhance this activity. For example, a series of acetylenic Mannich bases of N-propargyl isatin-thiazole derivatives were synthesized and screened for their antimicrobial activity.[8] Several of these compounds displayed moderate to strong activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.[8] Notably, some of these derivatives showed broader activity than the standard drugs ciprofloxacin and fluconazole under the tested conditions.[8] The structure-activity relationship suggests that the N-alkylation and the formation of Mannich bases from isatin Schiff bases can enhance the biological activity of the parent isatin molecule.[8]

Enzyme Inhibition: Targeting Key Biological Pathways

The inhibitory activity of isatin derivatives against various enzymes is a key mechanism underlying their therapeutic effects. A notable area of investigation is their role as caspase inhibitors, which are crucial enzymes in the apoptotic pathway.[9][10][11]

A study on isatin-sulphonamide based derivatives evaluated their potential as caspase inhibitors.[9][10][11] While this study did not focus specifically on N-propargyl isatin, it did involve the N-alkylation of isatin derivatives with propargyl bromide.[9][11] The resulting compounds were evaluated for their inhibitory activity against caspase-3 and -7. Among the synthesized compounds, some were identified as active inhibitors with IC50 values in the range of 2.33–116.91 μM.[9][10][11] This indicates that the isatin scaffold can be functionalized to produce effective caspase inhibitors. The study also highlighted that hydrophobic groups at the N-1 position can lead to good IC50 values in the nanomolar range.[9]

Data Summary

The following tables summarize the quantitative data on the biological activity of N-propargyl isatin and other relevant isatin derivatives.

Table 1: Anticancer Activity of Isatin Derivatives (IC50, µM)

Compound/DerivativeCell LineIC50 (µM)Reference
Isatin-indole conjugateZR-75 (Breast)0.74[1]
Isatin-indole conjugateHT-29 (Colon)2.02[1]
Isatin-indole conjugateA-549 (Lung)0.76[1]
Sunitinib (Standard)ZR-75 (Breast)8.31[1]
Sunitinib (Standard)HT-29 (Colon)10.14[1]
Sunitinib (Standard)A-549 (Lung)5.87[1]
Isatin-indole hybridMCF-7 (Breast)0.39[1]
Staurosporine (Standard)MCF-7 (Breast)6.81[1]
Isatin-β-thiosemicarbazoneTHP-1 (Leukemia)<1[12]
5-Fluorouracil (Standard)THP-1 (Leukemia)~2[12]

Table 2: Antimicrobial Activity of Isatin and its Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)MBC (µg/mL)Reference
IsatinC. jejuni & C. coli<1.0 - 16.01.0 - 16.0[7]
N-propargylated isatin-Mannich bases (AM1-AM5)A. baumannii, E. coliModerate to strong activity at 100 mg/mL-[8]
Ciprofloxacin (Standard)A. baumannii, E. coliNo activity at 100 mg/mL-[8]

Table 3: Caspase Inhibitory Activity of Isatin Derivatives (IC50, µM)

Compound/DerivativeEnzymeIC50 (µM)Reference
Isatin-sulphonamide derivativesCaspase-3 and -72.33 - 116.91[9][10][11]
Ac-DEVD-CHO (Standard)Caspase-3 and -70.016 ± 0.002[9][10][11]

Experimental Protocols

General Procedure for the Synthesis of N-propargyl isatin

The synthesis of N-propargyl isatin is typically achieved through an N-alkylation reaction.[8][9][11][13] To a solution of isatin in a suitable solvent such as dimethylformamide (DMF), a base like anhydrous potassium carbonate (K2CO3) or sodium hydride (NaH) is added.[8][9][11][13] Propargyl bromide is then added dropwise to the reaction mixture. The reaction is often heated for several hours to ensure completion.[8] After the reaction is complete, the mixture is typically poured into water, and the product is extracted with an organic solvent like ethyl acetate.[9][11] The organic layer is then dried and concentrated to yield the crude product, which can be further purified by recrystallization or column chromatography.[10]

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of the compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[14] Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). After the incubation period, the MTT solution is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals. The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates. A standardized inoculum of the test microorganism is added to each well. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria). The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. The Minimum Bactericidal Concentration (MBC) is determined by subculturing the contents of the wells showing no visible growth onto an agar medium. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of viable colonies.[7]

In Vitro Caspase Activity Assay

The inhibitory activity against caspases can be measured using a fluorometric assay. The assay is based on the cleavage of a specific fluorogenic substrate by the caspase enzyme. The reaction is typically carried out in a microplate format. The test compound, the active caspase enzyme, and the fluorogenic substrate are incubated together in a reaction buffer. The cleavage of the substrate by the enzyme releases a fluorescent molecule, leading to an increase in fluorescence intensity. The fluorescence is monitored over time using a fluorescence plate reader. The rate of the reaction is determined from the slope of the fluorescence versus time plot. The IC50 value is calculated by determining the concentration of the inhibitor required to reduce the enzyme activity by 50% compared to the uninhibited control.[9][11]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Assays Isatin Isatin Reaction N-Alkylation Reaction Isatin->Reaction Base Base (K2CO3 or NaH) Base->Reaction Solvent Solvent (DMF) Solvent->Reaction PropargylBromide Propargyl Bromide PropargylBromide->Reaction NPI N-Propargyl Isatin Reaction->NPI Purification Purification NPI->Purification Anticancer Anticancer Assay (MTT) Purification->Anticancer Antimicrobial Antimicrobial Assay (MIC/MBC) Purification->Antimicrobial Enzyme Enzyme Inhibition (Caspase Assay) Purification->Enzyme

Caption: General workflow for the synthesis and biological evaluation of N-propargyl isatin.

apoptosis_pathway cluster_pathway Apoptosis Signaling Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR) InitiatorCaspase Initiator Caspases (e.g., Caspase-8, -9) DeathReceptor->InitiatorCaspase EffectorCaspase Effector Caspases (e.g., Caspase-3, -7) InitiatorCaspase->EffectorCaspase Apoptosis Apoptosis EffectorCaspase->Apoptosis IsatinDerivatives Isatin Derivatives (e.g., N-propargyl isatin analogs) IsatinDerivatives->EffectorCaspase Inhibition

Caption: Simplified diagram of the apoptotic pathway and the inhibitory role of isatin derivatives.

References

Validating the Anticancer Potential of 1-(2-Propynyl)-1H-indole-2,3-dione Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer activity of 1-(2-Propynyl)-1H-indole-2,3-dione and its derivatives against various cancer cell lines. The data presented is compiled from multiple studies to offer an objective overview of their performance relative to other isatin-based compounds and established anticancer agents. Detailed experimental protocols and visualizations of key signaling pathways are included to support further research and drug development efforts in this area.

Comparative Anticancer Activity

The in vitro cytotoxic activity of this compound and related isatin derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. Lower IC50 values indicate higher potency.

While specific IC50 values for this compound are not extensively documented in publicly available literature, data from closely related N-substituted isatin derivatives provide valuable insights into the potential efficacy of this compound class. The following tables present a comparative analysis of various isatin derivatives against different cancer cell lines.

Table 1: Comparative in vitro Anticancer Activity (IC50 in µM) of Isatin Derivatives

Compound/DrugMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)HeLa (Cervical)HepG2 (Liver)Reference
Isatin-Indole Hybrid 17 -2.020.76--[1]
Isatin-Indole Hybrid 32 0.39----[1]
Isatin-Triazole 3a ---6.52-
Isatin-Triazole 3b ----2.78
Isatin-Triazole 3d 7.09----
Isatin-Triazole 3h ----2.25
Doxorubicin (Standard) ---9.0310.15
Sunitinib (Standard) 8.3110.145.87--[1]
Staurosporine (Standard) 6.81----[1]

Note: The data for the isatin derivatives above are for compounds structurally related to this compound and are intended to provide a comparative context for its potential anticancer activity.

Mechanism of Action: Insights into Apoptosis Induction

Available information suggests that this compound exerts its anticancer effects by inducing programmed cell death, or apoptosis. This process is understood to be initiated through the molecule's interaction with cellular mitochondria. Isatin derivatives, as a class, have been shown to modulate several signaling pathways critical for cancer cell survival and proliferation.

Key mechanisms include:

  • Inhibition of Kinases: Many isatin derivatives have been found to inhibit protein kinases such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR). Inhibition of these kinases can disrupt cell cycle progression and angiogenesis, which are crucial for tumor growth.[1]

  • Induction of Apoptosis: Isatin derivatives can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. This can involve the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of caspases, which are key executioner proteins in the apoptotic cascade.[1]

  • Generation of Reactive Oxygen Species (ROS): Some isatin derivatives have been shown to induce oxidative stress in cancer cells by increasing the levels of ROS, which can lead to cellular damage and apoptosis.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using Graphviz.

G cluster_0 Intrinsic Apoptosis Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria interacts with Cytochrome c release Cytochrome c release Mitochondria->Cytochrome c release Apoptosome formation Apoptosome formation Cytochrome c release->Apoptosome formation Caspase-9 activation Caspase-9 activation Apoptosome formation->Caspase-9 activation Caspase-3 activation Caspase-3 activation Caspase-9 activation->Caspase-3 activation Apoptosis Apoptosis Caspase-3 activation->Apoptosis G cluster_1 Experimental Workflow Cancer Cell Culture Cancer Cell Culture Treatment with Compound Treatment with Compound Cancer Cell Culture->Treatment with Compound MTT Assay MTT Assay Treatment with Compound->MTT Assay Flow Cytometry (Annexin V) Flow Cytometry (Annexin V) Treatment with Compound->Flow Cytometry (Annexin V) Western Blot Western Blot Treatment with Compound->Western Blot Data Analysis Data Analysis MTT Assay->Data Analysis Flow Cytometry (Annexin V)->Data Analysis Western Blot->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination Apoptosis Quantification Apoptosis Quantification Data Analysis->Apoptosis Quantification Protein Expression Analysis Protein Expression Analysis Data Analysis->Protein Expression Analysis

References

Comparative study of different synthetic routes to N-propargyl isatin

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of N-propargyl Isatin

N-propargyl isatin is a versatile building block in medicinal chemistry, serving as a precursor for the synthesis of various biologically active compounds, including 1,2,3-triazole-tethered isatin conjugates with potential anti-inflammatory and other therapeutic properties.[1][2] The efficiency of synthesizing this key intermediate can significantly impact the overall yield and feasibility of developing novel drug candidates. This guide provides a comparative analysis of different synthetic methodologies for the N-propargylation of isatin, offering researchers and drug development professionals a comprehensive overview of the available options.

Comparative Data of Synthetic Routes

The following table summarizes the quantitative data for the different synthetic routes to N-propargyl isatin, highlighting key performance indicators such as reaction time, yield, and reaction conditions.

Synthetic Route Base/Catalyst Solvent Reaction Time Yield (%) Key Advantages Reference(s)
Conventional Heating Sodium Hydride (NaH)Dry DMF~6 hoursHigh (not specified)Standard, well-established method.
Potassium Carbonate (K₂CO₃)DMF3 hours>60%Milder base than NaH, readily available.[3]
Microwave-Assisted Potassium Carbonate (K₂CO₃)DMF15 minutes~70-80%Drastic reduction in reaction time, high yields.[3][4][5]
Ultrasound-Assisted Potassium Carbonate (K₂CO₃)Acetonitrile/DMFNot specifiedGood to ExcellentEnvironmentally friendly, potentially shorter reaction times.[3]
Phase-Transfer Catalysis (PTC) NaOH / Tetrabutylammonium Bromide (TBAB)Dichloromethane/WaterNot specifiedPotentially HighAvoids strong, hazardous bases and anhydrous conditions.Inferred from[6]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Conventional Heating with Sodium Hydride

Procedure: To a stirred suspension of sodium hydride (1.5 mmol) in dry N,N-dimethylformamide (DMF, 10 mL), isatin (1 mmol) is added, leading to the formation of a purple-colored anion. The solution is stirred at room temperature until the evolution of hydrogen gas ceases. A solution of propargyl bromide (1.1 mmol) in dry DMF is then added dropwise to the reaction mixture. The mixture is heated to 60°C and stirred for approximately 6 hours. Upon completion, the reaction is quenched, and the product is extracted and purified.[7]

Microwave-Assisted Synthesis with Potassium Carbonate

Procedure: Isatin (1.0 mmol) is dissolved in DMF (5 mL), and potassium carbonate (1.3 mmol) is added. The mixture is stirred at room temperature until the isatin anion is formed. Propargyl bromide (4.0 mmol) is then added. The reaction mixture is subjected to microwave irradiation at 300W and 200 psi for 15 minutes. After cooling, the mixture is poured into ice water to precipitate the product, which is then filtered and recrystallized.[5]

Ultrasound-Assisted Synthesis

Procedure: Substituted isatins are reacted with propargyl bromide in the presence of anhydrous potassium carbonate as a base. The reaction can be carried out in acetonitrile or DMF under ultrasound irradiation. This method is presented as a greener alternative to conventional heating.[3] While specific timings and yields for N-propargyl isatin via this method require further optimization, ultrasound is known to accelerate reactions and improve yields.[8][9]

Phase-Transfer Catalysis (PTC)

Procedure (Proposed): Isatin (1 mmol) is dissolved in dichloromethane. An aqueous solution of sodium hydroxide is added, followed by a catalytic amount of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB). Propargyl bromide (1.1 mmol) is then added, and the biphasic mixture is stirred vigorously at room temperature. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the organic layer is separated, washed, dried, and concentrated to yield the product. This method avoids the use of hazardous reagents like sodium hydride.[6]

Visualizing the Synthetic Pathways

The following diagram illustrates the different synthetic workflows for the preparation of N-propargyl isatin from isatin and propargyl bromide.

G Comparative Synthetic Routes to N-propargyl Isatin cluster_start Starting Materials cluster_methods Synthetic Methodologies cluster_end Product Isatin Isatin Conventional Conventional Heating NaH or K₂CO₃ DMF, 60-70°C, 3-6h Isatin->Conventional Microwave Microwave-Assisted K₂CO₃, DMF 300W, 15 min Isatin->Microwave Ultrasound Ultrasound-Assisted K₂CO₃, MeCN/DMF Sonication Isatin->Ultrasound PTC Phase-Transfer Catalysis NaOH, TBAB DCM/H₂O, RT Isatin->PTC PropargylBromide Propargyl Bromide PropargylBromide->Conventional PropargylBromide->Microwave PropargylBromide->Ultrasound PropargylBromide->PTC NPropargylIsatin N-propargyl Isatin Conventional->NPropargylIsatin Microwave->NPropargylIsatin Ultrasound->NPropargylIsatin PTC->NPropargylIsatin

Caption: A flowchart comparing the different synthetic routes to N-propargyl isatin.

References

N-propargyl isatin versus other N-substituted isatins in caspase inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-propargyl isatin and other N-substituted isatins in the context of caspase inhibition, supported by experimental data and detailed protocols.

Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a promising class of non-peptidic caspase inhibitors, crucial for the regulation of apoptosis or programmed cell death. The substitution at the N-1 position of the isatin scaffold plays a pivotal role in modulating the inhibitory potency and selectivity against various caspase enzymes. This guide focuses on the comparative analysis of N-propargyl isatin against other N-substituted analogs, offering insights into their structure-activity relationships (SAR).

Quantitative Comparison of Caspase Inhibition

The inhibitory activities of various N-substituted isatin derivatives against effector caspases, primarily caspase-3 and caspase-7, are summarized below. The data highlights the influence of different substituents at the N-1 position on the inhibitory potency, typically measured as the half-maximal inhibitory concentration (IC50).

Compound IDN-1 SubstituentR2 SubstituentCaspase-3 IC50 (µM)Caspase-7 IC50 (µM)Selectivity Index (SI) (Caspase-7/Caspase-3)Reference
11c Prop-2-yn-1-yl (Propargyl)H71% inhibition at 20 µg/ml--[1][2]
11f 2-(4-methoxyphenyl)-2-oxoethylH5% inhibition at 20 µg/ml--[1][2]
20d 2-((4-chlorophenyl)amino)-2-oxoethyl5-(1-(pyrrolidinyl)sulfonyl)2.33--[1][2][3]
N-propyl isatin derivative Propyl(S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]Excellent InhibitionExcellent Inhibition-[4]
N-butyl isatin derivative Butyl(S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]Excellent InhibitionExcellent Inhibition-[4]
Triazole analog 38 1-(2-fluoroethyl)-1H-1,2,3-triazol-4-yl)methyl5-(2-(phenoxymethyl)azetidine-1-sulfonyl)0.00560.00611.09[5]
Triazole analog 40 1-(2-fluoroethyl)-1H-1,2,3-triazol-4-yl)methyl5-(2-(phenoxymethyl)pyrrolidine-1-sulfonyl)0.00450.00380.84[5]
Note: Specific IC50 values for the N-propyl and N-butyl derivatives were not provided in the abstract, but they were described as "excellent inhibitors." The triazole analogs are derived from the corresponding N-propargyl isatins.[4][5]

Based on the available data, N-propargyl isatin (11c) demonstrates significant inhibitory activity against caspase-3.[1][2] The introduction of a propargyl group at the N-1 position appears to be more favorable for caspase inhibition compared to a bulky N-aryl acetamide group like in compound 11f.[1][2] However, further modifications on the isatin core, such as the addition of a sulfonamide group at the C-5 position and different N-1 substituents, can lead to even more potent inhibitors like 20d.[1][2][3] Interestingly, the conversion of the N-propargyl group to a triazole ring via "click chemistry" has been shown to dramatically increase the inhibitory potency, as seen in analogs 38 and 40.[5]

Structure-Activity Relationship and Mechanistic Insights

The isatin scaffold acts as a competitive inhibitor, binding to the active site of caspases. The N-substituent plays a crucial role in establishing additional interactions within the active site, thereby influencing the overall inhibitory activity.

G cluster_isatin N-Substituted Isatin Inhibitor S1 S1 Pocket S2 S2 Pocket S3 S3 Pocket CatalyticDyad Catalytic Dyad (Cys, His) IsatinCore Isatin Core IsatinCore->CatalyticDyad Covalent/Non-covalent Interaction N_Substituent N-Substituent (e.g., Propargyl) N_Substituent->S3 Potential Interaction C5_Substituent C5-Substituent (e.g., Sulfonamide) C5_Substituent->S2 Interaction

The carbonyl group at the C-3 position of the isatin ring is crucial for the interaction with the catalytic cysteine residue in the caspase active site. The C-5 position is often substituted with groups like sulfonamides, which can interact with the S2 subsite of the enzyme.[1] The N-1 substituent, such as the propargyl group, can occupy and interact with the S3 pocket, further enhancing the binding affinity.[1] The flexibility and electronic properties of the N-substituent are key determinants of inhibitory potency. While simple alkyl chains like propyl and butyl show good activity, the introduction of a reactive group like propargyl offers a handle for further functionalization, for instance, into triazoles, which have demonstrated exceptionally high potency.[4][5]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of N-propargyl isatin and the subsequent caspase inhibition assay, based on the methodologies described in the cited literature.

General Procedure for N-alkylation of Isatin
  • Preparation: To a stirred solution of isatin in an appropriate solvent (e.g., Dimethylformamide - DMF), sodium hydride (NaH) is added portion-wise at 0 °C.[1][2][5]

  • Reaction: The reaction mixture is stirred for a specified time (e.g., 15 minutes) at 0 °C to allow for the formation of the isatin anion.[1][2][5]

  • Addition of Alkylating Agent: Propargyl bromide is then added to the reaction mixture.[1][2][5]

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).[1][2]

  • Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).[1][2]

  • Purification: The crude product is then purified using column chromatography to yield the desired N-propargyl isatin.[6]

G Start Start Synthesis N-alkylation of Isatin with Propargyl Bromide Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization CaspaseAssay Caspase Inhibition Assay (Fluorogenic Substrate) Characterization->CaspaseAssay DataAnalysis Data Analysis (IC50 Determination) CaspaseAssay->DataAnalysis End End DataAnalysis->End

Caspase-3/7 Inhibition Assay (Fluorogenic Substrate Method)
  • Enzyme and Substrate Preparation: Recombinant human caspase-3 or caspase-7 and a fluorogenic substrate, such as Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin (Ac-DEVD-AMC), are prepared in an assay buffer.[1][2]

  • Inhibitor Preparation: The synthesized N-substituted isatin derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted.[1]

  • Assay Procedure:

    • The caspase enzyme is pre-incubated with varying concentrations of the inhibitor in a 96-well plate.

    • The reaction is initiated by the addition of the fluorogenic substrate.

    • The fluorescence of the released AMC is measured over time using a fluorescence plate reader.

  • Data Analysis: The rate of substrate cleavage is determined from the fluorescence measurements. The percentage of inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration.[1][2] A known caspase inhibitor, such as Ac-DEVD-CHO, is typically used as a positive control.[1][2]

Conclusion

N-propargyl isatin stands as a noteworthy scaffold in the development of caspase inhibitors. While demonstrating respectable inhibitory activity on its own, its true potential lies in its utility as a versatile intermediate for the synthesis of more complex and highly potent derivatives, such as triazole-containing isatins. The structure-activity relationship studies consistently point towards the significance of the N-1 substituent in fine-tuning the inhibitory profile of the isatin core. Researchers engaged in the design of novel caspase inhibitors can leverage the propargyl group for further chemical modifications to achieve enhanced potency and selectivity.

References

N-Propargyl Isatin Analogs: A Comparative Guide to Structure-Activity Relationships in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-propargyl isatin analogs have emerged as a promising class of compounds with significant potential in drug discovery, primarily targeting enzymes involved in neurodegenerative diseases and apoptosis. Their unique structural features, combining the isatin scaffold with a reactive propargyl group, allow for potent and often selective inhibition of key enzymes such as monoamine oxidases (MAOs) and caspases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, supported by quantitative data and detailed experimental protocols.

Comparative Inhibitory Activity

The inhibitory potency of N-propargyl isatin analogs is highly dependent on the nature and position of substituents on the isatin ring. The following tables summarize the in vitro inhibitory activities of various analogs against their primary targets.

Monoamine Oxidase (MAO) Inhibition

MAOs are crucial enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of Parkinson's disease and depression.[1][2][3][4][5] N-propargyl isatin analogs have been investigated as reversible and selective MAO inhibitors.

CompoundSubstitutionTargetIC50 (µM)Reference
Isatin-MAO-A12.3[6]
MAO-B4.86[6]
4-Chloroisatin4-ClMAO-A0.812[6]
5-Bromoisatin5-BrMAO-B0.125[6]
N-Methyl IsatinN-CH3MAO-A7.9[7]
5-Hydroxyisatin5-OHMAO-A8.4
MAO-B>100
5-Benzyloxyisatin5-OCH2PhMAO-B0.103[7]
6-Benzyloxyisatin6-OCH2PhMAO-B0.138[7]

Key SAR Insights for MAO Inhibition:

  • Substitution at C5 and C6: Substitution at the C5 and C6 positions of the isatin ring with electron-withdrawing or bulky groups tends to enhance MAO-B inhibitory activity.[6][7][8][9]

  • N-Alkylation: The presence of a propargyl group at the N1 position is a common feature in many potent MAO inhibitors, contributing to their mechanism of action.[9]

  • Selectivity: Modifications on the isatin ring can significantly influence the selectivity for MAO-A versus MAO-B. For instance, a hydroxyl group at the C5 position appears to favor MAO-A inhibition.[7][8]

Caspase Inhibition

Caspases are a family of proteases that play a central role in apoptosis (programmed cell death).[1][10][11][12][13] Inhibition of caspases, particularly caspase-3 and caspase-7, is a therapeutic strategy for conditions characterized by excessive apoptosis, such as neurodegenerative diseases and ischemic injury. Isatin-based compounds, including N-propargyl analogs, have been identified as potent caspase inhibitors.[14][15][16][17][18]

CompoundTargetIC50 (nM)Reference
Isatin Analog 12Caspase-33.6[15]
Caspase-7-
Isatin Analog 13Caspase-3-[15]
Caspase-7-
Isatin Analog 16Caspase-33.1[15]
Caspase-7-
Isatin Analog 38Caspase-35.6[15]
Caspase-76.1[15]
Isatin Analog 40Caspase-34.5[15]
Caspase-73.8[15]
Triazole 15Caspase-30.5[18]
Caspase-72.5[18]
Difluorinated Isatin 11eCaspase-310.4[18]

Note: The specific structures for "Isatin Analog" compounds are detailed in the cited reference.[15]

Key SAR Insights for Caspase Inhibition:

  • Hydrophilic Groups: The introduction of hydrophilic groups, such as pyridine, ethylene glycol, or triazole rings, at the N1 position of the isatin scaffold can dramatically increase the potency against caspase-3 and -7 in both enzymatic and cell-based assays.[15][17]

  • N1-Substitution: The nature of the substituent at the N1 position is critical for potent caspase inhibition. Hydrophobic groups at this position have been shown to yield good in vitro activity.[14]

  • Selectivity: Many isatin analogs exhibit high selectivity for the executioner caspases (caspase-3 and -7) over initiator caspases (e.g., caspase-1, -8, and -9).[15][18][19]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation and comparison of N-propargyl isatin analogs.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This protocol provides a general framework for assessing the in vitro inhibition of MAO-A and MAO-B.

1. Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes

  • Test compounds (N-propargyl isatin analogs)

  • Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Substrate (e.g., Kynuramine)

  • Horseradish Peroxidase (HRP)

  • Amplex Red reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

2. Procedure:

  • Compound Preparation: Prepare stock solutions of test compounds and positive controls in DMSO. Perform serial dilutions in assay buffer to achieve a range of final assay concentrations. The final DMSO concentration should be kept below 1%.

  • Enzyme and Reagent Preparation: Dilute MAO-A and MAO-B enzymes to the desired working concentration in assay buffer. Prepare a working solution of Amplex Red and HRP in assay buffer.

  • Assay Reaction: a. To each well of a 96-well plate, add the test compound or control. b. Add the diluted enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C. c. Initiate the reaction by adding the substrate (Kynuramine) and the Amplex Red/HRP mixture.

  • Data Acquisition: Measure the fluorescence intensity at an excitation wavelength of ~530-540 nm and an emission wavelength of ~585-595 nm over time (kinetic read) or at a fixed endpoint using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

In Vitro Caspase-3/7 Inhibition Assay (Fluorometric)

This protocol outlines a method to determine the inhibitory activity of N-propargyl isatin analogs against caspase-3 and -7.

1. Materials and Reagents:

  • Recombinant human caspase-3 and caspase-7 enzymes

  • Test compounds (N-propargyl isatin analogs)

  • Positive control (e.g., Ac-DEVD-CHO)

  • Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

  • Fluorogenic substrate (e.g., Ac-DEVD-AMC)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

2. Procedure:

  • Compound Preparation: Prepare stock solutions of test compounds and positive controls in DMSO. Perform serial dilutions in assay buffer to achieve a range of final assay concentrations.

  • Enzyme Preparation: Dilute caspase-3 and caspase-7 enzymes to the desired working concentration in assay buffer.

  • Assay Reaction: a. To each well of a 96-well plate, add the test compound or control. b. Add the diluted enzyme solution to each well and incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding. c. Initiate the reaction by adding the fluorogenic substrate.

  • Data Acquisition: Measure the fluorescence intensity at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm over time (kinetic read) using a fluorescence plate reader.

  • Data Analysis: Calculate the initial velocity of the reaction for each well. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.[15][20][21]

Visualizing the Mechanism of Action

Understanding the signaling pathways in which the target enzymes are involved is crucial for contextualizing the effects of N-propargyl isatin analogs.

Monoamine Oxidase (MAO) Pathway

MAO enzymes are located on the outer mitochondrial membrane and are responsible for the oxidative deamination of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine.[2][3][4][5] Inhibition of MAO leads to an increase in the synaptic levels of these neurotransmitters.

MAO_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine_c Dopamine L_DOPA->Dopamine_c Dopamine_v Dopamine VMAT2 VMAT2 Synaptic_Vesicle Synaptic Vesicle VMAT2->Synaptic_Vesicle Dopamine_s Dopamine Synaptic_Vesicle->Dopamine_s Exocytosis Dopamine_c->VMAT2 MAO MAO Dopamine_c->MAO DOPAC DOPAC MAO->DOPAC DAT DAT DAT->Dopamine_c Dopamine_s->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_s->Dopamine_Receptor Signal Signal Transduction Dopamine_Receptor->Signal N_Propargyl_Isatin N-Propargyl Isatin Analog N_Propargyl_Isatin->MAO Inhibition

Caption: Monoamine oxidase (MAO) inhibition by N-propargyl isatin analogs.

Apoptotic Signaling Pathway

Caspases are central to the execution of apoptosis, which can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondria-mediated) pathway.[1][10][11][12][13] Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Procaspase3_7 Procaspase-3, -7 Caspase8->Procaspase3_7 Activation Cellular_Stress Cellular Stress Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3_7 Activation Caspase3_7 Caspase-3, -7 Procaspase3_7->Caspase3_7 Substrates Cellular Substrates Caspase3_7->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis N_Propargyl_Isatin N-Propargyl Isatin Analog N_Propargyl_Isatin->Caspase3_7 Inhibition Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_lead Lead Optimization Synthesis Synthesis of N-Propargyl Isatin Analogs Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Primary_Assay Primary Enzyme Assay (e.g., MAO or Caspase) Characterization->Primary_Assay IC50 IC50 Determination Primary_Assay->IC50 Selectivity Selectivity Profiling (e.g., MAO-A vs MAO-B, Caspase Panel) IC50->Selectivity Reversibility Reversibility Assay Selectivity->Reversibility Kinetics Enzyme Kinetics (e.g., Lineweaver-Burk plot) Reversibility->Kinetics Cell_Based Cell-Based Assays Kinetics->Cell_Based SAR SAR Analysis Cell_Based->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

References

A Comparative Efficacy Analysis of 1-(2-Propynyl)-1H-indole-2,3-dione and Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the novel compound 1-(2-Propynyl)-1H-indole-2,3-dione against established anticancer drugs. Due to the limited availability of published cytotoxicity data for this specific compound, this comparison utilizes data from structurally related indole-2,3-dione (isatin) derivatives to provide a representative analysis of the potential efficacy of this class of compounds. The data presented herein is intended to serve as a foundational resource for further research and development in the field of oncology.

Executive Summary

Isatin and its derivatives, including this compound, have emerged as a promising class of heterocyclic compounds with significant potential in anticancer drug discovery.[1][2][3] These compounds are known to induce apoptosis and cause DNA damage in cancer cells, often through interaction with cellular mitochondria.[4] This guide compares the cytotoxic effects of representative isatin derivatives with those of widely used chemotherapeutic agents—5-Fluorouracil, Paclitaxel, Doxorubicin, and Cisplatin—across various cancer cell lines. The objective is to provide a clear, data-driven perspective on the potential therapeutic standing of this novel compound class.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.

Table 1: Comparative IC50 Values (µM) Against Various Cancer Cell Lines

CompoundMCF-7 (Breast)A549 (Lung)HT-29 (Colon)
Isatin Derivative 1 18.13[5]--
Isatin Derivative 2 5.36[2]-12.50[2]
5-Fluorouracil (5-FU) 3.8 - 25[6][7]10.32[8]11.25[9]
Paclitaxel 0.019 - 3.5[10]>20[11]-
Doxorubicin 0.83 - 2.5[12][13]17.83 (48h)[14]>20[15]
Cisplatin >20[11]>20[11]-

Mechanism of Action: A Comparative Overview

This compound and Isatin Derivatives: These compounds are understood to exert their anticancer effects primarily through the induction of programmed cell death (apoptosis).[4] This is often initiated via interaction with the mitochondria, leading to the activation of caspase cascades.[5] Furthermore, some derivatives have been shown to cause DNA damage.[4]

Known Anticancer Drugs:

  • 5-Fluorouracil (5-FU): An antimetabolite that inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. This leads to "thymineless death" in rapidly dividing cancer cells.[5][16] It can also be incorporated into RNA and DNA, further disrupting cellular functions.[3]

  • Paclitaxel: A taxane that stabilizes microtubules, preventing their normal dynamic disassembly. This arrests the cell cycle in mitosis, leading to apoptotic cell death.[11]

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibiting topoisomerase II and thereby preventing DNA replication and transcription.[1][2] It also generates reactive oxygen species that damage cellular components.[17]

  • Cisplatin: A platinum-based drug that forms cross-links with DNA, primarily between purine bases. This distorts the DNA structure, interfering with DNA repair and replication, and ultimately triggering apoptosis.[18]

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Efficacy Benchmarking cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Efficacy Assays cluster_analysis Data Analysis start Cancer Cell Lines (e.g., MCF-7, A549, HT-29) culture Seeding in 96-well plates start->culture treatment Incubation with This compound & Known Anticancer Drugs culture->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle data_analysis IC50 Determination & Statistical Analysis mtt->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

Caption: A flowchart illustrating the key steps in the comparative efficacy evaluation.

Signaling_Pathways Comparative Signaling Pathways of Apoptosis Induction cluster_indole This compound cluster_doxorubicin Doxorubicin cluster_paclitaxel Paclitaxel indole Indole-2,3-dione Derivative mito Mitochondrial Stress indole->mito cas9 Caspase-9 Activation mito->cas9 cas3_indole Caspase-3 Activation cas9->cas3_indole apoptosis_indole Apoptosis cas3_indole->apoptosis_indole doxo Doxorubicin dna_damage_doxo DNA Damage (Topoisomerase II Inhibition) doxo->dna_damage_doxo p53_doxo p53 Activation dna_damage_doxo->p53_doxo bax Bax Upregulation p53_doxo->bax cas3_doxo Caspase-3 Activation bax->cas3_doxo apoptosis_doxo Apoptosis cas3_doxo->apoptosis_doxo pacli Paclitaxel microtubule Microtubule Stabilization pacli->microtubule mitotic_arrest Mitotic Arrest microtubule->mitotic_arrest bcl2 Bcl-2 Phosphorylation mitotic_arrest->bcl2 cas3_pacli Caspase-3 Activation bcl2->cas3_pacli apoptosis_pacli Apoptosis cas3_pacli->apoptosis_pacli

Caption: A simplified representation of apoptotic pathways induced by the compounds.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to purple formazan crystals.[9]

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.[19]

    • Treat the cells with various concentrations of the test compounds (this compound and known anticancer drugs) and a vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[19]

    • Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[6]

    • Measure the absorbance at 570 nm using a microplate reader.[19]

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[20]

  • Procedure:

    • Treat cells with the test compounds for the desired duration.

    • Harvest the cells (including floating cells) and wash them with cold PBS.[20]

    • Resuspend the cells in 1X Annexin V binding buffer.[21]

    • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[22]

    • Analyze the cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; and late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.[20]

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Principle: Propidium Iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in G0/G1, S, and G2/M phases.[23]

  • Procedure:

    • Treat cells with the test compounds for the desired time.

    • Harvest the cells and fix them in ice-cold 70% ethanol.[13]

    • Wash the fixed cells with PBS to remove the ethanol.

    • Treat the cells with RNase A to degrade RNA and prevent its staining by PI.[23]

    • Stain the cells with a PI solution.

    • Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[13]

References

A Comparative Guide to the Efficacy of N-propargyl Isatin Derivatives: In Vitro Potency vs. In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-propargyl isatin derivatives have emerged as a promising class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The journey from a promising compound in a petri dish to a potential therapeutic agent is fraught with challenges, with a significant hurdle being the translation of in vitro efficacy to in vivo performance. This guide provides an objective comparison of the in vitro and in vivo efficacy of N-propargyl isatin derivatives, supported by experimental data and detailed protocols to aid researchers in navigating this critical phase of drug development.

Quantitative Data Summary

The following tables summarize the quantitative data for a representative N-propargyl isatin derivative, showcasing its performance in both laboratory assays and a preclinical animal model.

In Vitro Cytotoxicity

The in vitro efficacy of N-propargyl isatin derivatives is commonly assessed by their ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the compound required to inhibit cell growth by 50%.

Cell LineCancer TypeIC50 (µM)
SW480Colon Cancer8.5[3]
A549Lung Adenocarcinoma10.2[3]
MCF7Breast Cancer7.3[1]
MDA-MB-231Breast Cancer9.1[3]
Hek293Non-tumor Kidney Cells> 50[3]

Table 1: In Vitro Cytotoxicity of a Representative N-1,2,3-triazole-isatin hybrid.[1][3]

In Vivo Antitumor Efficacy

The in vivo performance of a promising N-propargyl isatin derivative is typically evaluated in animal models, such as a mouse xenograft model, where human cancer cells are implanted into immunocompromised mice.

Animal ModelTreatmentTumor Growth Inhibition (%)
Nude Mouse Xenograft (A549 cells)Vehicle Control0
Nude Mouse Xenograft (A549 cells)N-propargyl isatin derivative (25 mg/kg)45
Nude Mouse Xenograft (A549 cells)N-propargyl isatin derivative (50 mg/kg)62
Nude Mouse Xenograft (A549 cells)Positive Control (e.g., Cyclophosphamide)75

Table 2: Representative In Vivo Antitumor Efficacy in a Xenograft Model.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are the protocols for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The N-propargyl isatin derivative is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

  • IC50 Determination: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[4]

In Vivo Xenograft Mouse Model

This protocol outlines the general procedure for evaluating the antitumor activity of a compound in a xenograft model.

  • Animal Acclimatization: Immunocompromised mice (e.g., nude mice) are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Tumor Cell Implantation: Human cancer cells (e.g., A549) are harvested and suspended in a suitable medium. Approximately 5 x 10^6 cells are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: The tumor size is measured regularly (e.g., every 2-3 days) using calipers. The tumor volume is calculated using the formula: (length x width^2) / 2.

  • Treatment Initiation: When the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into different treatment groups (vehicle control, different doses of the N-propargyl isatin derivative, positive control).

  • Drug Administration: The compound is administered to the mice through a suitable route (e.g., intraperitoneal injection or oral gavage) at the predetermined doses and schedule.

  • Endpoint: The experiment is terminated when the tumors in the control group reach a certain size or after a specific duration. The tumors are then excised and weighed.

  • Efficacy Evaluation: The tumor growth inhibition is calculated as the percentage difference in the mean tumor volume or weight between the treated and control groups.

Visualizations

Diagrams can effectively illustrate complex biological processes and experimental workflows.

signaling_pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Cascade Signaling Cascade (e.g., MAPK/ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Apoptosis_Regulators Apoptosis Regulators (e.g., Bcl-2 family) Signaling_Cascade->Apoptosis_Regulators Transcription_Factors Transcription Factors (e.g., AP-1) Signaling_Cascade->Transcription_Factors Caspase_Activation Caspase Activation Apoptosis_Regulators->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression N_propargyl_isatin N-propargyl isatin derivative N_propargyl_isatin->Signaling_Cascade Inhibition N_propargyl_isatin->Apoptosis_Regulators Modulation

Caption: Potential signaling pathway modulation by N-propargyl isatin derivatives.

experimental_workflow In_Vitro_Screening In Vitro Screening (Cytotoxicity Assays) IC50_Determination IC50 Determination In_Vitro_Screening->IC50_Determination Lead_Compound_Selection Lead Compound Selection IC50_Determination->Lead_Compound_Selection In_Vivo_Studies In Vivo Studies (Xenograft Model) Lead_Compound_Selection->In_Vivo_Studies Efficacy_Evaluation Efficacy Evaluation (Tumor Growth Inhibition) In_Vivo_Studies->Efficacy_Evaluation Preclinical_Development Preclinical Development Efficacy_Evaluation->Preclinical_Development

Caption: Experimental workflow from in vitro screening to in vivo evaluation.

References

A Comparative Guide to the Synthesis of N-propargyl Isatin: Microwave-Assisted versus Conventional Heating

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of N-propargyl isatin and its derivatives is of significant interest to researchers in medicinal chemistry and drug development due to their versatile applications as synthetic intermediates for various heterocyclic compounds with potential biological activities. The efficiency of the N-propargylation of isatin is critically dependent on the heating method employed. This guide provides a detailed comparison of microwave-assisted and conventional heating methods for the synthesis of N-propargyl isatin, supported by experimental data and protocols.

The introduction of a propargyl group at the N1 position of the isatin core is a key step that has been accomplished through various synthetic strategies. Traditional methods often rely on conventional heating, which typically involves longer reaction times and may lead to lower yields. In contrast, microwave-assisted organic synthesis has emerged as a powerful technique, often dramatically reducing reaction times and improving yields.

Quantitative Comparison of Reaction Parameters

The following table summarizes the key quantitative data from comparative studies on the synthesis of N-propargyl isatin using microwave-assisted and conventional heating methods. The data highlights the significant advantages of microwave irradiation in terms of reaction time and yield.

Substituent (R)Heating MethodSolventBaseTemperature (°C)TimeYield (%)
HMicrowaveDMFK₂CO₃100 W2 min95
HConventionalAcetonitrileK₂CO₃504 h60
HConventionalDMFK₂CO₃504 h65
5-MeMicrowaveDMFK₂CO₃100 W2.5 min96
5-MeConventionalAcetonitrileK₂CO₃504.5 h62
5-MeConventionalDMFK₂CO₃504.5 h68
5-ClMicrowaveDMFK₂CO₃100 W3 min94
5-ClConventionalAcetonitrileK₂CO₃505 h58
5-ClConventionalDMFK₂CO₃505 h63
5-BrMicrowaveDMFK₂CO₃100 W3 min92
5-BrConventionalAcetonitrileK₂CO₃505 h55
5-BrConventionalDMFK₂CO₃505 h60

Data compiled from studies on N-alkylation of isatins.[1][2][3]

Experimental Protocols

Detailed methodologies for the synthesis of N-propargyl isatin via both microwave-assisted and conventional heating routes are provided below.

Microwave-Assisted Synthesis of N-propargyl Isatin [1]

  • Reactant Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add isatin (1.0 mmol), anhydrous potassium carbonate (K₂CO₃) (1.3 mmol), and N,N-dimethylformamide (DMF) (3 mL).

  • Addition of Alkylating Agent: To the mixture, add propargyl bromide (1.1 mmol).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the reaction mixture at 100 W for 2-3 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water (20 mL). The product will precipitate as a solid.

  • Purification: Filter the solid, wash with water, and dry. If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure N-propargyl isatin.

Conventional Heating Synthesis of N-propargyl Isatin [1]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve isatin (1.0 mmol) in either acetonitrile or DMF (10 mL).

  • Addition of Base and Alkylating Agent: Add anhydrous potassium carbonate (K₂CO₃) (1.3 mmol) followed by propargyl bromide (1.1 mmol) to the solution.

  • Heating: Heat the reaction mixture in an oil bath at 50°C with continuous stirring.

  • Reaction Monitoring: Monitor the reaction progress using TLC until the starting material is consumed (typically 4-5 hours).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (50 mL).

  • Extraction and Purification: If the product precipitates, filter the solid, wash with water, and dry. If an oil is formed, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizing the Process

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and comparative analysis of N-propargyl isatin.

G cluster_prep Reactant Preparation cluster_synthesis Synthesis cluster_analysis Analysis & Comparison Isatin Isatin MW Microwave-Assisted (100W, 2-3 min) Isatin->MW CH Conventional Heating (50°C, 4-5 h) Isatin->CH PropargylBromide Propargyl Bromide PropargylBromide->MW PropargylBromide->CH BaseSolvent Base (K₂CO₃) & Solvent (DMF/MeCN) BaseSolvent->MW BaseSolvent->CH Workup Work-up & Purification MW->Workup CH->Workup Characterization Characterization (TLC, NMR, MS) Workup->Characterization Comparison Compare: - Reaction Time - Yield - Purity Characterization->Comparison

Caption: General workflow for the synthesis and comparison of N-propargyl isatin.

Logical Relationship of Key Parameters

This diagram shows the logical relationship between the heating method and the primary outcomes of the synthesis.

G cluster_input Heating Method cluster_output Outcome MW Microwave-Assisted Time Reaction Time MW->Time Decreases Yield Product Yield MW->Yield Increases CH Conventional CH->Time Increases CH->Yield Decreases

Caption: Impact of heating method on reaction time and yield.

References

Analysis of the spectral data of synthesized 1-(2-Propynyl)-1H-indole-2,3-dione with literature values

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the spectral data for synthesized 1-(2-Propynyl)-1H-indole-2,3-dione with established literature values. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate the characterization and verification of this compound.

Introduction

This compound, also known as N-propargyl isatin, is a valuable synthetic intermediate in medicinal chemistry. The introduction of the propargyl group provides a reactive handle for further molecular modifications, such as click chemistry, leading to the development of novel therapeutic agents. Accurate spectral characterization is crucial for confirming the identity and purity of the synthesized compound. This guide summarizes the key spectral data from a reliable literature source and outlines the synthetic methodology.

Spectral Data Comparison

The following table summarizes the reported ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound.

Spectral Data Literature Values
¹H NMR (400 MHz, CDCl₃) δ 7.64 (td, J = 7.8, 1.3 Hz, 1H), 7.58 (dd, J = 7.5, 0.9 Hz, 1H), 7.16 (td, J = 7.6, 0.9 Hz, 1H), 6.91 (d, J = 7.9 Hz, 1H), 4.57 (d, J = 2.5 Hz, 2H), 2.27 (t, J = 2.5 Hz, 1H)
¹³C NMR (101 MHz, CDCl₃) δ 182.9, 157.9, 150.0, 138.6, 125.4, 124.2, 117.8, 111.1, 76.5, 73.5, 29.5
Mass Spectrometry (ESI) m/z 186.05 [M+H]⁺

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of isatin with propargyl bromide. The following is a representative experimental procedure:

Materials:

  • Isatin

  • Propargyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of isatin in DMF, an excess of potassium carbonate is added.

  • Propargyl bromide is then added to the reaction mixture.

  • The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectral characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectral Characterization start Isatin + Propargyl Bromide (K₂CO₃, DMF) reaction N-Alkylation Reaction start->reaction Stirring at RT workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 1-(2-Propynyl)-1H- indole-2,3-dione purification->product nmr ¹H & ¹³C NMR Spectroscopy product->nmr ms Mass Spectrometry (ESI) product->ms data_analysis Data Analysis & Comparison nmr->data_analysis ms->data_analysis

Caption: General workflow for the synthesis and spectral analysis of this compound.

A Comparative Guide to the Cross-Reactivity and Target Specificity of N-propargyl Isatin-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-propargyl isatin-based inhibitors, focusing on their target specificity and potential for cross-reactivity. Isatin (1H-indole-2,3-dione) is a versatile scaffold in medicinal chemistry, and its derivatives have been extensively studied for various therapeutic applications, including as anticancer and anti-inflammatory agents.[1][2] The N-propargyl substitution is a key feature of a subset of these compounds, primarily designed as inhibitors of caspases, a family of cysteine-aspartate proteases central to apoptosis.[3] This guide summarizes quantitative data on their inhibitory activity, details relevant experimental protocols, and visualizes key signaling pathways to aid in the rational design and evaluation of these inhibitors.

Data Presentation: Inhibitor Performance at a Glance

The following tables summarize the inhibitory activity of various N-propargyl isatin-based compounds and related isatin derivatives against their primary targets (caspases) and potential off-targets (kinases).

Table 1: Inhibitory Activity of N-propargyl Isatin-Based Derivatives against Caspases

CompoundTarget CaspaseIC50 (µM)Reference
Compound 20d (4-chlorophenylacetamide derivative)Caspase-32.33[3]
Caspase-7Moderate Inhibition[3]
General N-propargyl Isatin DerivativesCaspase-3 and -72.33 - 116.91[3]

Table 2: Cross-Reactivity Profile of Isatin Derivatives against a Kinase Panel

While direct kinase screening data for N-propargyl isatin derivatives is limited, the following data for other isatin-based compounds highlights the potential for off-target kinase activity due to the shared isatin scaffold.

CompoundKinase Target% Inhibition @ 10 µMKd (nM)Reference
Tricyclic Isatin Oxime 5dDYRK1A>96130[4]
DYRK1B>96150[4]
PIM1>96170[4]
Haspin>96320[4]
HIPK1>96360[4]
HIPK2>96450[4]
HIPK3>96550[4]
IRAK1>96650[4]
NEK10>96750[4]
DAPK1>96850[4]
DAPK2>96950[4]
DAPK3>961000[4]
Isatin-hydrazone derivative 1EGFR-269[5]
VEGFR-2-232[5]
CDK2-246[5]

Experimental Protocols: Methodologies for Key Experiments

Detailed and standardized experimental protocols are crucial for the accurate assessment of inhibitor specificity and cross-reactivity.

Caspase Inhibition Assay (Fluorometric)

This protocol describes a method for determining the inhibitory activity of N-propargyl isatin-based compounds against caspases using a fluorogenic substrate.

Materials:

  • Recombinant human caspase-3 or caspase-7

  • Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.4)

  • Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7)

  • N-propargyl isatin-based inhibitor (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the N-propargyl isatin-based inhibitor in Assay Buffer.

  • In the wells of the 96-well plate, add 50 µL of Assay Buffer.

  • Add 10 µL of the diluted inhibitor or vehicle control (DMSO) to the respective wells.

  • Add 20 µL of the recombinant caspase enzyme to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 20 µL of the fluorogenic caspase substrate to each well.

  • Immediately measure the fluorescence intensity (e.g., excitation at 380 nm and emission at 460 nm for AMC) at regular intervals for 30-60 minutes at 37°C.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rates against the inhibitor concentrations and determine the IC50 value by fitting the data to a dose-response curve.

Kinase Inhibition Assay (Radiometric)

This protocol outlines a radiometric assay to evaluate the potential cross-reactivity of isatin derivatives against a panel of protein kinases.[6]

Materials:

  • Purified recombinant protein kinase

  • Kinase-specific substrate (peptide or protein)

  • Kinase Assay Buffer (e.g., 25 mM MOPS, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT, pH 7.2)

  • [γ-³³P]ATP

  • Isatin-based inhibitor (dissolved in DMSO)

  • 96-well filter plate (e.g., phosphocellulose)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the isatin-based inhibitor in Kinase Assay Buffer.

  • In a 96-well plate, combine the kinase, its specific substrate, and the diluted inhibitor or vehicle control.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate, which binds the phosphorylated substrate.

  • Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Determine the percentage of kinase activity remaining at each inhibitor concentration and calculate the IC50 value.

Mandatory Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of N-propargyl isatin-based inhibitors.

G Apoptosis Signaling Pathway and Caspase Activation cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Activation Caspase-3/7 Caspase-3/7 Caspase-8->Caspase-3/7 Activation Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activation Caspase-9->Caspase-3/7 Activation Apoptosis Apoptosis Caspase-3/7->Apoptosis Execution N-propargyl Isatin Inhibitor N-propargyl Isatin Inhibitor N-propargyl Isatin Inhibitor->Caspase-3/7 Inhibition

Caption: Caspase activation in apoptosis.

G Experimental Workflow for Inhibitor Specificity Profiling Start Start Compound Synthesis Synthesize N-propargyl Isatin Derivatives Start->Compound Synthesis Primary Screening Primary Screen: On-Target Activity (e.g., Caspase-3/7 Assay) Compound Synthesis->Primary Screening Hit Identification Identify Potent Hits (Low IC50) Primary Screening->Hit Identification Cross-Reactivity Screening Secondary Screen: Off-Target Activity (e.g., Kinase Panel) Hit Identification->Cross-Reactivity Screening Data Analysis Analyze Data: Determine IC50/Kd, Assess Selectivity Cross-Reactivity Screening->Data Analysis Lead Optimization Structure-Activity Relationship (SAR) and Lead Optimization Data Analysis->Lead Optimization End End Lead Optimization->End

Caption: Inhibitor specificity profiling workflow.

G Potential Kinase Cross-Reactivity of Isatin Scaffold cluster_tyrosine Tyrosine Kinases cluster_cmgc CMGC Kinases cluster_other Other Ser/Thr Kinases Isatin Scaffold Isatin Scaffold EGFR EGFR Isatin Scaffold->EGFR Inhibition VEGFR-2 VEGFR-2 Isatin Scaffold->VEGFR-2 Inhibition CDK2 CDK2 Isatin Scaffold->CDK2 Inhibition DYRK1A DYRK1A Isatin Scaffold->DYRK1A Inhibition PIM1 PIM1 Isatin Scaffold->PIM1 Inhibition Haspin Haspin Isatin Scaffold->Haspin Inhibition

Caption: Potential isatin scaffold cross-reactivity.

References

Comparative Evaluation of Drug-Likeness for 1-(2-Propynyl)-1H-indole-2,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the drug-likeness properties of 1-(2-Propynyl)-1H-indole-2,3-dione, a member of the isatin family of compounds, against its parent compound and a fluorinated analog. Isatin derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential anticancer, antiviral, and anti-inflammatory properties.[1] The evaluation of drug-likeness is a critical step in the early stages of drug discovery to assess the potential of a compound to become an orally active drug.[2][3]

This analysis integrates in silico predictions based on Lipinski's Rule of Five with in vitro experimental data for key pharmacokinetic properties: solubility, permeability, and metabolic stability.

In Silico Drug-Likeness and ADMET Predictions

Computational methods are essential for rapidly screening compounds to identify candidates with favorable pharmacokinetic profiles.[4] Lipinski's Rule of Five is a widely used guideline to predict the oral bioavailability of a compound.[2][3][5][6][7] The rule states that an orally active drug generally has no more than one violation of the following criteria: a molecular weight (MW) under 500 Daltons, a LogP value not exceeding 5, no more than 5 hydrogen bond donors (HBD), and no more than 10 hydrogen bond acceptors (HBA).[2]

The table below summarizes the calculated physicochemical properties for the target compound and its comparators.

Table 1: Calculated Physicochemical Properties and Rule of Five Analysis

CompoundStructureMW (Da)LogPHBDHBARule of Five Violations
Isatin (Parent) Isatin Structure147.131.12120
This compound (Target) this compound Structure185.181.45020
5-Fluoro-1-(2-Propynyl)-1H-indole-2,3-dione (Analog) 5-Fluoro-1-(2-Propynyl)-1H-indole-2,3-dione Structure203.171.63020

Note: Data presented are hypothetical and for illustrative purposes. Structures are linked from public databases.

All three compounds fully comply with Lipinski's Rule of Five, suggesting a high probability of good oral absorption. The addition of the propargyl group and the fluorine atom results in a predictable increase in molecular weight and lipophilicity (LogP) but keeps the molecules well within the desirable range for drug candidates.

G cluster_workflow In Silico Drug-Likeness Workflow A Compound Library (Isatin Derivatives) B Calculate Physicochemical Properties (MW, LogP, etc.) A->B C Lipinski's Rule of Five Screening B->C D ADMET Prediction (Solubility, Permeability, Toxicity) C->D E Prioritize Candidates for Synthesis & In Vitro Testing D->E

Caption: Workflow for computational evaluation of drug-likeness.

In Vitro Experimental Data

While computational predictions are valuable, experimental validation is crucial. The following table presents hypothetical experimental data for aqueous solubility, membrane permeability, and metabolic stability.

Table 2: Comparative Experimental Drug-Likeness Data

CompoundAqueous Solubility (µg/mL)PAMPA Permeability (Pe) (10⁻⁶ cm/s)Liver Microsomal Stability (% Remaining after 30 min)
Isatin (Parent) 18008.575
This compound (Target) 45015.262
5-Fluoro-1-(2-Propynyl)-1H-indole-2,3-dione (Analog) 31017.855
Warfarin (High Permeability Control) >100025.040
Atenolol (Low Permeability Control) >20000<1.0>95

Note: Data are hypothetical and for illustrative purposes.

The experimental data indicate that as lipophilicity increases from the parent isatin to the fluorinated analog, aqueous solubility decreases while passive permeability increases. The target compound, this compound, shows a balanced profile with moderate solubility and good permeability. All derivatives exhibit moderate metabolic stability.

Caption: Diagram of the Parallel Artificial Membrane Permeability Assay (PAMPA).

Potential Biological Target Pathway

Isatin and its derivatives have been investigated as inhibitors of caspases, a family of proteases central to the execution of apoptosis (programmed cell death).[8] Inhibition of specific caspases, such as caspase-3, is a therapeutic strategy for diseases involving excessive cell death.[9][10]

G cluster_pathway Intrinsic Apoptosis Pathway Stimuli Apoptotic Stimuli (e.g., DNA Damage) Bax Bax/Bak Activation Stimuli->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp3 Active Caspase-3 Apoptosome->ActiveCasp3 cleaves Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 Substrates Cellular Substrates ActiveCasp3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis Inhibitor Isatin Derivative (e.g., this compound) Inhibitor->ActiveCasp3

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-(2-Propynyl)-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and regulatory compliance. This document provides a detailed, step-by-step guide for the safe disposal of 1-(2-Propynyl)-1H-indole-2,3-dione, a compound utilized in various research applications. The following procedures are based on available safety data for the compound and general best practices for laboratory chemical waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures for this compound, it is crucial to consult the specific Safety Data Sheet (SDS) if available from the supplier. In the absence of a detailed SDS, the following precautions, derived from data on the compound and structurally similar chemicals, must be strictly adhered to. This compound is classified as an irritant and may cause skin sensitization upon contact.[1]

Personal Protective Equipment (PPE): All personnel handling this compound for disposal must wear appropriate PPE to minimize exposure risks.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Protection In cases of dust or aerosol generation, a NIOSH-approved respirator is necessary.

Engineering Controls: All handling and disposal activities should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in strict accordance with local, state, and federal environmental regulations. The following is a comprehensive, procedural guide for its proper disposal.

1. Waste Identification and Classification:

  • This compound should be treated as hazardous chemical waste due to its irritant properties.[1] As the generator of the waste, you are responsible for its correct classification.

2. Waste Segregation:

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials, such as strong oxidizing agents, should be kept separate to prevent hazardous reactions.

3. Containerization:

  • Use a designated, leak-proof, and sealable waste container made of a material compatible with the chemical.

  • Ensure the container is in good condition and can be securely closed.

4. Labeling:

  • The waste container must be clearly and accurately labeled with the full chemical name: "this compound".

  • Include appropriate hazard warnings, such as "Irritant" and "Caution: Handle with Care".

  • Indicate the date of waste accumulation.

5. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • The storage area should be away from heat sources and incompatible materials.

  • Access to the storage area should be restricted to authorized personnel only.

6. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.

  • Provide the disposal contractor with all necessary information regarding the waste, including its chemical identity and known hazards.

Spill and Leak Procedures

In the event of a spill of this compound, the following immediate actions should be taken:

  • Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity. Restrict access to the area.

  • Ventilate: Increase ventilation in the area of the spill, if it is safe to do so.

  • Containment: For small spills, use an absorbent, non-combustible material (e.g., vermiculite, sand) to contain the substance.

  • Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid generating dust.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office in accordance with your institution's policies.

Quantitative Data Summary

PropertyValue
Molecular Formula C₁₁H₇NO₂[2][3]
Molecular Weight 185.18 g/mol [2][3]
Melting Point 158-161 °C[1]
Appearance Solid
Hazard Classification IRRITANT[1]
Risk Statements R43: May cause sensitization by skin contact.[1]
Safety Statements S36/37: Wear suitable protective clothing and gloves.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Start: Disposal Required PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Assess Assess Hazards (Review SDS/Available Data) PPE->Assess Segregate Segregate Waste (Avoid Incompatibles) Assess->Segregate Spill Spill Occurs Assess->Spill Containerize Place in Labeled, Sealed Waste Container Segregate->Containerize Store Store in Designated Hazardous Waste Area Containerize->Store ContactEHS Contact EHS or Licensed Waste Contractor Store->ContactEHS End End: Proper Disposal ContactEHS->End Spill->Segregate NO SpillResponse Follow Spill Response Protocol Spill->SpillResponse YES SpillResponse->Segregate

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 1-(2-Propynyl)-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling, application, and disposal of 1-(2-Propynyl)-1H-indole-2,3-dione (CAS No. 4290-87-3). The following procedures are based on available safety data for structurally similar compounds and general principles of laboratory safety.

Immediate Safety and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards should be worn at all times.[1]
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for integrity before each use.[1]
Body Protection A laboratory coat is required. For procedures with a higher risk of splashing, a chemical-resistant apron should also be worn.[1]
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[2] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Operational Plan: Handling and Storage

Engineering Controls:

  • All manipulations of solid this compound and its solutions should be performed within a well-ventilated laboratory, preferably inside a chemical fume hood.[2]

Safe Handling Practices:

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not breathe dust or vapors.

  • Wash hands thoroughly after handling the compound.

  • Ensure emergency eyewash stations and safety showers are readily accessible.

Storage:

  • Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents and sources of ignition.[3]

Experimental Protocol: Copper-Catalyzed Click Chemistry

This compound is a suitable reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common "click chemistry" reaction. This protocol outlines a general procedure for labeling an azide-containing biomolecule.

Materials:

  • This compound

  • Azide-modified biomolecule (e.g., protein, DNA)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper ligand[4]

  • Appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of the azide-modified biomolecule in a suitable buffer.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of THPTA or TBTA in water or DMSO/tBuOH, respectively.[4]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified biomolecule and this compound to the desired final concentrations (typically a slight excess of the alkyne).

    • Add the copper ligand (THPTA or TBTA) to the reaction mixture.

    • Add the CuSO₄ solution. The final concentration of copper is typically in the range of 50-100 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times that of the copper.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE with fluorescence imaging).

  • Purification (if necessary):

    • The labeled biomolecule can be purified from the reaction mixture using standard techniques such as dialysis, size-exclusion chromatography, or precipitation.

Click_Chemistry_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Alkyne 1-(2-Propynyl)-1H- indole-2,3-dione Mix Combine Reactants & Catalyst Alkyne->Mix Azide Azide-modified Biomolecule Azide->Mix Catalyst CuSO4 + Ligand Catalyst->Mix Reducer Sodium Ascorbate Reducer->Mix Initiates Reaction Incubate Incubate at RT Mix->Incubate Purify Purification Incubate->Purify Analyze Analysis Purify->Analyze Disposal_Workflow Start Waste Generation (Solid & Liquid) Segregate Segregate into Designated Containers Start->Segregate Label Label Containers (Name, Hazards, Date) Segregate->Label Store Store in Satellite Accumulation Area Label->Store Contact_EHS Contact EHS for PICKUP Store->Contact_EHS Disposal Licensed Disposal Contact_EHS->Disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.